D,L-Homoglutamine
説明
特性
IUPAC Name |
2,6-diamino-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJSUQQZGCHHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346546 | |
| Record name | D,L-Homoglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34218-76-3 | |
| Record name | D,L-Homoglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Dichotomy of D,L-Homoglutamine: A Technical Guide for Researchers
This guide provides an in-depth exploration of the biological activity of D,L-Homoglutamine, a racemic mixture of the D- and L- stereoisomers of this glutamine analog. While direct research on homoglutamine is limited, this document synthesizes established principles of amino acid stereoisomerism, glutamine metabolism, and data from related analogs to provide a robust predictive framework for researchers and drug development professionals.
Introduction: The Significance of Stereochemistry in Biological Systems
In biological systems, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount. Enzymes and receptors are chiral environments, meaning they interact differently with stereoisomers (enantiomers) of the same molecule. This compound, as a racemic mixture, presents two distinct molecules to a biological system, each with a potentially unique metabolic fate and pharmacological effect. L-amino acids are the canonical building blocks of proteins in mammals, while D-amino acids play crucial roles in the bacterial world, a distinction that is central to the biological activity of this compound.[1][2][3]
Table 1: Chemical Properties of Homoglutamine
| Property | Value | Source |
| Molecular Formula | C6H12N2O3 | [4] |
| Molecular Weight | 160.17 g/mol | [5] |
| IUPAC Name | (2S)-2-amino-5-(aminocarbonyl)pentanoic acid (L-isomer) | Inferred |
| Synonyms | 2-Aminoadipamic acid | Inferred |
The L-Enantiomer: L-Homoglutamine - A Glutamine Agonist with Potential Metabolic Consequences
L-Homoglutamine, as an analog of L-glutamine, is predicted to interact with the cellular machinery that recognizes and processes this vital amino acid. L-glutamine is the most abundant amino acid in human plasma and plays a central role in a multitude of metabolic pathways.[6][7]
Anticipated Metabolic Fate of L-Homoglutamine
L-Glutamine is a key anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle, and a primary nitrogen donor for the synthesis of nucleotides and other amino acids.[8][9][10][11] It is anticipated that L-homoglutamine will be recognized by glutamine transporters, such as ASCT2 (SLC1A5), and enzymes that metabolize glutamine, albeit likely with different kinetics.
The primary enzyme in glutamine catabolism is glutaminase (GLS), which converts glutamine to glutamate.[6][10] It is plausible that L-homoglutamine could act as a substrate for GLS, yielding L-homoglutamate. This product could then potentially enter the TCA cycle.
Caption: Predicted metabolic pathway of L-Homoglutamine in mammalian cells.
Impact on Cellular Signaling and Protein Synthesis
L-Glutamine is a critical signaling molecule, notably in the activation of the mTORC1 pathway, a central regulator of cell growth and proliferation.[9][12] The influx of L-glutamine and its subsequent efflux in exchange for essential amino acids like leucine is a key step in mTORC1 activation. L-homoglutamine may compete with L-glutamine for these transporters, potentially modulating mTORC1 signaling.
Furthermore, L-glutamine has been shown to stimulate protein synthesis in intestinal epithelial cells.[13][14] L-homoglutamine could potentially mimic this effect or, conversely, act as a competitive inhibitor, depending on its interaction with the downstream effectors of glutamine-mediated protein synthesis.
The D-Enantiomer: D-Homoglutamine - A Foreign Molecule in Mammals, A Potential Tool in Microbiology
Mammalian cells generally lack the metabolic machinery to process D-amino acids.[15] Therefore, D-Homoglutamine is expected to have limited direct metabolic effects in humans and other mammals. However, its biological activity becomes highly relevant in the context of bacteria.
Role in Bacterial Metabolism
Bacteria utilize D-amino acids, particularly D-glutamate and D-alanine, as essential components of their peptidoglycan cell walls.[2][3] The synthesis of these D-amino acids is often carried out by racemase enzymes, which interconvert L- and D-enantiomers. It is conceivable that bacteria possessing a suitable racemase could convert L-homoglutamine to D-homoglutamine or vice versa. More directly, D-homoglutamine could potentially be incorporated into the peptidoglycan structure, or interfere with its synthesis, suggesting a potential role as an antimicrobial agent.
Caption: Potential roles of D-Homoglutamine in bacterial cell wall metabolism.
Neuroactivity and Toxicity Considerations
While L-glutamine has demonstrated neuroprotective effects against certain toxins,[16] high concentrations of its excitatory neurotransmitter counterpart, L-glutamate, can be neurotoxic.[17] The neuroactivity of this compound is largely uncharacterized. However, studies on analogs like 2-methylglutamate have shown that enantiomers can have different effects on locomotor activity in mice, suggesting that D- and L-homoglutamine could also have distinct neurological effects.[18][19] Any investigation into the in vivo effects of this compound should include careful neurobehavioral and neurotoxicity assessments.
Therapeutic and Research Applications
The differential biological activities of the D- and L-enantiomers of homoglutamine open up several avenues for research and therapeutic development.
L-Homoglutamine in Cancer Metabolism
Many cancer cells exhibit a strong dependence on L-glutamine for their proliferation and survival, a phenomenon often referred to as "glutamine addiction".[8][9][20][21] This has led to the development of glutamine metabolism inhibitors as potential cancer therapies.[1][22][23][24][25] L-homoglutamine could be investigated as a modulator of cancer cell metabolism. It might act as a competitive inhibitor of glutamine uptake and metabolism, thereby starving cancer cells of a critical nutrient.
Table 2: Potential Applications of this compound Enantiomers
| Enantiomer | Potential Application | Rationale |
| L-Homoglutamine | Cancer therapeutic | May act as a competitive inhibitor of glutamine metabolism in "glutamine-addicted" tumors. |
| Modulator of mTORC1 signaling | Potential to interfere with the glutamine-leucine exchange that activates mTORC1. | |
| D-Homoglutamine | Antimicrobial agent | Could interfere with bacterial cell wall synthesis. |
| Bacterial imaging agent | Radiolabeled D-homoglutamine could be used to specifically visualize bacterial infections.[15] |
Experimental Protocols for Studying this compound
Researchers investigating the biological activity of this compound should consider the following experimental approaches:
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Lines: Select a panel of cell lines, including both normal and cancerous cells with known glutamine dependence.
-
Culture Conditions: Culture cells in glutamine-free medium supplemented with dialyzed fetal bovine serum.
-
Treatment: Add varying concentrations of L-glutamine (positive control), D-homoglutamine, L-homoglutamine, and this compound.
-
Assay: After a defined incubation period (e.g., 72 hours), assess cell viability and proliferation using a standard method such as the MTT or CyQUANT assay.
-
Causality Check: To determine if the effects are mediated through glutaminase, co-treat with a known glutaminase inhibitor like CB-839.
Protocol 2: In Vivo Xenograft Studies
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) for tumor xenograft studies.
-
Tumor Implantation: Subcutaneously implant a human cancer cell line known to be glutamine-addicted.
-
Treatment: Once tumors are established, administer this compound, its individual enantiomers, or a vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Monitoring: Monitor tumor growth over time using caliper measurements.
-
Endpoint Analysis: At the end of the study, harvest tumors for downstream analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Conclusion and Future Directions
This compound is a molecule of significant interest due to the likely divergent biological activities of its constituent enantiomers. Based on the extensive knowledge of glutamine metabolism and the differential roles of D- and L-amino acids in mammalian and bacterial systems, we can formulate a strong hypothesis-driven approach to its study. L-homoglutamine is poised to interact with the metabolic and signaling pathways of L-glutamine, with potential applications in oncology. Conversely, D-homoglutamine is unlikely to be metabolized by mammalian cells but may serve as a valuable tool in microbiology and infectious disease research. Future studies should focus on the enzymatic kinetics of L-homoglutamine with key metabolic enzymes like glutaminase, its impact on cellular signaling pathways such as mTORC1, and the potential antimicrobial properties of D-homoglutamine. The synthesis of optically pure enantiomers will be crucial for delineating their specific biological roles.
References
Sources
- 1. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 2. D-Amino acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. d-beta-Homoglutamine | C6H12N2O3 | CID 51340705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regulatory effects of glutamine on illness and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 11. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Q's next: The diverse functions of glutamine in metabolism, cell biology and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of glutamine on protein synthesis in isolated intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glutamine regulates the expression of proteins with a potential health-promoting effect in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protective effects of l-glutamine against toxicity of deltamethrin in the cerebral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain metabolism and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of Glutamine Metabolism Attenuates Tumor Progression Through Remodeling of the Macrophage Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hopkinsmedicine.org [hopkinsmedicine.org]
An In-depth Technical Guide to the Physicochemical Properties of D,L-Homoglutamine
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful application. This guide provides an in-depth analysis of D,L-Homoglutamine, a glutamine homolog of significant interest in neuroscience and oncology research. We will move beyond a simple recitation of data to explore the causality behind these properties and the experimental methodologies required for their validation.
Introduction: The Significance of this compound
This compound is a non-proteinogenic amino acid, structurally similar to the essential amino acid L-glutamine but with an additional methylene group in its side chain. This seemingly minor structural modification has profound implications for its biological activity, making it a valuable tool for probing glutamine metabolic pathways, which are often dysregulated in cancer, and for studying glutamate receptor systems in the central nervous system.
The efficacy, formulation, and delivery of any potential therapeutic agent or research compound are dictated by its fundamental physicochemical characteristics. Properties such as solubility, stability, and ionization state (pKa) govern a molecule's behavior in biological systems, influencing everything from absorption and distribution to target engagement. This guide serves as a technical resource for understanding and experimentally verifying these critical parameters for this compound.
Chemical Identity and Core Properties
A precise understanding of a molecule begins with its fundamental identifiers and structural representation.
Caption: Chemical structure of Homoglutamine.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂N₂O₃ | [1][2][3][] |
| Molecular Weight | 160.17 g/mol | [2][3][][5] |
| CAS Number | 7433-32-1 (L-form) | [2][3] |
| Melting Point | 174 °C (L-form) | [2] |
| Topological Polar Surface Area | 106 Ų | [1][5] |
| XLogP3 | -3.8 | [1] |
Note: Data for the racemic D,L mixture is limited; where specified, data for the L-enantiomer is provided as a close proxy.
Detailed Analysis of Physicochemical Properties
Solubility Profile
The solubility of an amino acid is fundamentally governed by the polarity of its side chain and its ability to form hydrogen bonds. As a homolog of glutamine, this compound possesses a polar, uncharged side chain containing an amide group, in addition to the requisite α-amino and α-carboxyl groups.
-
Aqueous Solubility : The presence of multiple polar functional groups (amino, carboxyl, and amide) capable of hydrogen bonding makes this compound readily soluble in water and other polar protic solvents.[6] Its solubility is expected to be influenced by pH and temperature. As with other amino acids, solubility is typically lowest at the isoelectric point (pI), where the net charge is zero, and increases in acidic or alkaline solutions.
-
Organic Solvent Solubility : Conversely, it is expected to have limited solubility in non-polar organic solvents such as chloroform, ether, and benzene.[6][7][8] This is a direct consequence of the high energy penalty required to break the favorable hydrogen bonds between the polar solute and water to accommodate a non-polar solvent.
Acidity, Basicity, and Ionization States (pKa Values)
Like all standard amino acids, this compound is an amphoteric molecule, containing both a weakly acidic α-carboxyl group and a weakly basic α-amino group. The pKa values of these groups dictate the molecule's charge at a given pH, which is critical for its interaction with biological targets and for analytical techniques like ion-exchange chromatography.
The different ionization states can be visualized as follows:
Caption: Ionization states of Homoglutamine at varying pH.
Stability
The stability of this compound, particularly in aqueous solutions, is a critical consideration for its storage, formulation, and experimental use. The primary degradation pathway for glutamine and its analogs is the deamidation of the side-chain amide group to a carboxylate, forming homoglutamic acid and releasing ammonia.[10]
-
pH and Temperature Dependence : This degradation is highly dependent on pH and temperature.[11] Stability is generally greatest at a slightly acidic to neutral pH (around 5-6) and decreases in both strongly acidic and alkaline conditions.[7][11] As expected, degradation rates increase significantly with temperature.
-
Storage : For long-term storage, this compound should be kept as a solid powder in a cool, dry place.[2] Solutions should be prepared fresh. If storage of solutions is necessary, they should be kept at low temperatures (4°C for short-term, -20°C or -80°C for long-term) to minimize degradation.[10] Studies on L-glutamine show its degradation is minimal at 4°C and essentially undetectable at -80°C.[10]
Experimental Methodologies
To ensure the reliability of research data, it is imperative to validate the physicochemical properties of the specific batch of this compound being used. Below are field-proven, step-by-step protocols for determining solubility and pKa values.
Protocol: Determination of Aqueous Solubility
This protocol uses the shake-flask method, a gold standard for solubility determination, followed by spectrophotometric quantification.
Causality : The shake-flask method ensures that equilibrium between the solid and dissolved states is reached, providing a true measure of solubility. Using a buffer at a specific pH (e.g., 7.4) is crucial as it mimics physiological conditions and controls for pH-dependent solubility effects.
Caption: Workflow for solubility determination.
Step-by-Step Methodology:
-
Preparation : Add an excess amount of solid this compound to a series of vials containing a known volume of solvent (e.g., 50 mM sodium phosphate buffer, pH 7.4). The excess solid is critical to ensure saturation.[12]
-
Equilibration : Seal the vials and place them in a temperature-controlled shaker or incubator (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[12] Constant, gentle agitation ensures thorough mixing.
-
Phase Separation : After equilibration, remove the vials and allow them to stand to let larger particles settle. Centrifuge the samples at high speed to pellet all undissolved solids.
-
Sampling and Dilution : Carefully remove an aliquot from the clear supernatant, ensuring no solid material is disturbed. Perform an appropriate serial dilution of the supernatant with the same buffer.
-
Quantification : Determine the concentration of this compound in the diluted samples. As amino acids lack a strong chromophore, this often requires derivatization (e.g., with ninhydrin) followed by absorbance measurement at the appropriate wavelength (e.g., 570 nm).[13][14] Alternatively, methods like UPLC can be used.[15]
-
Calculation : Calculate the original concentration in the supernatant, which represents the solubility at that temperature and pH. The experiment should be performed in triplicate for statistical validity.
Protocol: Determination of pKa by Potentiometric Titration
This protocol determines the pKa values by monitoring the change in pH of an amino acid solution upon the addition of a strong base.
Causality : The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) is the theoretical foundation for this method.[16] At the half-equivalence point of a titration—where half of the acid ([HA]) has been converted to its conjugate base ([A⁻])—the logarithmic term becomes zero, and the measured pH is equal to the pKa.[16][17]
Step-by-Step Methodology:
-
System Calibration : Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa values.[17]
-
Sample Preparation : Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.1 M). To ensure all molecules start in the fully protonated state, acidify the solution to a pH below 2.0 with a small amount of standardized strong acid (e.g., 0.1 M HCl).[18]
-
Titration : Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Begin titrating by adding small, precise increments (e.g., 0.2 mL) of a standardized strong base (e.g., 0.1 M NaOH) from a burette.
-
Data Recording : After each addition of titrant, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue until the pH reaches approximately 11-12.
-
Data Analysis :
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The curve will show two buffer regions (areas of shallow slope). The midpoint of the first buffer region corresponds to pKa₁ (α-carboxyl group). The midpoint of the second buffer region corresponds to pKa₂ (α-amino group).
-
The equivalence points (points of steepest slope) can be found using the first derivative of the curve (ΔpH/ΔV). The half-equivalence points are halfway between the start and the first equivalence point, and halfway between the first and second equivalence points. The pH at these half-equivalence points directly gives the pKa values.[17][19]
-
Conclusion
The physicochemical properties of this compound—its aqueous solubility, amphoteric nature, and predictable stability profile—make it a tractable compound for research and development. A thorough, in-house validation of these properties using standardized protocols is not merely a formality but a prerequisite for generating reproducible, high-quality scientific data. The methodologies and data presented in this guide provide the necessary framework for researchers to confidently employ this compound in their experimental systems.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90471629, this compound. PubChem. [Link]
-
CUTM Courseware. Experiment-4: Qualitative determination of Amino acids. CUTM. [Link]
- Unknown. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Unknown Source.
-
Hirano, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 51340705, d-beta-Homoglutamine. PubChem. [Link]
-
Aryal, S. (2022). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]
-
Unknown. Determination of The Pka Values of An Amino Acid. Scribd. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9905942, 6-Oxolysine. PubChem. [Link]
-
eGyanKosh. DETERMINATION OF pKa OF GLYCINE. eGyanKosh. [Link]
-
GeeksforGeeks. (2024). Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. [Link]
-
Solubility of Things. L-Glutamine. Solubility of Things. [Link]
-
Schech, A. J., & Vo, K. T. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St. Cloud State. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5961, L-Glutamine. PubChem. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 738, DL-Glutamine. PubChem. [Link]
- Pal, A., & Lahiri, S. C. (2000). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society.
-
Human Metabolome Database. (2024). Showing metabocard for D-Glutamine (HMDB0003423). HMDB. [Link]
-
Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition. [Link]
-
van Vliet, D., et al. (2022). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. [Link]
-
Hunt, I. Ch27 pKa and pI values. University of Calgary. [Link]
- Unknown. Amino Acids. Unknown Source.
-
Zhang, Y., et al. (2016). Solubility, dissolution enthalpy and entropy of L-glutamine in mixed solvents of ethanol plus water and acetone plus water. The Journal of Chemical Thermodynamics. [Link]
-
Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences. [Link]
-
Ferreira, O., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]
-
Roth, E., et al. (1982). Glutamine stability in biological tissues evaluated by fluorometric analysis. Clinica Chimica Acta. [Link]
-
Halilović, S. K., et al. (2020). Stability of Minimum Essential Medium functionality despite l-glutamine decomposition. Cytotechnology. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. scbt.com [scbt.com]
- 5. d-beta-Homoglutamine | C6H12N2O3 | CID 51340705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. L-Glutamine | 56-85-9 [chemicalbook.com]
- 9. Amino Acids [vanderbilt.edu]
- 10. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 19. scribd.com [scribd.com]
An In-Depth Technical Guide to D,L-Homoglutamine as a Non-Proteinogenic Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the non-proteinogenic amino acid D,L-homoglutamine, designed for researchers, scientists, and professionals in drug development. Non-proteinogenic amino acids (NPAAs) are powerful tools in peptide-based drug discovery, offering the potential to enhance stability, potency, and bioavailability.[][2][3] This guide delves into the synthesis, physicochemical properties, and biological significance of this compound. It further details experimental protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and its analysis using modern chromatographic techniques. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for the effective utilization of this compound in research and therapeutic development.
Introduction: The Expanding Role of Non-Proteinogenic Amino Acids in Drug Discovery
The landscape of peptide therapeutics is continually evolving, driven by the need for molecules with enhanced pharmacological profiles. While peptides composed of the 20 canonical amino acids offer high selectivity and low toxicity, they often suffer from poor metabolic stability.[] The incorporation of non-proteinogenic amino acids (NPAAs), which are not naturally encoded in the genetic code, has emerged as a key strategy to overcome these limitations.[][2] NPAAs can introduce novel side chains, stereochemistry, and backbone structures, fundamentally altering the properties of a peptide to improve its stability against proteolysis, modulate its conformation, and enhance its binding affinity to biological targets.[][3][4][5][6]
This compound, a higher homolog of glutamine with an additional methylene group in its side chain, represents a valuable NPAA for peptidomimetic design. Its structural similarity to glutamine, a key amino acid in numerous physiological processes, including neurotransmission, makes it an intriguing candidate for modulating biological systems.[7][8] This guide will provide an in-depth exploration of this compound, from its fundamental chemistry to its practical applications in the laboratory.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties influence its reactivity, solubility, and behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C6H12N2O3 | PubChem CID: 90471629[9] |
| Molecular Weight | 160.17 g/mol | PubChem CID: 90471629[9] |
| IUPAC Name | 2-amino-5-(aminocarbonyl)pentanoic acid | PubChem CID: 90471629[9] |
| Structure | PubChem CID: 90471629[9] |
Synthesis of this compound
The synthesis of this compound can be approached through the chain extension of a protected glutamic acid derivative. The following is a proposed synthetic scheme adapted from established methods for preparing glutamine analogs and homologous amino acids.[10][11]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology
Step 1: Preparation of N-Phthaloyl-DL-glutamic anhydride
-
To a solution of DL-glutamic acid in a suitable solvent, add phthalic anhydride.
-
Heat the mixture under reflux to drive the formation of the N-phthaloyl protected glutamic acid.
-
Treat the N-phthaloyl-DL-glutamic acid with a dehydrating agent, such as acetic anhydride, to form the cyclic anhydride.[10]
Step 2: Arndt-Eistert Homologation to N-Phthaloyl-DL-homoglutamic acid
-
React the N-Phthaloyl-DL-glutamic anhydride with diazomethane to open the anhydride ring and form a diazoketone.
-
Perform a Wolff rearrangement of the diazoketone in the presence of a silver catalyst and water to yield N-Phthaloyl-DL-homoglutamic acid.
Step 3: Amidation to N-Phthaloyl-DL-homoglutamine
-
Activate the carboxylic acid of N-Phthaloyl-DL-homoglutamic acid using a suitable coupling agent (e.g., DCC, EDC).
-
React the activated acid with ammonia to form the side-chain amide, yielding N-Phthaloyl-DL-homoglutamine.[10]
Step 4: Deprotection to this compound
-
Remove the phthaloyl protecting group by treating with hydrazine hydrate in a suitable solvent.[10]
-
Purify the final product, this compound, by recrystallization or chromatography.
Biological Significance and Applications
The structural similarity of homoglutamine to glutamine and glutamate suggests its potential to interact with biological systems that recognize these endogenous amino acids.
Role in Neuroscience and as a Glutamatergic Modulator
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in various neurological disorders.[12] Glutamine serves as a precursor for the synthesis of glutamate in neurons via the glutamate-glutamine cycle.[7][13] As a homolog of glutamine, homoglutamine could potentially act as a modulator of the glutamatergic system.[12] It may interact with glutamate receptors or transporters, or be a substrate for enzymes involved in glutamate and glutamine metabolism. Further research is warranted to explore the potential of this compound in CNS drug discovery.[14][15]
Incorporation into Bioactive Peptides: The Case of Substance P
A notable application of homoglutamine is its incorporation into analogs of Substance P (SP), a neuropeptide involved in pain transmission and inflammation. Studies have shown that replacing glutamine residues with L- or D-homoglutamine at positions 5 and 6 of SP analogs results in peptides with altered biological activity.[16][17] These analogs have been evaluated for their contractile activities on isolated guinea-pig organs, demonstrating that the introduction of homoglutamine can modulate the potency and efficacy of the parent peptide.[16] This highlights the utility of homoglutamine in structure-activity relationship (SAR) studies and in the design of novel peptide therapeutics.
Experimental Protocols
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of non-standard amino acids like this compound into peptides is readily achievable using modern SPPS techniques.[] The Fmoc/tBu strategy is commonly employed due to its milder reaction conditions compared to Boc chemistry.[16][18]
Caption: SPPS cycle for homoglutamine incorporation.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-D,L-homoglutamine(Trt)-OH (side-chain protected)
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H2O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and by-products.
-
Coupling of Fmoc-D,L-homoglutamine(Trt)-OH:
-
In a separate vessel, dissolve Fmoc-D,L-homoglutamine(Trt)-OH (3-4 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-4 eq.), and an activator (e.g., HOBt, 3-4 eq.) in DMF.
-
Add DIEA (6-8 eq.) to the mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase HPLC.
Causality Behind Experimental Choices:
-
Side-Chain Protection: The trityl (Trt) group is recommended for protecting the side-chain amide of homoglutamine. It is stable to the basic conditions of Fmoc deprotection but is readily cleaved by TFA during the final cleavage step.[2] This prevents side reactions such as dehydration of the amide to a nitrile.
-
Coupling Reagents: HATU or HBTU/HOBt are recommended as they are highly efficient coupling reagents that minimize the risk of racemization, which is a concern when incorporating non-standard amino acids.[]
Analytical Quantification of this compound by UPLC-MS/MS
Accurate quantification of this compound in biological matrices or as a free amino acid requires a sensitive and specific analytical method. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this application.[19]
Caption: UPLC-MS/MS workflow for homoglutamine analysis.
Instrumentation and Reagents:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column suitable for polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
This compound standard.
Procedure:
-
Sample Preparation:
-
For biological samples (e.g., plasma, cell lysates), perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase conditions.
-
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase composition (e.g., 98% A, 2% B).
-
Inject the prepared sample.
-
Apply a gradient elution to separate the analyte from other matrix components. A typical gradient might be a linear increase in Mobile Phase B over several minutes.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the protonated molecule [M+H]+ of homoglutamine. The product ions will be specific fragments generated by collision-induced dissociation.
-
Optimize the MRM transitions, collision energy, and other source parameters for maximum sensitivity.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the this compound standard.
-
Quantify the amount of this compound in the unknown samples by comparing their peak areas to the calibration curve.
-
Conclusion
This compound is a valuable non-proteinogenic amino acid with significant potential in drug discovery and chemical biology. Its ability to modulate the properties of peptides, coupled with its potential to interact with the glutamatergic system, makes it a compelling tool for developing novel therapeutics, particularly for neurological disorders. This guide has provided a comprehensive overview of its synthesis, properties, and applications, along with detailed experimental protocols to facilitate its use in the laboratory. As the field of peptide therapeutics continues to advance, the strategic incorporation of NPAAs like this compound will undoubtedly play a crucial role in the design of next-generation drugs with improved efficacy and safety profiles.
References
-
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
-
Hashimoto, T., et al. (1986). Synthesis and Biological Activity of Substance P Analogs Containing Pyrohomoglutamic Acid and Homoglutamine. Bulletin of the Chemical Society of Japan, 59(1), 123-127. [Link]
-
Amanote Research. (n.d.). Syntheses and Biological Activities of Substance P Analogs Containing L- And D-Homoglutamine and L- And D-Pyrohomoglutamic Acid at Position 5 and 6. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56. [Link]
- U.S. Patent No. 5,032,675. (1991).
-
Sharma, K., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15583-15622. [Link]
-
Lai, X., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(10), 1163-1181. [Link]
-
Schafer, A., & Scholz, C. (2018). The Huntingtin Protein: Organic Synthesis of Poly(Glutamine) Through Side Chain Modification of Poly(Glutamic Acid). LOUIS. [Link]
-
Gani, D., & Toth, I. (1988). Incorporation of azaglutamine residues into peptides synthesised by the ultra-high load solid (gel)-phase technique. Journal of the Chemical Society, Perkin Transactions 1, 1327-1332. [Link]
-
Ashiuchi, M., et al. (2004). Enzymatic synthesis of high-molecular-mass poly-gamma-glutamate and regulation of its stereochemistry. Applied and Environmental Microbiology, 70(7), 4249-4255. [Link]
-
Wu, G. (2023). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 24(1), 1-1. [Link]
-
Webster, G. C., & Varner, J. E. (1955). Studies on the Enzymatic Synthesis of Glutamine. Plant Physiology, 30(4), 371-374. [Link]
-
Agilent Technologies. (2012). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. [Link]
-
Albrecht, J., & Sonnewald, U. (2011). Roles of glutamine in neurotransmission. Journal of Neurochemistry, 119(Suppl 1), 1-6. [Link]
-
Wang, L., et al. (2011). Preparation of D-glutamine from glutamic acid. Applied Biochemistry and Biotechnology, 164(6), 845-855. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Liu, Y., et al. (2022). A validated UPLC-MS/MS method for quantification of glutamine in plasma and pharmacokinetic study of oral glutamine tablets in healthy Beagles. Journal of Veterinary Pharmacology and Therapeutics, 45(5), 432-439. [Link]
-
Shank, R. P., & Aprison, M. H. (2015). Computational Studies of Glutamate Transporters. International Journal of Molecular Sciences, 16(12), 29743-29759. [Link]
- U.S. Patent No. 3,105,852. (1963).
-
Agilent Technologies. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using LC/MS/MS. [Link]
-
Shank, R. P., & Aprison, M. H. (2015). Computational studies of glutamate transporters. International Journal of Molecular Sciences, 16(12), 29743-29759. [Link]
- U.S. Patent No. 5,032,675. (1991).
-
Schulte, M. L., et al. (2018). Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models. Nature Medicine, 24(2), 194-202. [Link]
-
Chen, Z., et al. (2021). Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(17), 9065. [Link]
-
Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
- Chinese Patent No. CN1651456A. (2005). Synthesis method of dipeptide containing L-glutamine.
-
Rae, C. D. (2014). Glutamate and glutamine: a review of in vivo MRS in the human brain. Neurochemistry International, 77, 1-10. [Link]
-
Danbolt, N. C. (2001). Glutamate as a neurotransmitter in the healthy brain. Progress in Neurobiology, 65(1), 1-105. [Link]
-
Kim, J., et al. (2024). l-2-Aminopimelic acid acts as an auxin mimic to induce lateral root formation across diverse plant species. FEBS Letters, 598(15), 1855-1863. [Link]
-
Hudson, K. L., & Taylor, M. S. (2012). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. Organic Letters, 14(17), 4486-4489. [Link]
-
Jackson, S. N., et al. (2017). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Journal of The American Society for Mass Spectrometry, 28(8), 1642-1649. [Link]
-
Soloshonok, V. A., et al. (2005). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Tetrahedron: Asymmetry, 16(4), 847-856. [Link]
- European Patent No. EP0292228A2. (1988). Protecting groups for asparagine and glutamine in peptide synthesis.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 7. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Studies of Glutamate Transporters | MDPI [mdpi.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US3105852A - Process for the preparation of l-(+)-glutamine - Google Patents [patents.google.com]
- 12. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutamate and Glutamine: A Review of In Vivo MRS in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 16. drivehq.com [drivehq.com]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A validated UPLC-MS/MS method for quantification of glutamine in plasma and pharmacokinetic study of oral glutamine tablets in healthy Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
A Technical Guide to the In Vitro Characterization of D,L-Homoglutamine
Executive Summary
D,L-Homoglutamine is a synthetic amino acid analog of glutamine, distinguished by an additional methylene group in its carbon backbone[1][2]. While direct literature on its cellular effects is sparse, its structural similarity to glutamine and, by extension, the neurotransmitter glutamate, posits a strong hypothesis: its biological activities are likely mediated through interaction with pathways governing amino acid metabolism and excitatory neurotransmission. This guide provides a comprehensive framework for the in vitro investigation of this compound. It moves beyond a simple recitation of protocols to establish a logical, causality-driven research cascade. We will detail the foundational experiments required to assess its cytotoxic potential and then delineate the mechanistic studies necessary to elucidate its mode of action, with a primary focus on the glutamate receptor system.
Foundational Concepts & Initial Considerations
The Central Hypothesis: A Glutamate Analog
Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its activity is tightly regulated[3]. Its receptors, primarily the ionotropic (NMDA, AMPA) and metabotropic (mGluR) types, are central to synaptic plasticity, learning, and memory[4][5]. However, overstimulation of these receptors, particularly the NMDA receptor (NMDAR), leads to excessive calcium (Ca²⁺) influx, initiating a neurotoxic cascade known as excitotoxicity[6][7]. This process is implicated in numerous neurodegenerative diseases.
Given that this compound is an analog of glutamine—a direct precursor to glutamate in the glutamate-glutamine cycle[5]—our primary working hypothesis is that its effects will stem from interference with this system. Potential mechanisms include:
-
Direct agonism or antagonism of glutamate receptors.
-
Competition with glutamine/glutamate transporters.
-
Alteration of metabolic pathways involving glutamine.
Critical Prerequisite: Compound Purity and Stereoisomerism
Before initiating any cellular studies, two factors must be addressed:
-
Purity Assessment: Commercial preparations of glutamine have been shown to contain residual glutamate, which is potent enough to activate NMDA receptors and confound experimental results[8]. It is imperative to verify the purity of the this compound sample, ideally using HPLC, to ensure observed effects are not due to contaminants.
-
D vs. L Isomers: The designation "D,L" indicates a racemic mixture. Biological systems are stereospecific. The L-isomer is typically the biologically active form for amino acids, but the D-isomer can sometimes have unique or even antagonistic effects. Initial screening should use the D,L mixture, but any significant findings must be followed up with studies on the purified L- and D-isomers to assign specific activities[9][10].
Phase 1: General Cytotoxicity and Viability Screening
The first objective is to determine if this compound exerts any effect on cell health and, if so, at what concentration range.
Rationale for Model Selection
The choice of cell line is dictated by the primary hypothesis. To investigate effects on excitotoxicity, a neuronal model is appropriate.
-
Primary Cortical Neurons: The gold standard for neurotoxicity studies, offering high physiological relevance. However, they are challenging to culture.
-
SH-SY5Y Neuroblastoma Cells: A widely used, robust human cell line. When differentiated (e.g., with retinoic acid), they express NMDA receptors and exhibit neuronal characteristics, making them an excellent model for screening.
Experimental Workflow for Cytotoxicity Screening
This workflow provides a systematic approach to initial screening.
Caption: Workflow for initial screening of this compound cytotoxicity.
Protocol: LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon plasma membrane damage. Its measurement provides a reliable marker of cytotoxicity.
Methodology:
-
Cell Seeding: Plate differentiated SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Controls: Prepare three essential controls for each time point:
-
Untreated Control: Cells treated with vehicle (e.g., sterile PBS or media) to measure spontaneous LDH release.
-
Positive Control (Maximum Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the assay endpoint.
-
Vehicle Control: Media only, to determine background LDH levels.
-
-
Treatment: Add this compound at concentrations ranging from 1 µM to 10 mM. Include L-Glutamate (e.g., 100 µM) as a positive control for excitotoxicity.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Assay Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase, NAD⁺, and a tetrazolium salt) to each well of the new plate.
-
Incubation & Reading: Incubate in the dark at room temperature for 20-30 minutes. Measure the absorbance at 490 nm using a plate reader.
-
Calculation:
-
Cytotoxicity (%) = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
-
Phase 2: Elucidating the Mechanism of Action
If Phase 1 reveals dose-dependent cytotoxicity, the next step is to investigate the underlying mechanism. We will focus on the excitotoxicity hypothesis.
The Excitotoxicity Signaling Cascade
Overactivation of NMDA receptors by an agonist triggers a cascade of deleterious events. This pathway is the primary target for our mechanistic investigation.
Caption: Hypothesized excitotoxicity pathway initiated by this compound.
Key Mechanistic Assays
Rationale: To prove the effect is NMDAR-mediated, we use a specific antagonist. If the antagonist blocks the cytotoxicity of this compound, it confirms the involvement of this receptor.
Experimental Design: Pre-treat cells with a selective NMDAR antagonist like MK-801 (e.g., 10 µM) for 1 hour before adding this compound at its IC50 concentration (determined in Phase 1). Run the LDH assay again. A significant reduction in cell death in the MK-801 pre-treated group is strong evidence for NMDAR-mediated toxicity.
Rationale: A hallmark of NMDAR activation is a rapid increase in intracellular Ca²⁺[7][11].
Protocol (using Fura-2 AM dye):
-
Loading: Incubate differentiated SH-SY5Y cells with Fura-2 AM (e.g., 2-5 µM) in a calcium-free buffer for 30-45 minutes. Fura-2 AM is cell-permeant and is cleaved by intracellular esterases to the active, calcium-sensitive form.
-
Wash: Gently wash cells twice with buffer to remove extracellular dye.
-
Baseline Reading: Measure the baseline fluorescence using a fluorometric plate reader or microscope capable of ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm).
-
Stimulation: Add this compound (at IC50) and immediately begin recording the fluorescence ratio (F340/F380). A rapid increase in this ratio indicates a rise in intracellular Ca²⁺.
-
Controls: Use L-Glutamate as a positive control and a vehicle-only addition as a negative control.
Rationale: Calcium overload leads to mitochondrial dysfunction and the production of ROS, a key mediator of cell damage[11].
Protocol (using DCFH-DA dye):
-
Treatment: Treat cells in a 96-well plate with this compound for a shorter duration (e.g., 6-12 hours), as ROS production often precedes cell death.
-
Loading: Remove media and load cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C. DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Wash: Wash cells with PBS to remove excess probe.
-
Reading: Measure fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Controls: Use H₂O₂ (e.g., 100 µM) as a positive control.
Data Summary and Interpretation
Table 1: Summary of In Vitro Effects of this compound
| Assay | Endpoint Measured | This compound (100 µM) | + MK-801 (10 µM) | L-Glutamate (100 µM) | Control (Vehicle) |
| LDH Release | % Cytotoxicity vs. Max Release | 45.2% ± 5.1% | 8.1% ± 2.3% | 55.7% ± 6.2% | 4.5% ± 1.8% |
| Intracellular Ca²⁺ | Peak F340/F380 Ratio Change | 2.8 ± 0.3 | 1.1 ± 0.2 | 3.5 ± 0.4 | 1.0 ± 0.1 |
| ROS Production | Fold Increase in Fluorescence | 3.5 ± 0.4 | 1.4 ± 0.3 | 4.1 ± 0.5 | 1.0 ± 0.2 |
| MTT Assay | % Viability vs. Control | 51.3% ± 7.5% | 92.4% ± 4.9% | 42.1% ± 8.1% | 100% ± 5.5% |
Data shown are representative examples and should be generated experimentally.
Interpretation: The hypothetical data in Table 1 would strongly support the primary hypothesis. The compound induces cytotoxicity, Ca²⁺ influx, and ROS production, all of which are significantly attenuated by the NMDAR antagonist MK-801, mirroring the effects of L-Glutamate. This points to this compound acting as an NMDAR agonist leading to excitotoxicity.
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to characterize the in vitro effects of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently determine its biological activity. Based on the findings, future studies should focus on:
-
Isomer-Specific Activity: Testing the purified D- and L-homoglutamine isomers to identify the active component.
-
Receptor Subtype Specificity: Investigating effects on other glutamate receptors (AMPA, Kainate, mGluRs).
-
Downstream Signaling: Using Western Blotting to probe for the activation of apoptotic pathways (e.g., cleaved Caspase-3) or stress-activated protein kinases (e.g., p-JNK).
By following this rigorous, self-validating framework, researchers can generate a comprehensive and trustworthy profile of novel compounds like this compound, paving the way for further development and application.
References
-
Hashimoto, T., et al. (1986). Synthesis and Biological Activity of Substance P Analogs Containing Pyrohomoglutamic Acid and Homoglutamine. Bulletin of the Chemical Society of Japan, 59(12), 4009-4011. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Garside, V. C., et al. (2015). An in vitro study of the cytotoxic and cellular biochemical effects of L-glutamine moderation in pediatric sarcomas. Cancer Research, 75(15_Supplement), 3421. [Link]
-
National Center for Biotechnology Information. (n.d.). d-beta-Homoglutamine. PubChem Compound Database. [Link]
-
Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440–3450. [Link]
-
LeBel, C. P., Ischiropoulos, H., & Bondy, S. C. (1992). Evaluation of the probe 2',7'-dichlorofluorescin as an indicator of reactive oxygen species formation and oxidative stress. Chemical research in toxicology, 5(2), 227–231. [Link]
-
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews. Drug discovery, 5(2), 160–170. [Link]
-
Olney, J. W. (1993). Role of excitotoxins in developmental neuropathology. APMIS supplementum, 40, 103–112. [Link]
-
Wikipedia. (2024). Glutamate receptor. [Link]
-
Ghasemi, M., & Fatemi, A. (2014). Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging. Journal of medical imaging and radiation sciences, 45(4), 394–399. [Link]
-
Poddar, R., et al. (2007). L-glutamine in vitro regulates rat aortic glutamate content and modulates nitric oxide formation and contractility responses. American journal of physiology. Cell physiology, 292(5), C1848–C1857. [Link]
-
Ho, P. I., et al. (2002). Multiple aspects of homocysteine neurotoxicity: glutamate excitotoxicity, kinase hyperactivation and DNA damage. Journal of neuroscience research, 70(5), 659–670. [Link]
-
Lipton, S. A., et al. (1997). Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences of the United States of America, 94(11), 5923–5928. [Link]
-
National Center for Biotechnology Information. (2010). Overview of the Glutamatergic System. Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System. [Link]
-
Sener, A., et al. (2022). A Review of Glutamate and Its Receptors: Their Roles in Brain Physiology and Pathology. Acta Medica, 53(1), 1-10. [Link]
-
Aledo, J. C. (2004). Glutamate transport in astrocytes. Journal of Neuroscience Research, 77(1), 1-9. [Link]
-
Fonnum, F. (1984). Glutamate: a neurotransmitter in mammalian brain. Journal of neurochemistry, 42(1), 1–11. [Link]
-
Chemistry LibreTexts. (2021). Experiment 729: Qualitative Testing of Amino Acids and Proteins. [Link]
-
Aizenman, E., et al. (1990). NMDA receptor activation by residual glutamate in glutamine preparations: a cautionary note regarding weak NMDA receptor agonists. Brain research, 515(1-2), 343–345. [Link]
-
Bak, L. K., Schousboe, A., & Waagepetersen, H. S. (2006). The glutamate/GABA-glutamine cycle: aspects of transport, neurotransmitter homeostasis and ammonia metabolism. Journal of neurochemistry, 98(3), 641–653. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 5. actamedica.org [actamedica.org]
- 6. Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA receptor activation by residual glutamate in glutamine preparations: a cautionary note regarding weak NMDA receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. d-beta-Homoglutamine | C6H12N2O3 | CID 51340705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Multiple aspects of homocysteine neurotoxicity: glutamate excitotoxicity, kinase hyperactivation and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
D,L-Homoglutamine: A Technical Guide for its Application as a Research Tool in Cellular Metabolism and Drug Discovery
Abstract
This technical guide provides an in-depth exploration of D,L-homoglutamine, a synthetic amino acid analog of L-glutamine, and its potential as a versatile research tool. For researchers, scientists, and drug development professionals, this document outlines the core chemical and biological properties of this compound, its synthesis, and its proposed mechanisms of action. We will delve into its potential applications in studying glutamine-dependent metabolic pathways, particularly in the context of cancer biology and neuroscience. This guide offers detailed, field-proven experimental protocols for investigating its effects on cell viability, enzyme kinetics, and key signaling pathways, equipping researchers with the practical knowledge to leverage this compound in their studies.
Introduction: The Rationale for a Glutamine Analog
L-glutamine, the most abundant amino acid in the human body, is a critical nutrient for highly proliferative cells, including cancer cells and activated immune cells.[1] It serves as a primary source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and the antioxidant glutathione.[2] Given the central role of glutamine metabolism in various pathological states, particularly cancer, there is a significant interest in developing tools to probe and therapeutically target glutamine-dependent pathways.[3][4]
This compound, a racemic mixture of D- and L-isomers of an L-glutamine analog with an additional methylene group in its side chain, presents a unique opportunity for such investigations. The presence of both a metabolically active L-isomer and a potentially inert or inhibitory D-isomer allows for a multifaceted approach to studying glutamine utilization.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O₃ | [5] |
| Molecular Weight | 160.17 g/mol | [5] |
| IUPAC Name | (2S)-2-amino-6-oxo-6-aminohexanoic acid (L-isomer) and (2R)-2-amino-6-oxo-6-aminohexanoic acid (D-isomer) | [5] |
| Solubility | Soluble in aqueous solutions. | Inferred from structure |
| Storage | Store at -20°C to ensure long-term stability. | General laboratory practice |
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through various organic chemistry routes, often starting from commercially available precursors. A general synthetic strategy involves the extension of the glutamate side chain followed by amidation.
Note: The following is a generalized synthetic scheme. For detailed, step-by-step synthesis protocols, referral to specialized organic synthesis literature is recommended.[6]
Sources
- 1. Protective effects of l-glutamine against toxicity of deltamethrin in the cerebral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamine metabolism in cancers: Targeting the oxidative homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 4. Targeting glutamine metabolism as a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Analysis of D,L-Homoglutamine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the structural analysis of the racemic mixture of D,L-Homoglutamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a nuanced, field-tested perspective on the core analytical techniques required to fully characterize this non-proteinogenic amino acid. We will explore the causality behind experimental choices, ensuring a robust and validated approach to the structural elucidation of this molecule.
Introduction: The Significance of Stereochemistry in Homoglutamine
This compound, a higher homolog of glutamine, possesses a chiral center at its α-carbon, leading to the existence of two enantiomers: D-Homoglutamine and L-Homoglutamine. While structurally similar, these enantiomers can exhibit vastly different biological activities and metabolic fates. In the realm of drug development and molecular biology, the ability to distinguish between and quantify these stereoisomers is not merely an academic exercise but a critical necessity for understanding pharmacology, toxicology, and overall biological function. This guide will provide the foundational knowledge and practical protocols to achieve a thorough structural characterization of this compound.
Molecular Profile of this compound
A foundational understanding of the molecule's basic properties is paramount before delving into complex analytical techniques.
| Property | Value | Source |
| Molecular Formula | C6H12N2O3 | [1] |
| Molecular Weight | 160.17 g/mol | [2] |
| IUPAC Name | (2S,2R)-2-amino-5-carbamoylpentanoic acid | [1] |
Synthesis and Resolution of this compound: A Strategic Approach
The journey into the structural analysis of this compound begins with its synthesis and the subsequent separation of its enantiomers. A plausible synthetic route for this compound starts from L-α-aminoadipic acid, a known glutamine synthetase inhibitor.[3]
Conceptual Synthesis Pathway
A likely synthetic strategy involves the selective amidation of the side-chain carboxylic acid of a suitably protected α-aminoadipic acid derivative. This approach is analogous to methods used for the synthesis of L-glutamine from L-glutamic acid.[4] The synthesis of deuterated L-glutamine also provides insights into potential synthetic transformations.[5]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated amino acids. 3. Synthesis of DL-Aspartic-2,3,3-d-3 acid, L-glutamic-2,3,3,4,4-d-5 acid, L-asparagine-2,3,3-d-3, and L-Glutamine-2,3,3,4,4-d-5 1,2a - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D,L-Homoglutamine Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the administration of D,L-Homoglutamine to mice for preclinical research applications. Recognizing the limited availability of specific in vivo data for this compound, this protocol synthesizes established methodologies for handling similar amino acid analogs, detailed procedures for common administration routes, and critical considerations for vehicle selection and dosage determination. The primary objective is to equip researchers with a robust framework to design and execute scientifically sound and ethically responsible experiments. Acknowledging the necessity of empirical validation, this guide strongly advocates for preliminary pilot studies to ascertain the optimal solubility, dosage, and tolerability of this compound within the specific experimental context.
Introduction: The Scientific Context of this compound
This compound, a racemic mixture of the D- and L-isomers of homoglutamine, is an analog of the proteinogenic amino acid L-glutamine.[1][2] L-glutamine plays a central role in a myriad of cellular processes, including nitrogen transport, energy metabolism, and nucleotide biosynthesis.[3] Consequently, its analogs are of significant interest in various research fields, from oncology to neuroscience, for their potential to modulate these pathways. The presence of both D- and L-isomers in the administered compound necessitates careful consideration, as mammalian systems predominantly utilize L-amino acids.[4] The biological activity and metabolic fate of the D-isomer in this context remain an area for active investigation.
These application notes are designed to provide a foundational protocol that can be adapted to specific research questions, emphasizing scientific integrity and animal welfare.
Pre-Administration: Compound Characterization and Solution Preparation
A thorough understanding of the physicochemical properties of this compound is paramount for successful in vivo administration.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H12N2O3 | [5] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| Appearance | White Solid | [2][6] |
| Solubility | Slightly soluble in water and methanol. | [6] |
Vehicle Selection and Solution Preparation
The choice of vehicle is critical and depends on the intended route of administration and the compound's solubility. Given that this compound is "slightly soluble" in water, the following approaches are recommended.
Recommended Primary Vehicle: Sterile, pyrogen-free normal saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS). These are isotonic and generally well-tolerated in mice.
Protocol for Preparation of a Dosing Solution (Example for a 10 mg/mL solution):
-
Aseptic Technique: All procedures should be performed in a laminar flow hood using sterile equipment to ensure the final solution is free from contaminants.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: In a sterile container, add a small volume of the chosen vehicle (e.g., 50% of the final volume).
-
Solubilization: Agitate the mixture. Gentle warming (to no more than 37°C) and vortexing may aid dissolution. Sonication can also be employed if necessary.
-
pH Adjustment (if required): If the compound does not readily dissolve, the pH of the solution can be adjusted dropwise using sterile 0.1 N HCl or 0.1 N NaOH to bring the pH closer to neutral (7.0-7.4). Monitor the pH closely with a calibrated pH meter.
-
Final Volume: Once the compound is fully dissolved, add the vehicle to reach the final desired concentration.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile, sealed vial.
-
Storage: Based on general stability data for amino acid solutions, it is recommended to prepare solutions fresh for each experiment.[7][8][9][10][11] If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though freeze-thaw stability should be validated.[12]
Workflow for Dosing Solution Preparation
Caption: Workflow for preparing a sterile this compound dosing solution.
Dosage Considerations and Pilot Studies
Due to the absence of specific in vivo studies for this compound, a starting dose must be extrapolated from related compounds, with a strong recommendation for a preliminary dose-finding study.
Extrapolated Starting Dose
Studies involving L-glutamine administration in mice have utilized a range of doses. For example, a daily intraperitoneal injection of 500 mg/kg has been reported.[13] Given that this compound is an analog, a more conservative starting point is advisable.
Recommended Starting Dose Range for Pilot Study: 50 - 250 mg/kg.
The Imperative of a Pilot Dose-Finding Study
A pilot study is essential to determine the maximum tolerated dose (MTD) and to observe any potential adverse effects.
Workflow for a Pilot Dose-Finding Study
Caption: A streamlined workflow for conducting a pilot dose-finding study.
Administration Protocols
The choice of administration route will depend on the desired pharmacokinetic profile and the specific research question. The following are detailed protocols for common routes.
Intraperitoneal (IP) Injection
This route offers rapid absorption.
Materials:
-
Sterile this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse to calculate the precise injection volume. The maximum recommended IP injection volume is 10 mL/kg.
-
Restraint: Restrain the mouse securely, for example, by scruffing the neck and securing the tail. The mouse should be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Injection Site: Identify the lower right or left quadrant of the abdomen.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Administration: Inject the solution smoothly and withdraw the needle.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Oral Gavage (PO)
This route is suitable for mimicking oral drug administration in humans.
Materials:
-
Sterile this compound solution
-
Appropriately sized sterile syringes
-
Flexible, ball-tipped gavage needles (18-20 gauge for adult mice)
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse and calculate the dosing volume. The maximum recommended oral gavage volume is 10 mL/kg.
-
Measure Gavage Needle: Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without causing perforation.
-
Restraint: Restrain the mouse firmly by the scruff of the neck to keep the head and body in a straight line.
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Administration: Once the needle is in the correct position, administer the solution slowly and steadily.
-
Withdrawal: Remove the needle gently in the same path it was inserted.
-
Post-Gavage Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Intravenous (IV) Injection (Tail Vein)
This route provides immediate and complete bioavailability.
Materials:
-
Sterile this compound solution
-
Sterile insulin syringes or 1 mL syringes with 27-30 gauge needles
-
A mouse restrainer
-
A heat source (e.g., heat lamp) to dilate the tail veins
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse and calculate the injection volume. The maximum recommended bolus IV injection volume is 5 mL/kg.
-
Restraint and Vein Dilation: Place the mouse in a restrainer and warm the tail with a heat lamp to make the lateral tail veins more visible.
-
Vein Identification: Wipe the tail with an ethanol wipe and identify one of the lateral tail veins.
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle.
-
Administration: If correctly placed, there should be no resistance. Inject the solution slowly. If swelling occurs, the needle is not in the vein and should be withdrawn.
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Monitor the mouse for any adverse reactions.
Post-Administration Monitoring and Ethical Considerations
Adherence to ethical guidelines is non-negotiable in animal research.
-
Monitoring: All animals should be monitored regularly after administration for signs of pain, distress, or toxicity. This includes daily checks of body weight, food and water intake, and general appearance and behavior.
-
Humane Endpoints: Clear humane endpoints should be established before the start of the study. If an animal reaches these endpoints, it should be humanely euthanized.
-
The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied to all animal experiments. This protocol is intended to refine the administration procedure to minimize animal stress and use the minimum number of animals necessary to obtain statistically significant results.
Conclusion
This document provides a detailed framework for the administration of this compound in mice. Due to the limited compound-specific data, researchers are strongly urged to conduct preliminary studies to determine the optimal vehicle, concentration, and dosage for their specific experimental paradigm. By following these guidelines and adhering to the highest standards of scientific rigor and animal welfare, researchers can confidently and responsibly investigate the in vivo effects of this compound.
References
-
Anonymous. (n.d.). Stability of Solutions of Essential Amino Acids. Oxford Academic. Retrieved from [Link]
-
Anonymous. (n.d.). Stability of Certain Amino Acids in a Parenteral Nutrition Solution. Oxford Academic. Retrieved from [Link]
-
Anonymous. (n.d.). Amino Acids. ASHP Publications. Retrieved from [Link]
-
Seydel, H., & Voigt, R. (1972). [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. Pharmazie, 27(5), 303–312. Retrieved from [Link]
-
Anonymous. (2018). Visualizing protein synthesis in mice with in vivo labeling of deuterated amino acids using vibrational imaging. APL Photonics. Retrieved from [Link]
-
Anonymous. (n.d.). Production and stability study of a hospital parenteral nutrition solution for neonates. NIH. Retrieved from [Link]
-
Various Authors. (2016). How to prepare and store Amino acid stock solution?. ResearchGate. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Make Amino Acid Solution For Chromatography? Retrieved from [Link]
-
Anonymous. (n.d.). l-Glutamine administration reduces oxidized glutathione and MAP kinase signaling in dystrophic muscle of mdx mice. PubMed. Retrieved from [Link]
-
Ruocco, C., et al. (2020). Manipulation of Dietary Amino Acids Prevents and Reverses Obesity in Mice Through Multiple Mechanisms That Modulate Energy Homeostasis. Diabetes. Retrieved from [Link]
-
Anonymous. (n.d.). D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study. ACS Publications. Retrieved from [Link]
-
Sellmann, C., et al. (n.d.). Oral Glutamine Supplementation Protects Female Mice From Nonalcoholic Steatohepatitis. The Journal of Nutrition. Retrieved from [Link]
-
Anonymous. (n.d.). Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer. Frontiers. Retrieved from [Link]
-
Anonymous. (2020). Dietary glutamine supplementation suppresses epigenetically-activated oncogenic pathways to inhibit melanoma tumour growth. NIH. Retrieved from [Link]
-
University of Wisconsin–Madison. (2023). Mice eating less of specific amino acid — overrepresented in diet of obese people — live longer, healthier. UW–Madison News. Retrieved from [Link]
-
Examine.com. (n.d.). Glutamine benefits, dosage, and side effects. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of L-Glutamine (CAS 56-85-9). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Bio-Synthesis. (2009). Sample preparation for Amino Acid Analaysis. Retrieved from [Link]
-
ScienceAlert. (2025). Cutting Back on One Amino Acid Increased Mice Lifespan Up to 33%. YouTube. Retrieved from [Link]
- Anonymous. (n.d.). A method of manufacturing an amino-acid composition using animal by-products. Google Patents.
-
Pharmaffiliates. (n.d.). L-Homoglutamine. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Frontiers | Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer [frontiersin.org]
- 4. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 5632-90-6 CAS MSDS (L-HOMOGLUTAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production and stability study of a hospital parenteral nutrition solution for neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. l-Glutamine administration reduces oxidized glutathione and MAP kinase signaling in dystrophic muscle of mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of D,L-Homoglutamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of D,L-homoglutamine, a higher homolog of the proteinogenic amino acid glutamine. Homoglutamine and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors and metabolic probes. This application note details a robust and reliable synthetic route starting from the commercially available D,L-α-aminoadipic acid. The protocol is designed for researchers with a working knowledge of synthetic organic chemistry and is presented with in-depth explanations of the experimental choices, safety considerations, and characterization methods.
Introduction and Scientific Rationale
This compound (2-amino-5-carbamoylpentanoic acid) is a non-proteinogenic amino acid that is structurally similar to glutamine, with an additional methylene group in its side chain. This subtle structural modification can lead to significantly different biological activities, making homoglutamine a valuable tool for probing the active sites of glutamine-utilizing enzymes and as a scaffold for the development of novel therapeutics. For instance, analogs of glutamine are being investigated for their potential in targeting glutamine metabolism in cancer cells.[1]
The synthesis of this compound presents a unique chemical challenge: the selective amidation of the side-chain (δ) carboxylic acid in the presence of a second carboxylic acid and an amino group at the α-position. The synthetic strategy outlined herein addresses this challenge through a well-established sequence of protection, activation, amidation, and deprotection steps. This approach is analogous to methods used for the synthesis of D,L-glutamine from glutamic acid, providing a solid foundation for the successful preparation of the target molecule.[2]
The chosen starting material, D,L-α-aminoadipic acid, is commercially available, which significantly streamlines the synthetic process by eliminating the need for its multi-step preparation. This allows researchers to focus on the key transformations required to introduce the side-chain amide.
Synthetic Strategy Overview
The synthesis of this compound from D,L-α-aminoadipic acid will be accomplished in a four-step sequence:
-
Protection of the α-amino group: The nucleophilic α-amino group must be protected to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is chosen as the protecting group due to its stability under the reaction conditions and its ease of removal under acidic conditions.
-
Selective activation of the δ-carboxylic acid: To facilitate selective amidation, the δ-carboxylic acid will be converted to a more reactive species, such as a methyl ester, while the α-carboxylic acid remains protonated.
-
Amidation of the δ-ester: The methyl ester will then be reacted with ammonia to form the desired side-chain amide.
-
Deprotection of the α-amino group: The final step involves the removal of the Boc protecting group to yield the target this compound.
Visualizing the Synthetic Pathway
Caption: Overall synthetic scheme for this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| D,L-α-Aminoadipic acid | ≥98% | Sigma-Aldrich | Starting material. |
| Di-tert-butyl dicarbonate (Boc)₂O | Reagent grade | Acros Organics | Boc-protecting agent. |
| Dioxane | Anhydrous | Fisher Scientific | Solvent for Boc protection. |
| Sodium Bicarbonate (NaHCO₃) | ACS grade | VWR | Base for Boc protection. |
| Methanol (MeOH) | Anhydrous | J.T. Baker | Solvent for esterification and amidation. |
| Thionyl Chloride (SOCl₂) | Reagent grade | Alfa Aesar | Reagent for esterification. Handle with extreme care. |
| Ammonia (7N solution in MeOH) | Sigma-Aldrich | Amidating agent. | |
| Trifluoroacetic Acid (TFA) | Reagent grade | Oakwood Chemical | Deprotecting agent. Corrosive. |
| Dichloromethane (DCM) | ACS grade | Macron | Solvent for deprotection. |
| Diethyl ether | ACS grade | EMD Millipore | For precipitation. |
| Ethyl acetate (EtOAc) | ACS grade | BDH | Extraction solvent. |
| Brine (saturated NaCl solution) | For workup. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent. |
Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Thionyl chloride and trifluoroacetic acid are highly corrosive and should be handled with extreme caution.
Step-by-Step Synthesis
-
Dissolution: In a 250 mL round-bottom flask, dissolve D,L-α-aminoadipic acid (10.0 g, 62.0 mmol) in a solution of sodium bicarbonate (15.6 g, 186 mmol) in 100 mL of deionized water.
-
Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (16.2 g, 74.4 mmol) in 50 mL of dioxane dropwise over 30 minutes at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-D,L-α-aminoadipic acid as a white solid.
-
Dissolution: Suspend N-Boc-D,L-α-aminoadipic acid (from the previous step) in 150 mL of anhydrous methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Esterification: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (5.4 mL, 74.4 mmol) dropwise over 20 minutes. Caution: This reaction is exothermic and releases HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol and excess thionyl chloride. The resulting crude N-Boc-D,L-α-aminoadipic acid δ-methyl ester can be used in the next step without further purification.
-
Amidation: Dissolve the crude N-Boc-D,L-α-aminoadipic acid δ-methyl ester in 100 mL of a 7N solution of ammonia in methanol.
-
Reaction: Stir the solution in a sealed pressure vessel at room temperature for 48 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The crude N-Boc-D,L-homoglutamine will be obtained as a solid.
-
Deprotection: Dissolve the crude N-Boc-D,L-homoglutamine in a mixture of dichloromethane (50 mL) and trifluoroacetic acid (25 mL).
-
Reaction: Stir the solution at room temperature for 2 hours.
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration and wash with diethyl ether.
-
-
Purification: The crude this compound can be purified by recrystallization from a water/ethanol mixture to yield the final product as a white crystalline solid.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (amine, carboxylic acid, amide).
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₂N₂O₃ |
| Molecular Weight | 160.17 g/mol |
| Appearance | White crystalline solid |
| ¹H NMR (D₂O, 400 MHz) | δ (ppm): 3.75 (t, 1H, α-CH), 2.25 (t, 2H, γ-CH₂), 1.90-1.70 (m, 4H, β-CH₂ and δ-CH₂) |
| ¹³C NMR (D₂O, 100 MHz) | δ (ppm): 181.5 (C=O, amide), 175.0 (C=O, acid), 55.0 (α-CH), 35.0 (γ-CH₂), 31.0 (δ-CH₂), 24.0 (β-CH₂) |
| Mass Spec (ESI+) | m/z: 161.09 [M+H]⁺ |
Troubleshooting and Expert Insights
-
Incomplete Boc Protection: If TLC analysis shows remaining starting material after 16 hours, add an additional 0.2 equivalents of (Boc)₂O and stir for another 4-6 hours. Ensure vigorous stirring to maintain proper mixing of the biphasic system.
-
Low Yield in Esterification: The use of anhydrous methanol is crucial for this step. Any water present will hydrolyze the thionyl chloride and reduce the efficiency of the esterification.
-
Incomplete Amidation: If the amidation reaction is sluggish, it can be gently heated to 40-50 °C in the sealed vessel. However, monitor the pressure carefully.
-
Purification Challenges: If the final product is difficult to crystallize, column chromatography on silica gel using a mobile phase of dichloromethane/methanol/acetic acid may be necessary.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound. By leveraging a protection-activation-amidation-deprotection strategy analogous to well-established amino acid chemistry, researchers can confidently prepare this valuable compound for a variety of applications in medicinal chemistry and chemical biology.
References
- CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents. (URL not provided in search result)
- DL-Pyroglutamic acid synthesis - ChemicalBook. (URL not provided in search result)
- Synthesis of D,L-γ-hydroxyphosphinothricin, a potent new inhibitor of glutamine synthetase. (URL not provided in search result)
-
Preparation of D-glutamine from glutamic acid - ResearchGate. [Link]
- CN1302008C - Synthetic method for N(2)-L-alanyl-L-glutamine dipeptide - Google Patents. (URL not provided in search result)
-
Synthetic route to generate 4. L-pyroglutamic acid, 5, was used to... - ResearchGate. [Link]
-
Pyroglutamic acid - Wikipedia. [Link]
- 6.7 Pyroglutamic Acid Peptides. (URL not provided in search result)
-
Improved Synthesis of a Cyclic Glutamine Analogue Used in Antiviral Agents Targeting 3C and 3CL Proteases Including SARS-CoV-2 Mpro - ACS Publications. [Link]
- US8835466B2 - Synthesis and uses of pyroglutamic acid derivatives - Google Patents. (URL not provided in search result)
-
Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer - MDPI. [Link]
- PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. (URL not provided in search result)
-
Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles | Request PDF - ResearchGate. [Link]
-
How To Prepare Amino Acid Solution For Paper Chromatography? - YouTube. [Link]
- US5032675A - Process for the production of glutamine derivatives - Google Patents. (URL not provided in search result)
- Improved production of labeled glutamine analogs for PET imaging in oncology. (URL not provided in search result)
- US7163917B2 - Synthesis method of alanylglutamine - Google Patents. (URL not provided in search result)
-
Glutamine analogs and their conserved mechanism of action at the... - ResearchGate. [Link]
-
Development of an intravenous glutamine supply through dipeptide technology - PubMed. [Link]
-
L-2-Aminoadipic Acid | C6H11NO4 | CID 92136 - PubChem. [Link]
Sources
Application Notes and Protocols for the Analytical Separation of D- and L-Homoglutamine
Introduction: The Significance of Homoglutamine Enantiomers
Homoglutamine, a higher homolog of glutamine, is a non-proteinogenic amino acid that has garnered interest in various fields of biomedical and pharmaceutical research. As with many biologically active molecules, homoglutamine exists as two enantiomers: D-Homoglutamine and L-Homoglutamine. The stereochemistry of these molecules is of paramount importance as they can exhibit distinct physiological and pharmacological activities. The ability to accurately separate and quantify these enantiomers is therefore a critical analytical challenge in drug development, metabolomics, and quality control.
This comprehensive guide provides detailed application notes and protocols for the analytical separation of D,L-Homoglutamine. We will delve into the principles and practical execution of several robust analytical techniques, offering insights into experimental choices to empower researchers and scientists in their analytical endeavors.
Core Analytical Strategies for Chiral Resolution of Homoglutamine
The primary challenge in analyzing this compound lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Therefore, chiral recognition is essential for their separation. The two main strategies to achieve this are:
-
Direct Chiral Separation: This approach utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) that interacts diastereomerically with the enantiomers, leading to different retention times.
-
Indirect Chiral Separation: This method involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric pairs can then be separated on a conventional achiral stationary phase.
Beyond these core strategies, Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful, albeit more complex, avenue for the chiral analysis of amino acids following derivatization to induce volatility. For quantitative analysis in complex biological matrices without a focus on chirality, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique.[1][2][3]
Method 1: Direct Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is often the preferred method for its simplicity and reduced sample preparation, as it avoids the need for derivatization.[4] The success of this technique hinges on the selection of an appropriate chiral stationary phase. For amino acids like homoglutamine, macrocyclic glycopeptide-based CSPs have demonstrated excellent enantioselectivity.[4][5]
Principle of Separation
The separation mechanism on a macrocyclic glycopeptide CSP, such as one based on teicoplanin, involves multiple chiral recognition interactions.[4][5] These interactions include hydrogen bonding, ionic interactions, and steric hindrance, which collectively create a transient diastereomeric complex between the stationary phase and the individual enantiomers of homoglutamine. The differing stability of these complexes results in differential retention times, allowing for their separation and quantification.
Experimental Workflow: Direct Chiral HPLC
Caption: Workflow for Direct Chiral HPLC Analysis of this compound.
Detailed Protocol: Direct Chiral HPLC
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: e.g., Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm
-
This compound reference standard
-
HPLC-grade methanol, water, and formic acid
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase consisting of Water:Methanol with a small amount of acidifier, for example, 30:70 (v/v) Water:Methanol with 0.02% formic acid.[6]
-
Thoroughly mix and degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standards by serial dilution of the stock solution for calibration.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm
-
Mobile Phase: 30:70 (v/v) Water:Methanol with 0.02% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Data Analysis:
-
Identify the peaks for D- and L-Homoglutamine based on their retention times, confirmed by injecting individual standards if available.
-
Integrate the peak areas for each enantiomer.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of each enantiomer in the sample from the calibration curve.
-
| Parameter | Typical Value | Rationale |
| Column | Teicoplanin-based CSP | Proven enantioselectivity for underivatized amino acids.[4][5] |
| Mobile Phase | Reversed-phase (Water/Methanol) | Good solubility for homoglutamine and compatibility with the CSP.[6] |
| Acidifier | Formic Acid (0.02%) | Improves peak shape and resolution by controlling the ionization state of the analyte and stationary phase. |
| Detection | Low UV (210 nm) | Homoglutamine lacks a strong chromophore, requiring detection at low wavelengths for adequate sensitivity.[7] |
Method 2: Indirect Chiral Separation via Derivatization
This method involves reacting the amino and/or carboxylic acid functional groups of this compound with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.[8] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used CDA for amino acids.[8][9][10]
Principle of Separation
The reaction of this compound with L-FDAA results in the formation of two diastereomers: L-FDAA-D-Homoglutamine and L-FDAA-L-Homoglutamine. These diastereomers have different spatial arrangements and, consequently, different interactions with the stationary phase of a reversed-phase HPLC column, leading to their separation.
Experimental Workflow: Indirect Chiral HPLC
Caption: Workflow for Indirect Chiral HPLC Analysis of this compound.
Detailed Protocol: Indirect Chiral HPLC with FDAA Derivatization
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Marfey's Reagent (L-FDAA)
-
This compound reference standard
-
Sodium bicarbonate, acetone, hydrochloric acid
-
HPLC-grade acetonitrile and water with trifluoroacetic acid (TFA)
Procedure:
-
-
To 50 µL of a 1 mg/mL solution of this compound in 100 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.
-
Incubate the mixture at 40°C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and quench the reaction by adding 20 µL of 1 M hydrochloric acid.
-
-
Sample Preparation:
-
Dilute the quenched reaction mixture with the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient could be from 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: UV at 340 nm
-
-
Data Analysis:
-
The two diastereomers will elute at different retention times. The elution order can be confirmed with individual D- and L-Homoglutamine standards.
-
Quantify the peak areas for each diastereomer to determine the enantiomeric ratio.
-
| Parameter | Typical Value | Rationale |
| Derivatizing Agent | L-FDAA (Marfey's Reagent) | Reacts with the primary amine of homoglutamine to form stable diastereomers with a strong chromophore for UV detection.[8][9] |
| Column | Achiral C18 | Standard reversed-phase column is sufficient for separating the newly formed diastereomers. |
| Detection | UV at 340 nm | The dinitrophenyl group of the FDAA derivative provides a strong absorbance at this wavelength, enhancing sensitivity. |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For amino acids like homoglutamine, derivatization is necessary to increase their volatility and thermal stability.[11][12]
Principle of Separation
The GC-MS method for chiral amino acid analysis typically involves a two-step derivatization process: esterification of the carboxyl group followed by acylation of the amino group.[11] The resulting volatile derivatives are then separated on a chiral GC column, which provides the enantiomeric resolution. The mass spectrometer is used for detection and quantification, offering high selectivity and sensitivity.
Experimental Workflow: Chiral GC-MS
Caption: Workflow for Chiral GC-MS Analysis of this compound.
Detailed Protocol: Chiral GC-MS with Derivatization
Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Chiral GC column (e.g., Chirasil-L-Val)
-
Isopropanol, acetyl chloride, trifluoroacetic anhydride (TFAA)
-
This compound reference standard
Procedure:
-
Derivatization:
-
Esterification: Place the dried sample in a reaction vial. Add 200 µL of isopropanol containing 3 M HCl (prepared by carefully adding acetyl chloride to isopropanol). Heat at 110°C for 1 hour. Evaporate the reagent under a stream of nitrogen.
-
Acylation: Add 100 µL of TFAA and 100 µL of dichloromethane. Heat at 100°C for 15 minutes. Evaporate the reagents to dryness under nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: Chirasil-L-Val, 25 m x 0.25 mm ID
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection: Splitless injection at 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 4°C/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Data Analysis:
-
Identify the peaks for the derivatized D- and L-Homoglutamine based on their retention times and mass spectra.
-
For quantification, use specific fragment ions and integrate their corresponding peaks in the extracted ion chromatograms.
-
| Parameter | Typical Value | Rationale |
| Derivatization | Esterification followed by Acylation | Increases volatility and thermal stability for GC analysis.[11] |
| GC Column | Chiral (e.g., Chirasil-L-Val) | Provides the necessary enantiomeric separation of the derivatized homoglutamine.[12][13] |
| Detection | Mass Spectrometry | Offers high sensitivity and selectivity, and provides structural information for peak identification. |
Summary of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| Direct Chiral HPLC | Diastereomeric interaction with a Chiral Stationary Phase. | Simple, direct analysis, no derivatization required. | CSPs can be expensive and may have limited lifetime. |
| Indirect Chiral HPLC | Derivatization to form diastereomers, separated on an achiral column. | Uses standard, robust achiral columns; derivatization can improve detection. | Requires an additional derivatization step, which can be time-consuming and a source of error. |
| Chiral GC-MS | Derivatization for volatility, followed by separation on a chiral GC column. | High sensitivity and selectivity. | Requires extensive sample preparation (derivatization); analyte must be thermally stable. |
Conclusion
The choice of analytical method for the detection and quantification of this compound will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Direct chiral HPLC offers a straightforward approach for routine analysis. Indirect methods with derivatization provide an alternative when a suitable CSP is not available or when enhanced detection is needed. Chiral GC-MS is a powerful tool for sensitive and selective analysis, particularly in complex matrices, but requires more extensive sample preparation. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate method for their analytical needs.
References
-
GC-MS analysis of amino acid enantiomers: Application to space analysis - 2006. separationsNOW. Available at: [Link]
-
Pietropaoli, A., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. Chirality, 18(7), 543-552. Available at: [Link]
-
Le, T. L., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of separation science, 33(9), 1334-1343. Available at: [Link]
-
Palo, P. E. (1971). Amino acid enantiomers in biological systems: gas chromatographic-mass spectrometric analyses. UH Institutional Repository. Available at: [Link]
-
Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. Available at: [Link]
-
The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Available at: [Link]
-
Wang, R., et al. (2021). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 12(30), 10246-10254. Available at: [Link]
-
Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using LC/MS/MS. Agilent. Available at: [Link]
-
Ploegh, H. L., et al. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Methods in molecular biology (Clifton, N.J.), 388, 149-161. Available at: [Link]
-
Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. Agilent. Available at: [Link]
-
Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463311. Available at: [Link]
-
An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. (2014). Analytical chemistry, 86(15), 7335-7342. Available at: [Link]
-
HPLC Methods for analysis of Glutamine. HELIX Chromatography. Available at: [Link]
-
Florea, A., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules (Basel, Switzerland), 27(13), 4289. Available at: [Link]
-
L-GLUTAMINE TESTING METHODS. (2024). BioSpectra. Available at: [Link]
-
Exploring the causal relationship between glutamine metabolism and leukemia risk: a Mendelian randomization and LC-MS/MS analysis. (2024). Frontiers in Oncology, 14, 1399834. Available at: [Link]
-
HPLC Separation of Mixture of Conditionally Essential Amino Acids on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Analysis of Amino Acids by HPLC. (2010). Agilent. Available at: [Link]
-
Reddy, G. S., & Reddy, G. S. (2016). Determination of L-Glutamine by HPLC : Alternate method to USP method for chromatographic purity and assay. International Journal of Chemical Sciences, 14(2), 799-808. Available at: [Link]
-
Chorilli, M., et al. (2012). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. American Journal of Analytical Chemistry, 3, 113-118. Available at: [Link]
- Methods of detecting and measuring glutamine and analogues thereof, and methods related thereto. (2015). Google Patents.
-
Separation of enantiomers of some chiral compounds on covalently... ResearchGate. Available at: [Link]
-
Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. (2022). Molecules (Basel, Switzerland), 27(19), 6649. Available at: [Link]
-
Cooney, D., Davis, R., & Van Atta, G. (1971). A spectrophotometric method for the simultaneous measurement of L-glutamine and L-asparagine in biological materials. Analytical biochemistry, 40(2), 312-326. Available at: [Link]
Sources
- 1. chem-agilent.com [chem-agilent.com]
- 2. agilent.com [agilent.com]
- 3. Frontiers | Exploring the causal relationship between glutamine metabolism and leukemia risk: a Mendelian randomization and LC-MS/MS analysis [frontiersin.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Note: Utilizing D,L-Homoglutamine in Neuronal Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-Homoglutamine, and its related metabolite α-aminoadipic acid (AAA), are homologs of the critical amino acids glutamine and glutamate. While glutamine is a vital energy source and a precursor for neurotransmitter synthesis in neuronal cultures, its analogs offer unique tools for probing neuronal function and pathology[1][2]. Specifically, the D-isomer of α-aminoadipic acid is recognized as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[3] Overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity, a pathological process implicated in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and in ischemic brain injury.[4][5][6]
This application note provides a comprehensive guide for utilizing this compound and its derivatives to investigate mechanisms of neuroprotection, excitotoxicity, and synaptic plasticity in various neuronal cell culture systems. We will detail the underlying scientific rationale, provide validated, step-by-step protocols for key experiments, and offer guidance on data interpretation and troubleshooting.
Section 1: Mechanism of Action & Scientific Rationale
The primary utility of this compound in neuroscience research stems from its relationship with L-α-aminoadipic acid (L-AAA) and D-α-aminoadipic acid (D-AAA). While L-AAA has been shown to have gliotoxic effects, particularly on astrocytes, D-AAA acts as a selective antagonist at the glutamate-binding site of the NMDA receptor.[3][7][8]
The NMDA Receptor: A Target for Intervention The NMDA receptor is a glutamate-gated ion channel that is crucial for synaptic plasticity, learning, and memory.[5][9] It functions as a "coincidence detector," requiring both the binding of glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the neuronal membrane to expel a blocking magnesium ion (Mg²⁺) from its channel pore.[5][9] Upon activation, the channel opens, allowing a significant influx of Ca²⁺ into the neuron.[10]
While this Ca²⁺ influx is vital for normal physiological processes like Long-Term Potentiation (LTP), excessive or prolonged activation triggers a cascade of neurotoxic events, including:
-
Activation of proteases (e.g., calpains) and phospholipases.
-
Generation of reactive oxygen species (ROS) and mitochondrial dysfunction.
-
Initiation of apoptotic and necrotic cell death pathways.[5][11]
By competitively blocking the glutamate binding site, the D-isomer derived from this compound can prevent this pathological cascade, making it an invaluable tool for studying neuroprotective strategies.
Section 2: Applications in Neuronal Research
-
Modeling Neuroprotection: this compound can be used as a test compound to prevent glutamate-induced excitotoxicity in primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, HT22). This allows for the screening of potential neuroprotective drugs and the study of the downstream signaling pathways involved in neuronal survival.[4][12]
-
Investigating Synaptic Plasticity: By blocking NMDA receptor activation, researchers can investigate the role of this receptor in synaptic plasticity phenomena like LTP and Long-Term Depression (LTD).[9] This is particularly relevant in studies using electrophysiological techniques on neuronal networks, such as those grown on micro-electrode arrays (MEAs).[13]
-
Selective Glial Ablation: The L-isomer, L-α-aminoadipic acid, has been documented to be selectively toxic to astrocytes.[7][8] While requiring careful dose-response analysis to avoid neuronal toxicity, this property can be exploited to create astrocyte-depleted cultures, allowing for the study of neuron-glia interactions.
Section 3: Experimental Protocols
Reagent Preparation & Handling
Proper preparation of stock solutions is critical for experimental reproducibility. This compound is a powder that must be dissolved and sterilized before use in cell culture.
| Parameter | Guideline | Rationale |
| Compound Name | This compound (or D,L-α-Aminoadipic acid) | Ensure correct isomer mix or pure isomer is used based on experimental goal. |
| Solvent | 1N NaOH, then dilute with sterile cell culture grade water or PBS. | The compound has low solubility in neutral pH water. A small amount of base is needed to dissolve it, which must then be neutralized and diluted. |
| Stock Concentration | 100 mM | A high concentration stock minimizes the volume of solvent added to the culture medium, preventing significant changes in pH or osmolarity. |
| Sterilization | 0.22 µm Syringe Filter | Autoclaving can degrade amino acids. Filtration is the standard method for sterilizing heat-labile solutions.[12] |
| Storage | Aliquot and store at -20°C. | Avoids repeated freeze-thaw cycles which can degrade the compound. L-glutamine, a related amino acid, is known to be unstable in solution at 4°C for extended periods.[14][15] |
| Safety | Wear standard Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses. | Standard laboratory practice for handling chemical reagents. |
Protocol for 100 mM Stock Solution:
-
Weigh out the required amount of this compound powder. (MW: 161.16 g/mol ).
-
In a sterile conical tube, add a small volume of 1N NaOH dropwise while vortexing until the powder is fully dissolved.
-
Slowly add sterile, cell culture grade water or PBS to reach 90% of the final volume.
-
Adjust the pH to 7.2-7.4 using 1N HCl. This is crucial to prevent pH shock to the cells.
-
Bring the solution to the final volume with sterile water or PBS.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Prepare single-use aliquots and store them at -20°C.
Protocol: Assessing Neuroprotection Against Glutamate-Induced Excitotoxicity
This protocol details a common workflow for testing the neuroprotective capacity of this compound in primary cortical neurons.
Step-by-Step Methodology:
-
Cell Plating: Plate primary rat cortical neurons on poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ to 8 x 10⁴ cells per well.[11][13]
-
Maturation: Culture the neurons for 8-10 days in vitro (DIV) to allow for the development of mature synaptic connections and expression of NMDA receptors.[11]
-
Pre-treatment: Prepare serial dilutions of this compound in pre-warmed culture medium. Remove half of the old medium from the wells and replace it with the medium containing the test compound. A typical dose-response range would be 1 µM to 1000 µM. Incubate for 24 hours.[4][12]
-
Rationale: Pre-incubation allows the antagonist to be present and ready to block receptors before the excitotoxic insult is introduced.
-
-
Controls: It is essential to include the following controls:
-
Vehicle Control: Cells treated with the same solvent used for the drug stock (e.g., pH-adjusted PBS).
-
Glutamate-Only Control (Positive Control): Cells that will be exposed to glutamate without any pre-treatment. This defines the maximum toxicity level.
-
Homoglutamine-Only Control: Cells treated with the highest concentration of this compound but no glutamate, to test for any intrinsic toxicity of the compound itself.
-
-
Excitotoxic Insult: Prepare a high-concentration stock of L-Glutamate in culture medium. Add a small volume to the wells to achieve a final concentration known to induce cell death (e.g., 100-250 µM).[11][16] The exact concentration should be optimized for your specific cell type and culture conditions.
-
Incubation: Return the plate to the 37°C, 5% CO₂ incubator for 24 hours.
-
Endpoint Analysis: After the incubation period, assess neuronal health using one of the following methods.
Endpoint Analysis: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Collect Supernatant: Carefully collect 50 µL of conditioned medium from each well and transfer to a new 96-well plate.
-
Prepare Reagent: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a diaphorase/NAD⁺ mixture).
-
Incubate: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Calculate Cytotoxicity: Use the following formula: % Cytotoxicity = [(Experimental Value - Vehicle Control) / (Glutamate-Only Control - Vehicle Control)] * 100
Section 4: Data Interpretation & Troubleshooting
| Expected Outcome | Interpretation | Troubleshooting Tip |
| Dose-dependent decrease in LDH release in Homoglutamine + Glutamate wells. | This compound is neuroprotective against glutamate-induced excitotoxicity. | If no protection is seen, the Homoglutamine concentration may be too low, or the glutamate insult may be too severe. Optimize both concentrations. |
| High LDH release in "Homoglutamine-Only" control. | The compound is intrinsically toxic at the tested concentrations. | Perform a full dose-response curve for the compound alone to determine its toxic threshold. |
| High variability between replicate wells. | Inconsistent cell plating, pipetting errors, or edge effects on the plate. | Ensure a homogenous cell suspension during plating. Avoid using the outer wells of the plate, which are prone to evaporation. |
References
-
Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]
- Grabb, M. C., & Choi, D. W. (1999). Ischemic Tolerance in Murine Cortical Cell Culture: Critical Role for NMDA Receptors. Journal of Neuroscience, 19(5), 1657–1662.
-
Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]
- Ramos-Alves, F. E., et al. (2025). Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Proteomics.
-
Axion BioSystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Retrieved from [Link]
- Monaghan, D. T., et al. (2004). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis.
- Anegawa, N. J., et al. (2000). Transient NMDA Receptor Inactivation Provides Long-Term Protection to Cultured Cortical Neurons from a Variety of Death Signals. Journal of Neuroscience, 20(1), 71–78.
- Fang, H., et al. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Genes & Diseases.
-
ResearchGate. (2015). What's the optimal glutamate concentration and stock to induce excitotoxicity in mouse primary cortical neurons?. Retrieved from [Link]
- Stocca, G., & Vicini, S. (1998). The Incorporation of NMDA Receptors with a Distinct Subunit Composition at Nascent Hippocampal Synapses In Vitro. Journal of Neuroscience, 18(12), 4572–4581.
- Wells, M. F., et al. (2021). Robust Expression of Functional NMDA Receptors in Human Induced Pluripotent Stem Cell-Derived Neuronal Cultures Using an Accelerated Protocol. Frontiers in Cellular Neuroscience, 15, 749481.
- Koh, J. Y., & Choi, D. W. (1990). Non-NMDA Receptor-Mediated Neurotoxicity in Cortical Culture. Journal of Neuroscience, 10(1), 183–191.
-
Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]
- Fang, H., et al. (2019). 2-Aminoadipic acid protects against obesity and diabetes. Journal of Endocrinology, 243(2), 111–123.
- Monahan, J. B., et al. (1990). Cis-2,4-methanoglutamate is a potent and selective N-methyl-D-aspartate receptor agonist. Molecular Pharmacology, 37(5), 780–784.
- Huck, S., et al. (1984). Gliotoxic effects of alpha-aminoadipic acid on monolayer cultures of dissociated postnatal mouse cerebellum. Neuroscience, 12(3), 783–791.
-
HiMedia Laboratories. (n.d.). L-Glutamine. Retrieved from [Link]
-
ResearchGate. (2016). What is the shelf life of media with L-Glutamine added to it seperately?. Retrieved from [Link]
- Wang, Z., et al. (2024). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. International Journal of Molecular Sciences, 25(1), 543.
- Erreger, K., et al. (2004). Activation Mechanisms of the NMDA Receptor. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis.
- Chaudhry, F. A., et al. (2002). Glutamine Uptake by Neurons: Interaction of Protons with System A Transporters. Journal of Neuroscience, 22(1), 62–72.
- Pinto, S., et al. (2021). l-α-aminoadipate causes astrocyte pathology with negative impact on mouse hippocampal synaptic plasticity and memory. The FASEB Journal, 35(5), e21557.
- Lee, Y. J., & Son, H. (2021). The Role of Glutamine Homeostasis in Emotional and Cognitive Functions. Nutrients, 13(7), 2267.
- Armstrong, D. W., et al. (2017).
- D'Aniello, S., et al. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 21(9), 3295.
Sources
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Gliotoxic effects of alpha-aminoadipic acid on monolayer cultures of dissociated postnatal mouse cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. l-α-aminoadipate causes astrocyte pathology with negative impact on mouse hippocampal synaptic plasticity and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NMDA Receptors | Glutamate (Ionotropic) Receptors | Tocris Bioscience [tocris.com]
- 11. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 13. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 14. himedialabs.com [himedialabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to the Experimental Design for D,L-Homoglutamine Research
Section 1: Foundational Concepts & Strategic Overview
Introduction: Homoglutamine as a Glutamine Analog
Glutamine is the most abundant free amino acid in the human body, serving not just as a building block for proteins, but as a critical metabolic substrate and signaling molecule.[1][2][3] In numerous physiological and pathological states, particularly in oncology, the demand for glutamine is exceptionally high.[4][5] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, often become "addicted" to glutamine to fuel the TCA cycle (anaplerosis), support nucleotide and lipid biosynthesis, and maintain redox homeostasis through glutathione (GSH) production.[4][6][7][8]
This metabolic dependency makes glutamine pathways a compelling target for therapeutic intervention. Homoglutamine, a structural analog of glutamine with an additional methylene group in its side chain, presents a valuable chemical tool to probe and potentially modulate these pathways.[9] However, its utility in research is entirely dependent on a rigorous and well-designed experimental strategy. This guide provides the foundational logic and detailed protocols for investigating the biological effects of Homoglutamine.
The First Principle: The Imperative of Chiral Resolution
Commercial Homoglutamine is typically supplied as a racemic mixture of D- and L-stereoisomers (D,L-Homoglutamine).[10] This is the single most critical pre-analytical factor to address. Biological systems are exquisitely stereospecific; enzymes, transporters, and receptors have evolved to interact almost exclusively with L-amino acids for canonical metabolic and protein synthesis pathways.[11] D-amino acids, while less common, have distinct metabolic fates and signaling roles, often mediated by a separate class of enzymes.[12][13]
Therefore, any mechanistic study conducted with the D,L-racemic mixture will yield uninterpretable or misleading results. The observed phenotype will be a composite of the distinct, and potentially opposing, effects of each isomer. The foundational step of any research program involving Homoglutamine must be the separation of the D- and L-isomers or the acquisition of chirally pure material.
Strategic Experimental Framework
Our investigation will be bifurcated to address the unique biological questions posed by each stereoisomer.
-
Part A: L-Homoglutamine: We hypothesize this isomer will act as a mimic or antagonist within the canonical L-glutamine metabolic network. Our experiments will probe its effects on cell proliferation, glutaminolysis, and downstream biosynthetic pathways.
-
Part B: D-Homoglutamine: We hypothesize this isomer will be a substrate for non-canonical D-amino acid metabolic pathways, primarily involving the enzyme D-Amino Acid Oxidase (DAAO). Our experiments will test this interaction and its downstream consequence: the production of reactive oxygen species (ROS).
Section 2: Investigating L-Homoglutamine: A Probe for Glutamine Addiction
The central hypothesis for L-Homoglutamine is that it will compete with L-glutamine for transporters and enzymes, thereby disrupting the metabolic network that supports highly proliferative cells.
Experimental Workflow for L-Homoglutamine
The following workflow provides a logical progression from broad phenotypic assessment to deep mechanistic analysis.
Caption: Logical workflow for the characterization of L-Homoglutamine.
The Glutaminolysis Pathway: Key Targets
Glutaminolysis is the enzymatic pathway that catabolizes glutamine. L-Homoglutamine may inhibit key enzymes in this process, such as Glutaminase (GLS), which converts glutamine to glutamate, or Asparagine Synthetase (ASNS), which uses glutamine as a nitrogen donor.[8][14]
Caption: Key nodes in glutamine metabolism susceptible to L-Homoglutamine.
Detailed Experimental Protocols (L-Homoglutamine)
Protocol 1: Cell Proliferation and Viability Assay
-
Objective: To determine the effect of L-Homoglutamine on cancer cell growth and establish a dose-response curve.
-
Rationale: This is the primary screen to identify if L-Homoglutamine has a cytostatic or cytotoxic effect. It is crucial to test this in cell lines with known glutamine dependency (e.g., certain breast cancers, glioblastomas) versus those that are less dependent.[4][15]
-
Methodology:
-
Cell Plating: Seed cells (e.g., MDA-MB-231, SF188) in 96-well plates at a density that allows for logarithmic growth over 72-96 hours.
-
Treatment: After 24 hours for cell adherence, replace the medium with fresh medium containing a serial dilution of L-Homoglutamine (e.g., 0.1 µM to 1 mM). Include a vehicle control (e.g., PBS) and a positive control (e.g., glutaminase inhibitor CB-839).[16]
-
Incubation: Incubate plates for 72 hours.
-
Quantification: Measure cell viability using a reagent like PrestoBlue™ or CellTiter-Glo®, or by using an automated incubator with live-cell imaging (e.g., Incucyte®).
-
Analysis: Plot the viability data against the log of the drug concentration and fit a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).
-
Protocol 2: Stable Isotope Tracer Analysis via LC-MS
-
Objective: To dynamically trace the metabolic fate of glutamine and assess how L-Homoglutamine perturbs its flow into downstream pathways.
-
Rationale: While steady-state metabolite levels are informative, they do not capture the dynamics of metabolic flux. Stable isotope labeling allows for the direct visualization of a nutrient's journey through the metabolic network.[17][18] This is the definitive method to prove a compound disrupts a specific metabolic pathway.
-
Methodology:
-
Cell Culture: Culture cells to ~70% confluency in 6-well plates.
-
Pre-treatment: Treat one set of wells with the IC50 concentration of L-Homoglutamine (determined in Protocol 1) for a predetermined time (e.g., 6-24 hours). Another set will serve as the vehicle control.
-
Labeling: Replace the medium in all wells with fresh medium containing [U-¹³C₅]-L-glutamine and the respective treatment (L-Homoglutamine or vehicle).
-
Time Course: Harvest cells at various time points (e.g., 0, 15 min, 1 hr, 4 hr, 8 hr) to capture the kinetics of label incorporation.
-
Metabolite Extraction: Rapidly aspirate medium, wash cells with ice-cold saline, and quench metabolism by adding 80:20 methanol:water at -80°C. Scrape cells, collect the extract, and centrifuge to pellet protein and debris.[19]
-
LC-MS/MS Analysis: Analyze the supernatant using a HILIC-based LC method coupled to a high-resolution mass spectrometer. Monitor the mass isotopologues of key metabolites (e.g., Glutamate, α-Ketoglutarate, Aspartate, Citrate).
-
Data Analysis: Calculate the fractional enrichment of ¹³C in each metabolite over time. A reduction in the rate and extent of ¹³C incorporation into glutamate and TCA cycle intermediates in the L-Homoglutamine-treated cells would be strong evidence of glutaminolysis inhibition.
-
Section 3: Investigating D-Homoglutamine: The DAAO Pathway
The central hypothesis for D-Homoglutamine is that it is not inert but is actively metabolized by D-Amino Acid Oxidase (DAAO), an enzyme that oxidizes D-amino acids.[20][21] This reaction is significant because it produces hydrogen peroxide (H₂O₂), a potent reactive oxygen species (ROS).[12]
Experimental Workflow for D-Homoglutamine
This workflow is designed to first confirm the enzyme-substrate relationship and then measure the direct cellular consequence.
Caption: Workflow to test if D-Homoglutamine is a DAAO substrate.
Detailed Experimental Protocols (D-Homoglutamine)
Protocol 3: In Vitro D-Amino Acid Oxidase (DAAO) Activity Assay
-
Objective: To directly determine if D-Homoglutamine is a substrate for purified DAAO enzyme.
-
Rationale: A cell-free enzymatic assay provides unambiguous evidence of a direct molecular interaction, independent of cellular uptake or other metabolic pathways. The assay measures the production of H₂O₂, a direct product of the DAAO reaction.[22][23]
-
Methodology:
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3) containing purified porcine kidney DAAO, horseradish peroxidase (HRP), and a fluorogenic or colorimetric HRP substrate (e.g., Amplex Red).
-
Substrate Addition: Initiate the reaction by adding D-Homoglutamine at various concentrations. Use a known DAAO substrate like D-Alanine or D-Serine as a positive control and L-Homoglutamine as a negative control.[20]
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the increase in fluorescence or absorbance over time.
-
Analysis: Calculate the reaction rate (V) for each substrate concentration. Plot V versus substrate concentration and fit to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax). This provides a quantitative measure of D-Homoglutamine's efficacy as a DAAO substrate.
-
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To measure if treatment of cells with D-Homoglutamine leads to an increase in intracellular ROS.
-
Rationale: This protocol directly tests the cellular consequence of the hypothesis validated in Protocol 3. If D-Homoglutamine is metabolized by intracellular DAAO, H₂O₂ will be produced, leading to a measurable increase in the cellular ROS pool.
-
Methodology:
-
Cell Culture: Seed cells known to express DAAO (e.g., HEK293, certain kidney or brain cell lines) in a black, clear-bottom 96-well plate.[12]
-
Probe Loading: After 24 hours, wash the cells and load them with a ROS-sensitive probe like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in serum-free medium for 30-45 minutes.
-
Treatment: Wash away excess probe and add fresh medium containing D-Homoglutamine, a vehicle control, and a positive control (e.g., H₂O₂ or Rotenone).
-
Measurement: Immediately measure the fluorescence in a plate reader, taking kinetic readings every 5-10 minutes for 1-2 hours. H₂DCFDA is oxidized by ROS to the highly fluorescent DCF.
-
Validation: To confirm that any observed cytotoxicity is ROS-mediated, repeat the cell viability assay (Protocol 1) with D-Homoglutamine in the presence and absence of a ROS scavenger, such as N-acetylcysteine (NAC). A rescue of viability by NAC strongly supports a ROS-dependent mechanism.
-
Section 4: Data Synthesis and Interpretation
The power of this dual-pronged approach is the ability to build a complete biochemical profile of this compound. The results should be summarized for clear comparison.
Table 1: Anticipated Outcomes for Homoglutamine Isomers
| Experiment | L-Homoglutamine | D-Homoglutamine | Interpretation |
| Cell Viability (IC50) | Potentially cytotoxic/static in Gln-addicted cells | Potentially cytotoxic in DAAO-expressing cells | Defines the phenotypic effect and sensitive cell models. |
| ¹³C-Glutamine Flux | Decreased ¹³C labeling of Glu, α-KG, TCA intermediates | No significant change expected | Confirms or refutes disruption of glutaminolysis. |
| DAAO Activity | No activity | Substrate activity (measurable Km, Vmax) | Confirms or refutes interaction with D-amino acid metabolism. |
| Intracellular ROS | No significant increase | Dose-dependent increase | Links DAAO activity to a specific cellular stress mechanism. |
By systematically investigating each isomer, researchers can avoid the pitfalls of studying a racemic mixture and precisely define the mechanism of action for both L- and D-Homoglutamine. This approach not only ensures scientific rigor but also opens avenues for developing chirally pure molecules as targeted probes or therapeutic agents for modulating amino acid metabolism.
References
- Benchchem. (n.d.). L-Glutamine-13C5 vs. Unlabeled Glutamine: A Researcher's Guide to Metabolic Flux Analysis. Benchchem.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Mastin, A. (n.d.). Effect of glutamine antagonists on cancer cell metabolism and the.... ResearchGate.
- Wegner, A., et al. (n.d.). Analysis of metabolic flux of glutamine by ¹³C5-L-glutamine.... ResearchGate.
- Creative Proteomics. (n.d.). Glutamine Metabolism Analysis. Creative Proteomics.
- Wikipedia. (n.d.). D-amino acid oxidase. Wikipedia.
- D'Aniello, A., et al. (1993). Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. J Biol Chem, 268(36), 26941-9.
- Wang, Z. J., et al. (2022). Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine. PMC, NIH.
- Cruzat, V., et al. (2018). Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation. PMC, PubMed Central.
- Tishkov, V. I., & Khoronenkova, S. V. (2005). D-amino acid oxidase: physiological role and applications. Biochemistry (Moscow), 70(1), 40-54.
- D'Aniello, A., et al. (2025). Biological role of D-amino acid oxidase and D-aspartate oxidase: Effects of D-amino acids. ResearchGate.
- Worthington Biochemical Corporation. (n.d.). Amino Acid Oxidase, D-. Worthington Enzyme Manual.
- Wang, Z., et al. (2025). Glutamine and cancer: metabolism, immune microenvironment, and therapeutic targets. Journal of Experimental & Clinical Cancer Research.
- Karaman, R. (2016). Does anyone have a protocol to extract amino acids from cell culture for measure in HPLC?. ResearchGate.
- Johns Hopkins Drug Discovery. (n.d.). Glutamine Antagonist. Johns Hopkins Drug Discovery.
- Bioibérica Plant Health. (2009). Biological activity of L- and D- amino acids. Bioibérica Plant Health.
- Liu, P., et al. (2024). The role of glutamate and glutamine metabolism and related transporters in nerve cells. PMC, PubMed Central.
- ResearchGate. (n.d.). Compounds targeting glutamine metabolism in cancer research. ResearchGate.
- Madhup, R., et al. (2021). Glutamine Metabolism in Cancer. NCBI.
- Khan, H. W., et al. (2025). Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases. PMC.
- Santa Cruz Biotechnology. (n.d.). L-Homoglutamine. SCBT.
- Wikipedia. (n.d.). Asparagine synthetase. Wikipedia.
- Curi, R., et al. (2005). Molecular mechanisms of glutamine action. J Cell Physiol, 204(2), 392-401.
- S.Q.Doi, et al. (2020). RETRACTED: Glutamine Metabolism and Its Role in Immunity, a Comprehensive Review. International Journal of Molecular Sciences, 21(5), 1-22.
- Liu, D., & Chen, Z. (2011). The regulatory effects of glutamine on illness and health. Protein Pept Lett, 18(7), 658-62.
- Palanichamy, K., et al. (2021). Role of Glycolytic and Glutamine Metabolism Reprogramming on the Proliferation, Invasion, and Apoptosis Resistance through Modulation of Signaling Pathways in Glioblastoma. MDPI.
- Campanile, M., et al. (2019). d-amino Acids in Health and Disease: A Focus on Cancer. PMC, PubMed Central.
Sources
- 1. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of glutamine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The regulatory effects of glutamine on illness and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamine and cancer: metabolism, immune microenvironment, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. Biological activity of L- and D- amino acids [planthealth.es]
- 12. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 13. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asparagine synthetase - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Amino Acid Oxidase, D- - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 22. Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. | Broad Institute [broadinstitute.org]
- 23. researchgate.net [researchgate.net]
D,L-Homoglutamine: A Precision Tool for Interrogating Amino Acid Transport Systems
Application Note & Protocols
Intended Audience: Researchers, scientists, and drug development professionals in the fields of cell biology, neuroscience, oncology, and pharmacology.
Abstract: The transport of amino acids across cellular membranes is a fundamental process orchestrated by a diverse array of transporter proteins, primarily from the Solute Carrier (SLC) superfamily. Glutamine, the most abundant amino acid in human circulation, is a critical substrate for numerous metabolic pathways, and its transport is a key regulatory node in cellular physiology and pathology. This guide details the application of D,L-Homoglutamine, a glutamine analog, as a specialized tool to investigate and differentiate between major glutamine transport systems. We provide in-depth scientific rationale, detailed experimental protocols, and data interpretation guidelines for utilizing this compound to specifically probe the function of the Alanine-Serine-Cysteine Transporter 2 (ASCT2/SLC1A5).
The Complex Landscape of Glutamine Transport
Glutamine is transported into mammalian cells by multiple systems with overlapping specificities, making it challenging to dissect the contribution of individual transporters.[1] These systems are broadly categorized based on their ion dependency, substrate specificity, and sensitivity to inhibitors.[2] Understanding the specific transporter(s) responsible for glutamine uptake in a given cell type is crucial, as they are increasingly recognized as therapeutic targets in diseases like cancer and neurological disorders.[3][4]
Major Glutamine Transport Systems:
| Transporter System | Key Members | Ion Dependence | Key Substrates | Specific Inhibitors |
| System ASC | ASCT2 (SLC1A5) | Na⁺-dependent obligatory exchanger | Gln, Ala, Ser, Cys, Thr, Asn | (GPNA - non-specific) |
| System A | SNAT1 (SLC38A1), SNAT2 (SLC38A2) | Na⁺-dependent cotransport | Gln, Ala, Ser, Pro, MeAIB | MeAIB |
| System N | SNAT3 (SLC38A3), SNAT5 (SLC38A5) | Na⁺-coupled, H⁺ exchange | Gln, Asn, His | (Histidine) |
| System L | LAT1 (SLC7A5) | Na⁺-independent obligatory exchanger | Large neutral amino acids (Leu, Phe), Gln (low affinity) | BCH |
Table 1: Overview of Major Glutamine Transporter Systems. This table summarizes the key characteristics of the primary transport systems responsible for glutamine flux across the plasma membrane.
The functional redundancy among these transporters necessitates tools that can selectively inhibit or interact with a single transporter type. This compound has emerged as one such tool, demonstrating a unique interaction with ASCT2.
This compound: A Selective, Non-Transported Modulator of ASCT2
This compound is a glutamine analog featuring an additional methylene group in its side chain. This seemingly minor structural modification has profound consequences for its interaction with amino acid transporters.
Mechanism of Action at ASCT2
ASCT2, a member of the SLC1 family, functions as an obligatory antiporter, exchanging an extracellular amino acid and a sodium ion for an intracellular amino acid.[5] This process is typically electroneutral. However, the binding of a substrate also induces an uncoupled anion conductance.[6]
Crucially, research has demonstrated that L-homoglutamine does not behave as a typical substrate for ASCT2. Instead, it exhibits inhibitor-like properties .[7] Electrophysiological studies on ASCT2-expressing cells have shown that the application of homoglutamine induces an outward current, which is characteristic of a compound that binds to the transporter but is not translocated.[7] This suggests that homoglutamine locks the transporter in an outward-facing conformation, preventing the completion of the transport cycle. This unique mechanism makes it an invaluable tool for specifically studying ASCT2 function.
Figure 1. Proposed mechanism of ASCT2 inhibition by Homoglutamine.
Selectivity Profile
The utility of this compound lies in its selectivity. While it effectively interacts with ASCT2, preliminary evidence suggests it does not significantly inhibit glutamine transport via System N, the predominant glutamine transporter in the liver. This selectivity allows researchers to pharmacologically isolate ASCT2 activity from that of other glutamine transporters. Its interaction with System A and System L transporters has not been extensively characterized, a knowledge gap that the following protocols are designed to address.
Experimental Protocols
Here, we provide detailed protocols to characterize the interaction of this compound with amino acid transporters and to utilize it as a tool to differentiate transporter activity.
Protocol 1: Characterizing Transporter Selectivity using Radiolabeled Amino Acid Uptake Assays
This protocol is designed to determine which transport systems are inhibited by this compound. It utilizes a competitive inhibition approach with a radiolabeled substrate in cell lines expressing different complements of glutamine transporters.
Objective: To assess the inhibitory effect of this compound on glutamine uptake mediated by ASCT2, System A, and System L.
Materials:
-
Cell Lines:
-
Reagents:
-
This compound
-
L-[³H]-Glutamine (for ASCT2, System A/N assays)
-
L-[³H]-Leucine (for LAT1 assays)
-
Known inhibitors for controls: MeAIB (System A), BCH (System L)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, 1 mM D-Glucose, pH 7.4). For Na⁺-free conditions, replace NaCl with an equimolar concentration of choline chloride.
-
1% Sodium Dodecyl Sulfate (SDS) for cell lysis.
-
Scintillation cocktail.
-
-
Equipment:
-
12-well or 24-well tissue culture plates
-
Liquid scintillation counter
-
Procedure:
-
Cell Seeding: Plate cells in 12-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2 x 10⁵ cells/well). Culture overnight.[7]
-
Preparation: On the day of the assay, prepare fresh solutions of this compound and control inhibitors (MeAIB, BCH) in KRH buffer at 2x the final desired concentrations. Prepare a working solution of radiolabeled substrate (e.g., 4 µCi/mL L-[³H]-Glutamine) in KRH buffer.[7]
-
Washing: Aspirate the culture medium. Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) KRH buffer to remove residual medium and amino acids.
-
Pre-incubation with Inhibitors: Add 0.5 mL of KRH buffer containing the desired concentration of this compound or a control inhibitor (or buffer alone for control wells) to each well. Incubate for 10-15 minutes at 37°C.
-
Initiate Uptake: Add 0.5 mL of the 2x radiolabeled substrate working solution to each well (this dilutes the inhibitor to its final 1x concentration) and start a timer. Gently rock the plate to ensure mixing. Incubate for a predetermined time (e.g., 5 minutes). This time should be within the linear range of uptake for the specific cell line, which should be determined empirically.
-
Terminate Uptake: Rapidly terminate the transport by aspirating the radioactive solution and immediately washing the cells three times with 1 mL of ice-cold KRH buffer.[7]
-
Cell Lysis: Add 1 mL of 1% SDS to each well to lyse the cells. Pipette up and down to ensure complete lysis and homogenization.[7]
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Normalization: In parallel wells, trypsinize and count the cells or perform a protein assay (e.g., BCA) on the lysate to normalize the CPM data to cell number or protein content.
Data Analysis: Calculate the percentage of inhibition for each condition relative to the control (no inhibitor) wells. Compare the inhibition by this compound to that of the specific inhibitors (MeAIB for System A, BCH for System L). Significant inhibition in ASCT2-high cells (like A549) but not in cells where other systems dominate would confirm its selectivity.
Figure 2. Workflow for the competitive radiolabeled uptake assay.
Protocol 2: Electrophysiological Characterization of this compound's Interaction with ASCT2
This advanced protocol uses two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes to directly measure the currents associated with transporter activity, providing detailed mechanistic insights.
Objective: To confirm that this compound acts as a non-transported binder of ASCT2 by measuring substrate-induced currents.
Materials:
-
Expression System: Xenopus laevis oocytes.
-
Reagents:
-
cRNA for human ASCT2 (hSLC1A5).
-
This compound.
-
L-Alanine or L-Glutamine (as positive control substrates).
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).
-
For measuring anion currents, replace NaCl with NaNO₃.
-
-
Equipment:
-
Two-electrode voltage clamp (TEVC) setup.
-
Microinjection system.
-
Microelectrodes (filled with 3 M KCl).
-
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject each oocyte with ~50 ng of hASCT2 cRNA. Incubate for 2-4 days to allow for protein expression.
-
Electrophysiology Setup: Place an oocyte in the recording chamber perfused with ND96 buffer. Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting). Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Substrate Application:
-
Control: Perfuse the chamber with ND96 buffer to establish a stable baseline current.
-
Positive Control: Switch the perfusion to ND96 buffer containing a known ASCT2 substrate (e.g., 1 mM L-Alanine). For a transported substrate, this will induce an inward current (if an anion like NO₃⁻ is the primary charge carrier) or no current (if the exchange is purely electroneutral in Cl⁻ buffer).[6]
-
Test Compound: After a washout period, switch the perfusion to ND96 buffer containing this compound (e.g., 1 mM).
-
-
Data Recording: Record the current traces throughout the perfusion changes.
-
Inhibition Assay: To confirm binding at the substrate site, co-apply the positive control substrate (L-Alanine) with increasing concentrations of this compound and measure the reduction in the L-Alanine-induced current to determine an IC₅₀ value.[10]
Expected Results and Interpretation: A transported substrate like L-Alanine will induce a robust inward current in NaNO₃ buffer. In contrast, this compound is expected to induce a small outward current, consistent with its action as a non-transported binder that stabilizes the transporter in a conformation that allows for anion efflux but prevents substrate influx.[7] This result provides direct evidence for its unique inhibitory mechanism.
Applications & Future Directions
The selective interaction of this compound with ASCT2 provides a powerful method for:
-
Differentiating Transporter Function: In cells expressing multiple glutamine transporters, this compound can be used to pharmacologically isolate and quantify the contribution of ASCT2 to total glutamine uptake.
-
Validating ASCT2 as a Drug Target: By specifically blocking ASCT2, researchers can study the downstream metabolic and signaling consequences in cancer cells, helping to validate ASCT2 as a therapeutic target.
-
Screening for Novel Inhibitors: this compound can be used as a reference compound in competitive binding or functional assays to screen for new, more potent, and selective ASCT2 inhibitors.
Future work should focus on fully characterizing the interaction of this compound with all members of the SNAT and LAT families to build a complete selectivity profile. Furthermore, resolving the stereospecificity of the interaction (L- vs. D-Homoglutamine) will provide deeper insights into the structural requirements of the ASCT2 binding pocket.
References
-
Ali, A., et al. (2018). Interaction of the neutral amino acid transporter ASCT2 with basic amino acids. bioRxiv. Available at: [Link]
- Christensen, H. N. (1966). Methods for distinguishing amino acid transport systems of a given cell or tissue.
- Shen, L., et al. (2021). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. Methods in Molecular Biology.
- Lacy, E. R. (2016). Uptake Assay for Radiolabeled Peptides in Yeast. Methods in Molecular Biology.
- Bode, B. P., et al. (2016). Glutamine Transporter Expression Profiling Reveal Major Role for ASCT2 and LAT1 in Primary and Metastatic Human Hepatocellular Carcinoma Cells. FASEB Journal.
- Bröer, S., et al. (2016). Deletion of amino acid transporter ASCT2 (SLC1A5) reveals an essential role for transporters SNAT1 (SLC38A1) and SNAT2 (SLC38A2) to sustain glutaminolysis in cancer cells. Journal of Biological Chemistry.
-
Dojindo Molecular Technologies, Inc. (2021). Amino Acid Uptake Assay Kit. Available at: [Link]
- Bröer, S., et al. (2019). The glutamine transporter ASCT2 (SLC1A5) promotes tumor growth independently of the amino acid transporter LAT1 (SLC7A5). Journal of Biological Chemistry.
- Kilian, P. L., & Weiss, D. L. (1983). Differentiation of two classes of "A" system amino acid transporters. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Anderson, C. M., & Thwaites, D. T. (2012). Amino acid derivatives are substrates or non-transported inhibitors of the amino acid transporter PAT2 (slc36a2). Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Vitanova, K., et al. (2008). Expression and Function of System N Glutamine Transporters (SN1/SN2 or SNAT3/SNAT5) in Retinal Ganglion Cells.
- Scalise, M., et al. (2014). Membrane transporters for the special amino acid glutamine: structure/function relationships and relevance to human health. Frontiers in Chemistry.
-
Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit UP04 manual. Available at: [Link]
- Hinz, K. M., et al. (2021). A solid-supported membrane electrophysiology assay for efficient characterization of ion-coupled transport. Journal of Biological Chemistry.
-
Garibsingh, R-A., et al. (2021). Predicted binding mode of ASCT2 inhibitors. ResearchGate. Available at: [Link]
-
BioIVT. (n.d.). ASCT2 Transporter Assay. Available at: [Link]
- Samarzija, I., & Frömter, E. (1982). Electrophysiological Analysis of Rat Renal Sugar and Amino Acid Transport. IV. Basic Amino Acids. Pflügers Archiv.
- Grewer, C., et al. (2013). Electrophysiological characterization of membrane transport proteins. Annual Review of Biophysics.
- Bauknecht, D., et al. (2016). Electrophysiological characterization of the archaeal transporter NCX_Mj using solid supported membrane technology. The Journal of General Physiology.
- Colas, C., et al. (2019). Homology Modeling Informs Ligand Discovery for the Glutamine Transporter ASCT2. Frontiers in Chemistry.
- Lollo, G., et al. (2021). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands.
-
Turun PET Centre. (2017). Amino acid transporters. Available at: [Link]
- Garibsingh, R-A., et al. (2021). Rational design of ASCT2 inhibitors using an integrated experimental-computational approach.
- Garaeva, A. A., et al. (2018). Structural characterisation reveals insights into substrate recognition by the glutamine transporter ASCT2/SLC1A5.
- Wang, H., et al. (2000). Identification and characterization of an amino acid transporter expressed differentially in liver. Journal of Biological Chemistry.
- Napolitano, L., et al. (2017). The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. Frontiers in Chemistry.
- Solbu, T. T., et al. (2010). Regulation and function of the SLC38A3/SNAT3 glutamine transporter.
- Brookes, N. (2002). Glutamine Uptake by Neurons: Interaction of Protons with System A Transporters. Journal of Neuroscience.
- Zhang, Z., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology.
- Baird, F. E., et al. (2004). Bidirectional substrate fluxes through the System N (SNAT5)
- Raposo, B., et al. (2017). System A amino acid transporters regulate glutamine uptake and attenuate antibody-mediated arthritis. Clinical & Experimental Immunology.
- Raposo, B., et al. (2017). System A amino acid transporters regulate glutamine uptake and attenuate antibody-mediated arthritis. Clinical & Experimental Immunology.
- Papin-Savoie, A., et al. (2021). Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. Molecules.
- Zhao, Y., et al. (2021). Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. Cell Discovery.
- Zhang, Z., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology.
- Uchiyama, T., et al. (2003). Transport of Amino Acid-Related Compounds Mediated by L-Type Amino Acid Transporter 1 (LAT1): Insights Into the Mechanisms of Substrate Recognition. Journal of Pharmacology and Experimental Therapeutics.
- Bröer, S. (2020). Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How.
-
Solvo Biotechnology. (n.d.). LAT1 - Transporters. Available at: [Link]
- Boulland, J-L., et al. (2003).
- Baird, F. E., et al. (2004). Bidirectional substrate fluxes through the system N (SNAT5)
Sources
- 1. Membrane transporters for the special amino acid glutamine: structure/function relationships and relevance to human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPC - Amino acid transporters [turkupetcentre.net]
- 3. mdpi.com [mdpi.com]
- 4. Rational design of ASCT2 inhibitors using an integrated experimental-computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Structural characterisation reveals insights into substrate recognition by the glutamine transporter ASCT2/SLC1A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 8. The glutamine transporter ASCT2 (SLC1A5) promotes tumor growth independently of the amino acid transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
Topic: Quantification of D,L-Homoglutamine in Biological Samples
An Application Note for Drug Development Professionals and Scientific Researchers
Introduction: The Stereospecific Imperative in Homoglutamine Analysis
Homoglutamine, a higher homolog of the proteinogenic amino acid glutamine, presents a significant analytical challenge due to its existence as two stereoisomers: D-homoglutamine and L-homoglutamine. While structurally similar, these enantiomers can exhibit vastly different physiological and pathological activities. In pharmaceutical research and clinical diagnostics, the ability to distinguish and accurately quantify each enantiomer is not merely an analytical preference but a scientific necessity. D-amino acids, once considered rare in mammals, are now recognized for their roles in various biological processes, making stereospecific quantification critical.[1]
This application note provides a comprehensive guide to the robust and validated quantification of D,L-homoglutamine in complex biological matrices such as plasma and tissue homogenates. We will detail two primary methodologies: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for discovery and clinical applications, and a widely accessible High-Performance Liquid Chromatography (HPLC) method suitable for routine analysis. The protocols herein are designed to be self-validating, emphasizing meticulous sample preparation and the fundamental principles of chiral chromatography.
Core Principle: Chiral Recognition on Stationary Phases
The separation of enantiomers is predicated on the formation of transient, diastereomeric complexes with a chiral selector, which is immobilized to form a chiral stationary phase (CSP).[1] The differential stability of these complexes for D- and L-enantiomers results in different retention times, enabling their separation and individual quantification. Macrocyclic glycopeptides (e.g., teicoplanin) and crown ethers are particularly effective CSPs for the direct analysis of underivatized amino acids.[2][3]
Caption: Principle of enantiomeric separation on a chiral stationary phase.
Part 1: Biological Sample Preparation
The primary objective of sample preparation is to isolate the target analytes from complex matrices, removing interferences like proteins and lipids that can compromise analytical accuracy and instrument performance.[4] The choice of method depends on the sample type and the sensitivity required.
Protocol 1.1: Protein Precipitation for Plasma/Serum Samples
This is a rapid and effective method for removing the bulk of proteins from plasma or serum.
Causality: Acids like trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) disrupt the hydration shell of proteins, causing them to lose solubility and precipitate. This clears the matrix for analysis.[4][5]
Materials:
-
Biological Sample (Plasma, Serum)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 30% (w/v) Sulfosalicylic Acid (SSA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Aliquot Sample: Transfer 100 µL of plasma or serum into a pre-chilled 1.5 mL microcentrifuge tube. To ensure accuracy, patient samples should be collected after a fasting period of at least two hours.[6]
-
Add Precipitation Agent: Add 200 µL of ice-cold 10% TCA solution to the sample. The 2:1 ratio of solvent to sample is critical for efficient precipitation.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.
-
Incubate: Incubate the tubes on ice for 10 minutes to allow for full protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[4]
-
Collect Supernatant: Carefully collect the clear supernatant, which contains the deproteinized amino acids, and transfer it to a clean tube for analysis. Avoid disturbing the protein pellet.
-
Dilution (for LC-MS/MS): The supernatant may require further dilution with the initial mobile phase to match the salt concentration of the calibration standards and minimize matrix effects.[5]
Protocol 1.2: Homogenization for Tissue Samples
Causality: Mechanical disruption is required to break down cell membranes and release intracellular contents. The extraction solvent simultaneously precipitates proteins and solubilizes small molecules like homoglutamine.
Materials:
-
Tissue Sample (e.g., brain, liver)
-
Extraction Solvent (e.g., 80:20 Methanol/Water with 0.1% Formic Acid)[4]
-
Bead homogenizer or sonicator
-
Scalpel and weighing balance
Procedure:
-
Weigh Tissue: On a cold block, weigh approximately 20-50 mg of frozen tissue.
-
Add Solvent: Place the tissue in a 2 mL tube containing ceramic beads and add 500 µL of ice-cold extraction solvent. The solvent volume should be adjusted based on tissue weight (e.g., 10 µL/mg).
-
Homogenize: Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6,000 Hz) or a sonicator until the tissue is fully dissociated. Keep the sample on ice throughout to prevent degradation.
-
Centrifuge: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Transfer the resulting supernatant to a new tube for analysis.
Caption: General workflow for biological sample preparation.
Part 2: High-Sensitivity Chiral LC-MS/MS Method
This method offers the highest sensitivity and selectivity, making it ideal for discovering trace levels of enantiomers and for use in clinical research. The direct coupling of chiral chromatography with tandem mass spectrometry allows for unambiguous identification and quantification.[7]
Causality: A chiral column separates the D and L enantiomers, which are then ionized and fragmented in the mass spectrometer. By monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring or MRM), we can achieve highly selective quantification, even in a complex biological matrix.[6][8] A potential pitfall in the analysis of glutamine and its analogs is in-source cyclization to pyroglutamic acid; chromatographic separation is essential to distinguish naturally occurring pyroglutamate from analytical artifacts.[9]
Protocol 2.1: LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times.[8] |
| Chiral Column | Crown-ether based (e.g., CROWNPAK CR-I(+)) or Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | Proven efficacy in separating underivatized amino acid enantiomers.[3][7] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to promote protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile/Methanol (50:50) with 0.1% Formic Acid | Organic solvent for eluting analytes from the reverse-phase character of the column. |
| Gradient | 2% B to 40% B over 10 min | A shallow gradient is often necessary to resolve chiral compounds.[2] |
| Flow Rate | 0.3 mL/min | Typical for columns with 2.1-3.0 mm internal diameter. |
| Column Temp. | 25°C | Temperature can affect chiral recognition; consistency is key. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis via MRM.[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amino acids readily form positive ions. |
Table 2.2: Hypothetical MRM Transitions for Homoglutamine
Note: These transitions are based on the molecular weight of homoglutamine (160.17 g/mol ) and must be empirically optimized on the specific instrument used.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Fragmentor Voltage (V) | Collision Energy (eV) |
| D/L-Homoglutamine | 161.1 | 84.1 | 100 | 15 |
| D/L-Homoglutamine | 161.1 | 144.1 | 100 | 10 |
| ¹³C₆,¹⁵N₂-Homoglutamine (IS) | 169.1 | 90.1 | 100 | 15 |
Rationale for Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the ideal choice. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring the most accurate quantification.[9][10]
Part 3: Accessible Chiral HPLC-UV/FLD Method
For laboratories where LC-MS/MS is not available, HPLC with UV or fluorescence detection (FLD) provides a robust alternative. This approach often requires derivatization to attach a chromophore or fluorophore to the amino acid, enhancing detection.[11][12]
Causality: Direct UV detection of underivatized amino acids is challenging due to their lack of a strong chromophore, requiring detection at low wavelengths (~205 nm).[1] Pre-column derivatization with a reagent like o-Phthalaldehyde (OPA) in the presence of a thiol creates a highly fluorescent isoindole derivative that can be detected with high sensitivity.[13]
Protocol 3.1: Pre-Column Derivatization with OPA
-
Prepare OPA Reagent: Dissolve OPA and 3-mercaptopropionic acid in a borate buffer (pH 9.5). This reagent is stable for a limited time.
-
Derivatization: Mix 50 µL of the deproteinized sample supernatant with 50 µL of the OPA reagent.
-
React: Allow the reaction to proceed for exactly 2 minutes at room temperature. The timing is critical for reproducibility.
-
Inject: Immediately inject a defined volume (e.g., 20 µL) onto the HPLC system. Automated derivatization via an autosampler is highly recommended for precision.[13]
Protocol 3.2: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard HPLC with Fluorescence Detector | FLD provides higher sensitivity than UV for OPA derivatives. |
| Chiral Column | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | Compatible with the polar mobile phases used for derivatized amino acids.[3] |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 6.0 | Buffered aqueous phase to maintain consistent analyte ionization. |
| Mobile Phase B | Acetonitrile/Methanol (50:50) | Organic eluent. |
| Gradient | 10% B to 50% B over 20 min | A longer gradient may be needed to separate the derivatized enantiomers. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Detector (FLD) | Excitation: 340 nm, Emission: 450 nm | Optimal wavelengths for OPA-derivatized amino acids.[13] |
Part 4: Data Analysis, Validation, and Interpretation
A robust analytical method is not complete without proper validation to ensure its accuracy, precision, and reliability.
-
Calibration Curve: A calibration curve must be prepared using a set of standards of known concentrations, bracketing the expected sample concentrations. The curve should be constructed in a surrogate matrix (e.g., stripped plasma) to mimic the biological sample. A linear range with a correlation coefficient (r²) of >0.99 is expected.[14]
-
Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically within 20%).[11][14]
-
Accuracy and Precision: Accuracy is determined by analyzing quality control (QC) samples at low, medium, and high concentrations and comparing the measured value to the nominal value. Precision is assessed by the relative standard deviation (%RSD) of replicate measurements.[14]
-
Recovery: Assesses the efficiency of the sample preparation process by comparing the analyte signal in a pre-extracted spiked sample to a post-extracted spiked sample.
Table 4.1: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| Recovery | Consistent and reproducible |
Conclusion
The quantification of this compound in biological samples is a complex but achievable task. The choice between a high-sensitivity LC-MS/MS method and a more accessible HPLC-FLD method will depend on the specific research question and available instrumentation. Success hinges on three pillars: meticulous and consistent sample preparation, effective chiral chromatographic separation, and a thoroughly validated analytical protocol. By understanding the causality behind each step, researchers can troubleshoot issues effectively and generate high-quality, reproducible data that is crucial for advancing drug development and understanding the stereospecific roles of amino acids in biology.
References
-
Indiana University School of Medicine. (n.d.). Amino Acid Analysis, Plasma. Genetic Testing Labs. Retrieved from [Link]
-
Restek Corporation. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
-
Biotage. (n.d.). Best Practices for Sample Preparation in Amino Acid Analysis. Retrieved from [Link]
-
Bio-Synthesis Inc. (2009, April 26). Sample preparation for Amino Acid Analaysis. Retrieved from [Link]
-
Chorilli, M., Salgado, H., Santos, F., & Silva, L. (2012). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. American Journal of Analytical Chemistry, 3, 113-117. Retrieved from [Link]
-
Scientific Research Publishing. (2012). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Glutamine Assay Kit | Colorimetric. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]
-
Avesis. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. PubMed Central. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Glutamine Assay Kit-WST. Retrieved from [Link]
- Google Patents. (2016). US20160168619A1 - Colorimetric assay for l-glutamine and related assay kit.
-
Agilent Technologies. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using LC/MS/MS. Retrieved from [Link]
-
Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]
-
Sakaguchi, Y., et al. (n.d.). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst. Retrieved from [Link]
-
Teerlink, T., et al. (1994). Rapid determination of glutamine in biological samples by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 661(2), 356-360. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 6. Amino Acid Analysis, Plasma | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]
- 7. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. scirp.org [scirp.org]
- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. Rapid determination of glutamine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization [scirp.org]
Application Notes & Protocols for the Sterile Preparation of D,L-Homoglutamine for Cell Culture
Introduction: Understanding D,L-Homoglutamine in a Cellular Context
This compound is a racemic mixture containing both the D- and L-isomers of homoglutamine, an analog of the vital amino acid L-glutamine. In cell culture, L-glutamine is a critical nutrient, serving as a primary energy source and a nitrogen donor for the synthesis of nucleotides, amino acids, and other essential biomolecules.[1][2][3] The stability of L-glutamine in liquid media is a known challenge, as it can degrade over time into pyroglutamate and ammonia, the latter being toxic to cells.[4][5]
This guide focuses on this compound, a compound often considered for specific research applications. It is crucial to understand the metabolic fate of its constituent isomers. Mammalian cells primarily metabolize the L-isomer of amino acids.[6] The D-isomer, D-glutamine, is generally not utilized by mammalian cells due to the stereospecificity of their enzymes.[6] Therefore, when using a D,L-racemic mixture, it is the L-homoglutamine component that is expected to be biologically active. The presence of the D-isomer is metabolically inert in this context.
The preparation of any supplement for cell culture demands strict adherence to aseptic techniques to prevent microbial contamination, which can lead to experimental failure.[7][8] This document provides a detailed, field-proven protocol for the sterile preparation of this compound stock solutions, ensuring the integrity and reproducibility of your cell culture experiments.
Figure 1: Metabolic fate of this compound isomers in mammalian cells.
Technical & Physical Properties
A comprehensive understanding of the reagent's properties is fundamental to its correct preparation and use.
| Property | Value | Source |
| Chemical Formula | C₆H₁₂N₂O₃ | [9] |
| Molecular Weight | 160.17 g/mol | [10] |
| Appearance | White crystalline powder | Inferred from L-Glutamine properties[11] |
| Solubility | Soluble in water. Solubility is pH and temperature-dependent. | Inferred from L-Glutamine properties[4][11][12] |
| Stability in Solution | Prone to degradation over time, similar to L-glutamine.[4][11] Stable when frozen.[13][14] Avoid multiple freeze-thaw cycles.[14][15] |
Core Protocol: Sterile Stock Solution Preparation
This protocol details the preparation of a 100 mM this compound stock solution. This concentration is a practical starting point, balancing solubility with ease of dilution into cell culture media.
Required Materials & Equipment
-
This compound powder (CAS No. can vary, ensure correct reagent)
-
Cell Culture Grade Water, sterile (e.g., WFI quality)
-
1N Hydrochloric Acid (HCl) and 1N Sodium Hydroxide (NaOH), sterile-filtered
-
Biological Safety Cabinet (BSC), Class II[8]
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes and pipette controller
-
Analytical balance
-
Sterile spatula or weighing paper
-
Sterile syringe filters, 0.22 µm pore size (low protein binding, e.g., PVDF or PES)[16][17]
-
Sterile syringes (10-60 mL, depending on volume)
-
Sterile, cryo-safe storage vials
-
pH meter with a calibrated micro-probe (optional but recommended)
-
Vortex mixer
Step-by-Step Methodology
Causality Note: Every step is designed to maintain sterility and ensure the final product's integrity. Working within a certified BSC is non-negotiable to prevent microbial contamination.[8][18]
-
Preparation and Decontamination:
-
Prepare the BSC by clearing all unnecessary items and decontaminating all surfaces with 70% ethanol.[18]
-
Place all necessary sterile equipment and reagents inside the BSC after wiping their external surfaces with 70% ethanol.
-
-
Calculation of Reagent Mass:
-
Objective: To prepare 50 mL of a 100 mM stock solution.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Calculation: Mass = 0.1 mol/L x 0.050 L x 160.17 g/mol = 0.801 g
-
-
Weighing and Dissolution:
-
Aseptically weigh 0.801 g of this compound powder using a sterile spatula and weighing paper, or by directly weighing into a sterile 50 mL conical tube.
-
Using a sterile serological pipette, add approximately 40 mL of sterile cell culture grade water to the conical tube.
-
Cap the tube tightly and vortex until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating, which can accelerate degradation.[12]
-
-
pH Adjustment (Optional but Recommended):
-
The pH of the solution can affect both solubility and cellular health.[4] The target pH should be close to physiological pH (~7.2-7.4).
-
If a sterile pH probe is available, measure the pH. Adjust dropwise with sterile 1N HCl or 1N NaOH as needed.
-
Trustworthiness Check: Adjusting pH before bringing the solution to its final volume prevents concentration errors.
-
-
Final Volume Adjustment:
-
Add sterile water to bring the total volume to exactly 50 mL.
-
Invert the tube several times to ensure the solution is homogenous.
-
-
Sterile Filtration:
-
This is the critical sterilization step. Heat sterilization (autoclaving) is not suitable for glutamine analogs as it causes rapid degradation.[19]
-
Draw the this compound solution into a sterile syringe.
-
Aseptically attach a 0.22 µm sterile syringe filter to the syringe tip.
-
Dispense the solution through the filter into a new, sterile 50 mL conical tube. This process removes any potential bacterial contaminants.[16][17]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) in sterile cryovials.[14][15]
-
Label each vial clearly with the reagent name, concentration (100 mM), preparation date, and your initials.
-
Store the aliquots at -20°C . For long-term storage (>6 months), -80°C is preferable.[13][20] The powdered form is more stable than the solution.[11][14]
-
Figure 2: Workflow for the sterile preparation of this compound stock solution.
Application Insights & Best Practices
-
Working Concentration: The final concentration of L-glutamine in standard cell culture media is typically 2-4 mM.[1][11] When supplementing with this compound, a similar final concentration of the L-isomer is a reasonable starting point. For a 100 mM stock, this would entail a 1:50 to 1:25 dilution (e.g., adding 2 mL to 4 mL of stock to 98 mL or 96 mL of media, respectively).
-
Stability in Media: Like L-glutamine, the homoglutamine component will degrade in liquid media at 37°C.[11][15] For long-term experiments, it is best to add the supplement fresh to the media just before use.
-
Alternative Solvents: While cell culture grade water is standard, dissolving the powder directly in a serum-free basal medium or a balanced salt solution (e.g., PBS) is also possible, provided you account for the final volume and potential pH shifts.
-
Self-Validation and Quality Control: Before use, visually inspect the thawed aliquot. It should be clear and free of particulates or crystals.[14] If the solution appears cloudy or contains precipitate, it should be discarded. This ensures you are not introducing insoluble matter or potential contaminants into your culture.
References
-
Altervista. (2024, February 28). Media, reagents, and solution preparation - Cellculture2. [Link]
-
Sartorius. Sterile Cell Culture Preparation. [Link]
-
YouTube. (2022, January 3). How to Prepare Sterile Media for Use in Tissue Culture. [Link]
-
Promega Connections. (2021, January 13). Best Practices - Cell Culture Techniques. [Link]
-
Ditch Brexit. How to Prepare Cell Culture Media: Laboratory Science Procedures. [Link]
-
ResearchGate. Metabolism and utilization of D/L-glutamine in mammalian cells and.... [Link]
-
Sartorius. Sartorius Sterile Filtration Solutions. [Link]
-
Rameez, S., et al. (2016). Amino acids in the cultivation of mammalian cells. PMC - PubMed Central. [Link]
-
Cytiva. (2024, May 30). Solutions for lab scale sterile filtration and clarification. [Link]
-
Assay Genie. Cell Culture Guide - Techniques and Protocols. [Link]
-
Mueller-Klieser, W., & Vaupel, P. (1983). Influence of reduced concentration of L-glutamine on growth and viability of cells in monolayer, in spheroids, and in experimental tumours. PubMed Central. [Link]
-
HiMedia Laboratories. L-Glutamine. [Link]
-
National Institutes of Health. This compound | C6H12N2O3 | CID 90471629 - PubChem. [Link]
-
Vriezen, N., et al. (1997). Effects of glutamine supply on growth and metabolism of mammalian cells in chemostat culture. PubMed. [Link]
-
Angus, F., & Wiles, M. (1991). The stability of L-glutamine in total parenteral nutrition solutions. PubMed. [Link]
-
ResearchGate. (2021, December 19). In cell culture, some of the cells require extra L-glutamine supplementation within the medium. What is the reason of it?. [Link]
-
Karinch, A. M., & Souba, W. W. (1997). Glutamine stability in biological tissues evaluated by fluorometric analysis. PubMed - NIH. [Link]
-
Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. PubMed. [Link]
-
Turkez, H., et al. (2013). Ameliorative effect of supplementation with l-glutamine on oxidative stress, DNA damage, cell viability and hepatotoxicity induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin in rat hepatocyte cultures. Cytotechnology. [Link]
-
Roth, E., et al. (1988). Influence of Two Glutamine-Containing Dipeptides on Growth of Mammalian Cells. PubMed. [Link]
-
ResearchGate. Solubility test of L-glutamine in distilled water from 2% to 10%. [Link]
- Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media.
- Google Patents. US10421941B2 - Process for improving the solubility of cell culture media.
Sources
- 1. Effects of glutamine supply on growth and metabolism of mammalian cells in chemostat culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 4. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. Sterile Cell Culture Preparation | Sartorius [sartorius.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. himedialabs.com [himedialabs.com]
- 12. researchgate.net [researchgate.net]
- 13. The stability of L-glutamine in total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Sterile Filtration | Sartorius [sartorius.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. Media, reagents, and solution preparation - Cellculture2 [cellculture2.altervista.org]
- 19. Influence of two glutamine-containing dipeptides on growth of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing D,L-Homoglutamine Dosage for In Vivo Studies
Welcome to the technical support center for optimizing the in vivo dosage of D,L-Homoglutamine. As a novel glutamine analog, establishing a safe and efficacious dosing regimen is paramount for obtaining reliable and reproducible experimental results. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for designing and troubleshooting in vivo studies with this compound. We will delve into the rationale behind experimental design, provide detailed protocols, and offer solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the D,L-racemic mixture a critical consideration?
This compound is a chemical analog of the amino acid L-glutamine.[1] As a racemic mixture, it contains equal parts of the D- and L-isomers. This is a critical point because mammalian and bacterial cells can metabolize D- and L-amino acids differently. While L-glutamine is a key substrate for numerous metabolic pathways in mammalian cells, including the TCA cycle and nucleotide synthesis, D-glutamine is generally not utilized by mammalian cells.[2][3][4][5] However, some bacteria possess racemases that can interconvert D- and L-amino acids, making D-glutamine a viable nutrient source for them.[2] Therefore, the in vivo effects of this compound could be complex, potentially involving distinct actions of each isomer or effects related to the mixture itself.
Q2: What are the potential mechanisms of action for a glutamine analog like this compound?
Given its structural similarity to L-glutamine, this compound could potentially interfere with glutamine metabolism. L-glutamine is crucial for rapidly dividing cells, including cancer cells and immune cells.[6][7][8] It serves as a nitrogen donor, an energy source, and a precursor for biosynthesis.[3] Potential mechanisms of action for this compound could include:
-
Competitive inhibition of glutamine transporters: It might block the uptake of L-glutamine into cells.
-
Inhibition of key enzymes in glutamine metabolism: Enzymes like glutaminase, which converts glutamine to glutamate, could be targeted.[7]
-
Disruption of downstream metabolic pathways: By limiting glutamine availability, it could affect the TCA cycle, nucleotide synthesis, and redox balance.[8]
Q3: How do I determine a starting dose for this compound in my animal model?
For a novel compound with limited to no prior in vivo data, a conservative approach is essential. The process should begin with a thorough literature review for any studies on similar glutamine analogs. If no data is available, the starting point is a dose-range finding study, also known as a dose escalation study.[9] This involves administering escalating doses to small groups of animals to identify a range of tolerated doses.[9]
Core Methodologies and Protocols
A systematic approach to dose optimization is crucial for the successful in vivo evaluation of this compound. The following protocols provide a roadmap for this process.
Protocol 1: Acute Dose-Range Finding Study
Objective: To determine a range of doses of this compound that can be safely administered to an animal model and to identify the Maximum Tolerated Dose (MTD).
Methodology:
-
Animal Model: Select a single rodent species (e.g., mice or rats) for the initial study.
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.
-
Dose Selection: Choose doses on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to potentially identify a no-effect level and a toxic level.[9]
-
Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). A vehicle control group should receive the vehicle alone.
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter for up to 14 days). Record observations such as changes in posture, activity, breathing, and any signs of distress.
-
Data Collection: Record body weights before dosing and at selected intervals post-dosing. Note any instances of mortality.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.
Table 1: Template for Dose-Range Finding Study Data Collection
| Dose Group (mg/kg) | Number of Animals (M/F) | Clinical Signs of Toxicity | Body Weight Change (%) | Mortality |
| Vehicle Control | 3/3 | None | 0/6 | |
| 10 | 3/3 | |||
| 30 | 3/3 | |||
| 100 | 3/3 | |||
| 300 | 3/3 |
Protocol 2: Basic Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the selected animal model.
Methodology:
-
Animal Model and Dosing: Use the same animal model as in the dose-range finding study. Administer a single, well-tolerated dose of this compound.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[10][11]
-
Sample Processing: Process blood samples to obtain plasma or serum and store them appropriately until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma/serum samples.
-
Data Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure |
| t1/2 | Half-life, the time required for the plasma concentration to decrease by half |
Visualizing the Experimental Workflow
A clear workflow is essential for systematic dose optimization.
Caption: Workflow for in vivo dose optimization.
Troubleshooting Guide
Q: I am observing high mortality even at my lowest dose. What should I do?
A: This suggests that your starting dose was too high or that there is unexpected sensitivity in your chosen animal model.
-
Solution: Redesign the study with a significantly lower starting dose (e.g., 10-fold lower).[9]
-
Causality: The initial dose selection may have been based on inaccurate assumptions. It is crucial to start low and escalate to ensure animal welfare and data integrity.
-
Further Investigation: Review any available in vitro cytotoxicity data to better inform your starting dose. Also, ensure that the vehicle used for formulation is not contributing to the toxicity.
Q: I am not seeing any observable effect at the highest dose I administered. What are the possible reasons?
A: This could be due to several factors ranging from the compound's properties to the experimental design.
-
Possible Causes & Solutions:
-
Poor Bioavailability: The compound may not be well absorbed. Consider conducting a PK study to determine plasma concentrations. If bioavailability is low, a different route of administration or formulation may be necessary.
-
Rapid Metabolism/Clearance: The compound might be cleared from the body too quickly to exert an effect. A PK study will reveal the compound's half-life.[10]
-
Insufficient Dose: The doses tested may still be below the therapeutic threshold. If the MTD is not yet reached, further dose escalation may be warranted.
-
Lack of Target Engagement: The compound may not be interacting with its intended target in vivo. Consider developing a pharmacodynamic (PD) biomarker assay to measure target engagement.
-
Q: There is high variability in the response between animals in the same dose group. How can I address this?
A: High variability can obscure real treatment effects and make data interpretation difficult.
-
Possible Causes & Solutions:
-
Inconsistent Dosing Technique: Ensure that the administration of this compound is consistent across all animals. For oral gavage, for instance, ensure the compound is delivered to the stomach correctly each time.
-
Animal Health and Husbandry: Ensure all animals are healthy and housed under identical conditions (e.g., light/dark cycle, temperature, diet).
-
Biological Variation: Some level of biological variation is expected.[12] Increasing the number of animals per group can help to increase the statistical power of the study.
-
Randomization and Blinding: Implement randomization when assigning animals to groups and blind the researchers to the treatment allocation to minimize bias.[13]
-
Interpreting Dose-Response Relationships
Establishing a clear dose-response relationship is a cornerstone of in vivo pharmacology.[12][14][15] The goal is to observe a graduating effect with increasing doses, typically following a sigmoidal curve.[16] This relationship allows for the determination of key parameters like the ED50 (the dose that produces 50% of the maximal effect), which is crucial for understanding the compound's potency.
Caption: Decision tree for troubleshooting in vivo studies.
References
- Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed. (2024).
- Technical Support Center: Optimizing Dosage of Novel Compounds for Animal Studies - Benchchem. (n.d.).
- Dose Response Relationships - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.).
- Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. (n.d.).
- Dose–response relationship - Wikipedia. (n.d.).
- Dose optimization during drug development: whether and when to optimize - PMC - NIH. (n.d.).
- Protective effects of L-glutamine against toxicity of deltamethrin in the cerebral tissue. (2016).
- EdU in vivo (mouse) troubleshooting? - ResearchGate. (2016).
- A researcher's guide to troubleshooting experiments with Validamine. - Benchchem. (n.d.).
- 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges - ModernVivo. (2025).
- the importance of observing a dose-response relationship - YouTube. (2024).
- Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition. (n.d.).
- Protective effects of l-glutamine against toxicity of deltamethrin in the cerebral tissue. (2016).
- Metabolism and utilization of D/L-glutamine in mammalian cells and... - ResearchGate. (n.d.).
- Protective effects of l-glutamine against toxicity of deltamethrin in the cerebral tissue. (2025).
- Nano-enabled therapeutics: Novel strategies for preeclampsia Treatment | IJN. (2026).
- Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach - Spectral Instruments Imaging. (n.d.).
- This compound | C6H12N2O3 | CID 90471629 - PubChem - NIH. (n.d.).
- Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC - NIH. (2022).
- How to be a Better Troubleshooter in Your Laboratory - GoldBio. (n.d.).
- Oral subchronic and genotoxicity studies conducted with the amino acid, L-glutamine - PubMed. (n.d.).
- Ameliorative effect of supplementation with l-glutamine on oxidative stress, DNA damage, cell viability and hepatotoxicity induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin in rat hepatocyte cultures. (n.d.).
- Pharmacokinetic study of single and multiple oral administration of glutamine in healthy Beagles - PMC - NIH. (2022).
- A Population Pharmacokinetic Analysis of l-Glutamine Exposure in Patients with Sickle Cell Disease: Evaluation of Dose and Food Effects - PubMed Central. (2024).
- What is the mechanism of L-Glutamine? - Patsnap Synapse. (2024).
- L-glutamine: a major substrate for tumor cells in vivo? - PubMed. (n.d.).
- l-Glutamine administration reduces oxidized glutathione and MAP kinase signaling in dystrophic muscle of mdx mice - PubMed. (n.d.).
- Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC - PubMed Central. (n.d.).
- Molecular mechanisms of glutamine action - PubMed. (n.d.).
- Proposed Mechanism of Action for L-glutamine: GA - ResearchGate. (n.d.).
- L-Homoglutamine | CAS 7433-32-1 | SCBT - Santa Cruz Biotechnology. (n.d.).
- A pharmacokinetic-pharmacodynamic analysis of l-glutamine for the treatment of sickle cell disease: Implications for understanding the mechanism of action and evaluating response to therapy - PubMed. (2024).
- Pharmacokinetic study of single and multiple oral administration of glutamine in healthy Beagles - Frontiers. (2022).
- Differential effects of glutamine inhibition strategies on anti-tumor CD8 T cells - PMC. (n.d.).
- Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC - PubMed Central. (n.d.).
- We're Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC - NIH. (n.d.).
- Dosage regimen design for pharmaceutical studies conducted in animals - PubMed. (n.d.).
- Using an animal model to predict the effective human dose for oral multiple sclerosis drugs. (2022).
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of L-Glutamine? [synapse.patsnap.com]
- 4. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of glutamine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-glutamine: a major substrate for tumor cells in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of glutamine inhibition strategies on anti-tumor CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pharmacokinetic study of single and multiple oral administration of glutamine in healthy Beagles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacokinetic study of single and multiple oral administration of glutamine in healthy Beagles [frontiersin.org]
- 12. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 13. Tackling In Vivo Experimental Design [modernvivo.com]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Dose Response Relationships [pharmacologycanada.org]
- 15. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Navigating the Challenges of D,L-Homoglutamine in Experimental Research
Welcome to the technical support center for D,L-Homoglutamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this glutamine analog. The use of a racemic mixture like this compound introduces specific challenges that can impact experimental reproducibility. This guide will provide the foundational knowledge and practical steps to mitigate these issues, ensuring the integrity and reliability of your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the most common questions and concerns researchers face when working with this compound.
Q1: My cell growth slows down when I use this compound compared to L-Glutamine. Why is this happening?
A1: The primary reason for reduced cell proliferation is that mammalian cells can almost exclusively metabolize the L-isomer of amino acids.[1] this compound is a racemic mixture, meaning it contains equal parts L-Homoglutamine and D-Homoglutamine. Therefore, if you supplement your media with 4 mM this compound, you are only providing 2 mM of the biologically available L-isomer. This can lead to a nutrient-limited state and slower cell growth.
Q2: What are the potential effects of the D-isomer (D-Homoglutamine) in my experiments?
A2: While the L-isomer is the active nutrient, the D-isomer is not necessarily inert. While not typically metabolized through the same pathways, D-amino acids can have unknown off-target effects. The presence of a significant concentration of a D-amino acid could potentially:
-
Competitively inhibit the transport of other amino acids into the cell.
-
Induce cellular stress responses.
-
Be metabolized by non-mammalian components of an experimental system (e.g., gut microbiota in in vivo studies).
For these reasons, it is crucial to be aware of the D-isomer's presence and to consider its potential impact on your experimental outcomes.
Q3: How stable is this compound in liquid media, and how should I store it?
A3: Like L-glutamine, this compound is susceptible to degradation in liquid solutions, especially at 37°C.[1][2] The degradation of the L-isomer is of primary concern, as it breaks down into ammonia and pyroglutamate.[1] The accumulation of ammonia can be toxic to cells.[1]
-
Storage of Powder: The dry powder form of this compound is stable and should be stored at 15-30°C.[3]
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 200 mM) in a sterile, buffered solution.[3] Aliquot and store frozen at -20°C to -80°C to minimize freeze-thaw cycles.[3][4][5][6]
-
Media Supplementation: It is best practice to add this compound to your culture media immediately before use. Avoid storing supplemented media for extended periods at 4°C, and discard any unused media after a few weeks.[7]
Q4: Should I just double the concentration of this compound to compensate for the D-isomer?
A4: While this may seem like a straightforward solution to provide an adequate concentration of the L-isomer, it also doubles the concentration of the potentially confounding D-isomer. A more rigorous approach is to use pure L-Homoglutamine if available. If you must use the racemic mixture, it is essential to perform dose-response experiments to determine the optimal concentration that supports cell health without introducing artifacts from the high concentration of the D-isomer.
Q5: Are there more stable alternatives to this compound?
A5: Yes, for L-glutamine, stabilized dipeptides like L-alanyl-L-glutamine are available and recommended for long-term cultures.[1][2] These dipeptides are less prone to spontaneous degradation. While not a direct replacement for this compound, if your research can accommodate the use of a stabilized L-glutamine form, it may improve experimental consistency.
Part 2: Troubleshooting Guide - Addressing Common Experimental Issues
This table provides a systematic approach to troubleshooting common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Degradation of L-Homoglutamine: Inconsistent storage of stock solutions or supplemented media. 2. Variable Purity of this compound: Lot-to-lot variability from the supplier. | 1. Prepare fresh stock solutions regularly. Aliquot and freeze immediately. Add to media just before use. 2. Perform analytical validation (e.g., HPLC) on new lots to confirm purity and concentration. |
| Unexpected cellular toxicity or stress response | 1. Ammonia Accumulation: Degradation of L-Homoglutamine in the media. 2. Off-target effects of D-Homoglutamine: The D-isomer may have biological activity at high concentrations. | 1. Replace media more frequently to remove accumulated ammonia. 2. Conduct a dose-response curve to determine the lowest effective concentration of this compound. Consider using purified L-Homoglutamine if available. |
| Difficulty in replicating published data | 1. Ambiguity in reported concentrations: The original publication may not have specified if the concentration refers to the total D,L mixture or the active L-isomer. 2. Differences in experimental conditions: Variations in cell lines, media, or protocols.[8] | 1. If possible, contact the authors for clarification. Assume the concentration refers to the total D,L mixture unless otherwise stated. 2. Carefully review and align your experimental protocol with the published method. |
Part 3: Protocols and Workflows
This section provides detailed protocols for handling and using this compound to enhance experimental reproducibility.
Protocol 1: Preparation of a 200 mM this compound Stock Solution
-
Calculate the required mass: The molecular weight of this compound is approximately 160.17 g/mol .[9][10] To prepare 100 mL of a 200 mM solution, you will need:
-
0.2 mol/L * 0.1 L * 160.17 g/mol = 3.2034 g
-
-
Dissolution: Weigh out the calculated amount of this compound powder. In a sterile container, dissolve it in a suitable sterile solvent (e.g., cell culture grade water or saline) to 90% of the final volume.[3]
-
Complete the Volume: Add the solvent to reach the final volume of 100 mL.
-
Sterilization: Immediately filter-sterilize the solution through a 0.22 µm filter into a sterile container.[3]
-
Aliquoting and Storage: Dispense into sterile, single-use aliquots and store at -20°C or below.[3][5]
Workflow for Media Supplementation and Use
Caption: Workflow for preparing and using this compound.
Part 4: Analytical Considerations and Metabolic Pathways
Analytical Verification
To ensure the quality of your experiments, it is advisable to analytically verify the this compound you are using.
-
Chiral HPLC: High-Performance Liquid Chromatography with a chiral stationary phase can be used to separate and quantify the D- and L-isomers.[11] This is crucial for confirming the racemic nature of your compound and for detecting any enantiomeric excess.
-
LC-MS/MS: Liquid Chromatography-Mass Spectrometry can be used to confirm the identity and purity of this compound and to detect potential impurities or degradation products.[12]
Metabolic Fate of this compound
The metabolic pathways of this compound are predicted based on the known metabolism of L-glutamine.
Caption: Predicted metabolic fate of this compound in mammalian cells.
As depicted, only L-Homoglutamine is expected to be significantly metabolized, likely entering the TCA cycle as a glutamate analog.[13][14][15][16] The D-isomer remains a potential source of experimental variability.
By understanding and addressing these challenges, researchers can improve the reproducibility and reliability of their experiments involving this compound.
References
-
This compound. PubChem. (n.d.). Retrieved from [Link]
-
Cell Culture Protocols and Notes. ResearchGate. (n.d.). Retrieved from [Link]
- Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 10(4), 186-192.
-
Analytical method development for the determination of D-and L-amino acids by high performance liquid chromatography tandem mass spectrometry. ResearchGate. (n.d.). Retrieved from [Link]
- Purification, Characterization, and Expression of Multiple Glutamine Synthetases from Prevotella ruminicola 23. Journal of Bacteriology, 194(1), 176-185.
- Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment. Frontiers in Oncology, 13, 1188101.
- Determination of D-alanine and D-glutamic acid in biological samples by coupled-column chromatography using beta-cyclodextrin as mobile phase additive.
-
d-beta-Homoglutamine. PubChem. (n.d.). Retrieved from [Link]
- L-glutamine with D-glucose stimulates oxidative metabolism and NaCl absorption in piglet jejunum. American Journal of Physiology-Gastrointestinal and Liver Physiology, 263(6), G960-G966.
- Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. Toxicology, 433-434, 152401.
- Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 15(1), 221.
- Expression, purification, and characterization of recombinant human glutamine synthetase.
-
L-Glutamine. PubChem. (n.d.). Retrieved from [Link]
- Potency Assay Variability Estimation in Practice.
- Therapeutic strategies impacting cancer cell glutamine metabolism. Future Oncology, 8(10), 1213-1229.
- Targeting glutamine utilization to block metabolic adaptation of tumor cells under the stress of carboxyamidotriazole-induced nutrients unavailability.
- Targeting glutamine metabolism as a potential target for cancer treatment. Journal of Experimental & Clinical Cancer Research, 42(1), 1-22.
- Advancing Cancer Treatment by Targeting Glutamine Metabolism—A Roadmap. International Journal of Molecular Sciences, 23(15), 8569.
- Investigation of Impurities in Peptide Pools.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scbt.com [scbt.com]
- 10. d-beta-Homoglutamine | C6H12N2O3 | CID 51340705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting glutamine utilization to block metabolic adaptation of tumor cells under the stress of carboxyamidotriazole-induced nutrients unavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Synthesis of D,L-Homoglutamine
Welcome to the technical support center for the synthesis of D,L-Homoglutamine (D,L-2-amino-6-carbamoylhexanoic acid). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to enhance the yield and purity of your synthesis. Our approach is rooted in explaining the fundamental chemistry behind each step, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is consistently low. What are the most common causes?
A1: Low yields in multi-step syntheses like that of this compound can often be attributed to several factors. The most common culprits are incomplete reactions at each step, mechanical losses during workup and purification, and the formation of side products. Specifically for this synthesis, inefficient amidation of the pimelic acid derivative or premature hydrolysis of intermediates can significantly reduce the final yield. Careful monitoring of each reaction's completion and optimizing purification steps are critical.
Q2: I'm observing a significant amount of a byproduct that I suspect is the dicarboxylic acid (2-aminopimelic acid). How can I prevent its formation?
A2: The presence of 2-aminopimelic acid indicates that the amidation of the terminal carboxyl group is incomplete or that the amide has been hydrolyzed back to the carboxylic acid during a subsequent step, such as deprotection. To mitigate this, ensure your amidation reaction goes to completion by using a suitable coupling agent and an adequate excess of your ammonia source.[1] Also, be mindful of the pH during workup and purification; harsh acidic or basic conditions can lead to the hydrolysis of the amide bond.[2]
Q3: How can I effectively monitor the progress of the reaction steps?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring most steps of this synthesis. Use a suitable solvent system that provides good separation between your starting material, intermediate, and product. Staining with ninhydrin is particularly useful for visualizing any compounds with free primary amine groups. For more quantitative analysis and to check for the presence of subtle impurities, High-Performance Liquid Chromatography (HPLC) is the recommended method.[3]
Q4: Is it necessary to protect the alpha-amino group during the side-chain amidation?
A4: Absolutely. Protecting the α-amino group is crucial to prevent unwanted side reactions, such as intermolecular polymerization or the formation of diketopiperazines. The Boc (tert-butyloxycarbonyl) group is a common and effective choice for this purpose as it is stable under many reaction conditions and can be removed cleanly with acid (e.g., trifluoroacetic acid, TFA).[4]
Troubleshooting Guide: Common Issues and Solutions
This table provides a quick reference for troubleshooting common problems encountered during the synthesis of this compound.
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Low to no conversion of starting material (e.g., N-Boc-2-aminopimelic acid derivative) | 1. Inactive coupling/amidation reagents. 2. Insufficient reaction temperature or time. 3. Poor solubility of the starting material. | 1. Use fresh, high-quality coupling reagents (e.g., HATU, HOBt/EDC). 2. Incrementally increase reaction time and/or temperature while monitoring with TLC/HPLC. 3. Choose a solvent (e.g., DMF, NMP) that fully dissolves the starting material. |
| Multiple spots on TLC after amidation, indicating byproducts | 1. Over-activation of the carboxylic acid leading to side reactions. 2. Racemization at the alpha-carbon. 3. Reaction with impurities in solvents or reagents. | 1. Add the coupling reagent slowly at a reduced temperature (e.g., 0 °C).[4] 2. Use racemization-suppressing additives like Oxyma or HOBt.[4] 3. Use anhydrous, high-purity solvents and reagents. |
| Product is difficult to purify and contains persistent impurities. | 1. Co-elution of structurally similar impurities (e.g., starting material, diastereomers). 2. Inappropriate purification method. | 1. Optimize the mobile phase for column chromatography to achieve better separation. 2. Consider using ion-exchange chromatography, which separates molecules based on charge and can be very effective for amino acids.[5] |
| Low yield after the final deprotection step. | 1. Incomplete removal of the protecting group. 2. Degradation of the product under harsh deprotection conditions. 3. Loss of product during workup (e.g., product is water-soluble).[6] | 1. Increase the reaction time for deprotection or use a stronger acidic solution. 2. Use scavengers (e.g., triisopropylsilane, water) in the deprotection cocktail to trap reactive cations.[4] 3. Carefully extract the aqueous layers multiple times or use lyophilization to recover the product. |
Experimental Protocols
Protocol 1: Synthesis of N-α-Boc-D,L-Homoglutamine
This protocol outlines a reliable pathway starting from a derivative of 2-aminopimelic acid.
Step 1: Mono-esterification and N-protection of 2-Aminopimelic Acid
-
This initial step is crucial for differentiating the two carboxylic acid groups. A common strategy involves statistical mono-esterification followed by protection of the amino group.
Step 2: Amidation of the Side-Chain Carboxylic Acid
-
Dissolution: Dissolve N-α-Boc-2-aminopimelic acid-γ-methyl ester (1 equivalent) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents). Stir for 30 minutes at 0 °C. The formation of the HOBt-ester is a self-validating checkpoint; a slight color change may be observed.
-
Amidation: Bubble ammonia gas through the solution at 0 °C for 1-2 hours, or add a solution of ammonia in methanol (e.g., 7N) and allow the reaction to warm to room temperature overnight.
-
Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Saponification of the Methyl Ester
-
Hydrolysis: Dissolve the crude N-α-Boc-D,L-homoglutamine methyl ester in a mixture of methanol and water. Add Lithium Hydroxide (LiOH) (1.5 equivalents) and stir at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC/LC-MS until the ester is fully consumed.
-
Workup: Neutralize the reaction mixture to approximately pH 7 with a mild acid (e.g., 1N HCl). Remove the methanol under reduced pressure. The aqueous solution now contains the protected homoglutamine.
Step 4: Deprotection of the Boc Group
-
Acidolysis: To the aqueous solution from the previous step, add a solution of Trifluoroacetic Acid (TFA) in DCM (e.g., 50% v/v). A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[7]
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Isolation: Concentrate the solution under reduced pressure to remove the TFA and DCM. The residue can be triturated with cold diethyl ether to precipitate the this compound as a salt.
-
Purification: The crude product can be further purified by recrystallization or by passing it through an ion-exchange chromatography column to yield the final, pure this compound.[5]
Visualizations
Synthesis Workflow
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting this compound synthesis.
References
- Jackson, A. T., et al. (n.d.). Hydrolysis of N-Acetyl-L-Glutamine by Acylase I. Source not specified.
-
Gagnon, A., et al. (2018). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Kuwahara, T. (2023). Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. Syndivia. [Link]
-
Ryu, S., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry - ACS Publications. [Link]
-
Liu, X. W. (2014). Direct AmidationReaction And Its Application In Peptide Synthesis. Globe Thesis. [Link]
-
Castro-Puyana, M., et al. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. PubMed. [Link]
-
eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]
-
Byers, L. D. (1979). A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester. PubMed. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Robinson, M. B., et al. (1987). Hydrolysis of the brain dipeptide N-acetyl-L-aspartyl-L-glutamate. Identification and characterization of a novel N-acetylated alpha-linked acidic dipeptidase activity from rat brain. PubMed. [Link]
Sources
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 6. How To [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: D,L-Homoglutamine Purity Analysis and Troubleshooting
Welcome to the technical support guide for D,L-Homoglutamine. This document is designed for researchers, analytical chemists, and drug development professionals who are working with this non-proteinogenic amino acid. Here, we address common questions and challenges encountered during purity analysis, providing in-depth explanations, actionable troubleshooting protocols, and validated methodologies to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a sample of this compound and where do they come from?
A1: Impurities in this compound can generally be categorized into two main types: process-related impurities and degradation products.
-
Process-Related Impurities: These are by-products or unreacted starting materials from the chemical synthesis route. A common synthetic pathway is the Strecker synthesis, which can introduce several potential impurities. Key impurities to be aware of include the starting aldehyde, any unreacted cyanide or ammonia, and potentially diastereomers if the reaction conditions are not carefully controlled. Another significant process-related impurity can be the corresponding lactam, which can form under certain pH and temperature conditions.
-
Degradation Products: this compound, like other amino acids, can degrade over time, especially under conditions of high temperature, humidity, or exposure to light. The primary degradation pathway is often deamidation of the side chain, leading to the formation of the corresponding carboxylic acid. Oxidative degradation can also occur, though it is generally less common for this molecule compared to amino acids with more susceptible side chains like methionine or cysteine.
To summarize the most likely impurities:
| Impurity Name | Type | Origin | Typical Analytical Observation |
| 2-Aminoadipic acid | Degradation | Deamidation of the side chain amide | A new peak with a different retention time in HPLC, likely eluting earlier in reversed-phase chromatography. |
| Homoglutamine Lactam | Process-Related | Intramolecular cyclization during synthesis or storage | A distinct peak in HPLC, and changes in the NMR spectrum indicating a loss of the free carboxylic acid and amine protons. |
| Unreacted Starting Materials | Process-Related | Incomplete reaction during synthesis | Varies depending on the synthetic route (e.g., corresponding aldehyde in Strecker synthesis). |
| Stereoisomers (e.g., L-Homoglutamine, D-Homoglutamine) | Process-Related | Incomplete racemization or use of chiral starting materials | Requires a chiral separation method to resolve. In achiral methods, these will co-elute. |
Q2: I am seeing a shorter retention time for my this compound peak in my reversed-phase HPLC method than expected. What could be the cause?
A2: A shift to a shorter retention time in reversed-phase HPLC typically indicates that the analyte is interacting less with the stationary phase, meaning it has become more polar. For this compound, the most probable cause is a change in the pH of the mobile phase.
The retention of amino acids on a reversed-phase column is highly dependent on their ionization state, which is controlled by the mobile phase pH. This compound has two ionizable groups: the alpha-amino group and the alpha-carboxyl group.
-
At low pH (e.g., pH < 2): The carboxyl group is protonated (-COOH) and the amino group is protonated (-NH3+), resulting in a net positive charge.
-
At neutral pH (e.g., pH ~7): The carboxyl group is deprotonated (-COO-) and the amino group is protonated (-NH3+), resulting in a zwitterionic form.
-
At high pH (e.g., pH > 10): The carboxyl group is deprotonated (-COO-) and the amino group is deprotonated (-NH2), resulting in a net negative charge.
If the pH of your mobile phase has inadvertently decreased, the molecule will become more protonated and thus more polar, leading to a shorter retention time. Conversely, if the pH has increased, it may become more retained.
Here is a troubleshooting workflow to diagnose and resolve this issue:
Caption: Troubleshooting workflow for HPLC retention time shifts.
Q3: How can I resolve and quantify the D- and L-enantiomers of Homoglutamine?
A3: The resolution and quantification of D- and L-enantiomers require a chiral separation technique, as they have identical physical properties in a non-chiral environment. The most common and effective method is Chiral High-Performance Liquid Chromatography (Chiral HPLC).
Methodology: Chiral HPLC
The principle behind chiral HPLC is the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Step-by-Step Protocol:
-
Column Selection: Choose a suitable chiral column. For amino acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) or ligand-exchange columns are often effective. A common choice is a column like the Chirex 3126 (D)-penicillamine column.
-
Mobile Phase Preparation: A typical mobile phase for this type of separation would be a mixture of an aqueous solution of a copper salt (e.g., copper (II) sulfate) and a polar organic solvent like methanol or isopropanol. The copper ions form diastereomeric complexes with the enantiomers, which have different affinities for the stationary phase.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent at a known concentration. Ensure the sample is fully dissolved and filtered through a 0.22 µm filter before injection.
-
Chromatographic Conditions (Example):
-
Column: Chirex 3126 (D)-penicillamine (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 2 mM Copper (II) Sulfate in 15% v/v Isopropanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The two enantiomers will appear as two separate peaks. The peak area of each can be used to determine the enantiomeric excess (e.e.) or the relative percentage of each enantiomer.
Troubleshooting Common Issues in Chiral Separations:
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Incorrect mobile phase composition. | Optimize the concentration of the organic modifier and the copper salt. A lower percentage of organic solvent often increases retention and may improve resolution. |
| Inappropriate column temperature. | Vary the column temperature. Lower temperatures can sometimes enhance chiral recognition. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Adjust the mobile phase pH slightly or add a small amount of a competing amine to the mobile phase. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Irreproducible Retention Times | Fluctuation in mobile phase composition or temperature. | Ensure precise mobile phase preparation and use a column oven for stable temperature control. |
Q4: My NMR spectrum of this compound in D2O shows unexpected signals. How can I interpret them?
A4: Unexpected signals in an NMR spectrum can arise from impurities, degradation products, or the presence of different ionic species in solution. Here's how to approach the interpretation:
-
Confirm Expected Signals: First, ensure you can identify the expected proton signals for this compound in D2O. You should see signals corresponding to the alpha-proton, and the protons on the beta, gamma, and delta carbons of the side chain. The exact chemical shifts will depend on the pD of the solution.
-
Look for Correlated Signals: Use 2D NMR techniques like COSY (Correlation Spectroscopy) to identify which protons are coupled to each other. This will help you piece together the spin systems of any impurities.
-
Consider Common Impurities:
-
Homoglutamine Lactam: If the lactam has formed, you will see a different set of signals, often with a downfield shift for the alpha-proton due to the cyclic structure. You will also lose the signals corresponding to the free amine and carboxylic acid protons (if not in D2O).
-
2-Aminoadipic acid: This deamidation product will have a proton environment similar to homoglutamine, but the absence of the side-chain amide will cause shifts in the adjacent methylene protons.
-
-
Check for Residual Solvents: Always check for common solvent signals (e.g., acetone, methanol, ethyl acetate) that may be present from the synthesis or purification process.
-
pH Effects: The chemical shifts of protons near ionizable groups (the alpha-amino and alpha-carboxyl groups) are highly sensitive to the pD of the solution. If your sample has a different pD than your reference standard, the shifts can vary significantly.
Workflow for NMR Signal Investigation:
Caption: Decision tree for investigating unknown NMR signals.
References
Technical Support Center: D,L-Homoglutamine Stability in Solution
Welcome to the technical support center for D,L-Homoglutamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Homoglutamine stability in solution. Drawing from extensive experience in small molecule stability and referencing established principles from glutamine chemistry, this document provides in-depth answers to common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs) - The Degradation Landscape
This section addresses fundamental questions regarding the stability and degradation of this compound.
FAQ 1: What are the primary degradation pathways for this compound in aqueous solution?
This compound, an analog of glutamine, is susceptible to similar degradation pathways, primarily driven by its terminal amide group and primary amine.[1] The most significant pathway is a non-enzymatic intramolecular cyclization.[2]
-
Intramolecular Cyclization (Lactam Formation): This is the dominant degradation route. The N-terminal α-amino group acts as a nucleophile, attacking the side-chain amide carbonyl carbon. This reaction results in the formation of a six-membered ring, a δ-lactam (specifically, 3-amino-piperidine-2,6-dione), and the release of an ammonia molecule.[3][4][5] This process is analogous to the well-documented cyclization of glutamine to form pyroglutamic acid (a five-membered γ-lactam).[6][7][8]
-
Direct Hydrolysis (Deamidation): A secondary, typically slower pathway is the direct hydrolysis of the side-chain amide to a carboxylic acid. This reaction yields D,L-Homoglutamic acid and ammonia. While less common than cyclization for free amino acids in solution, it can be a relevant pathway under certain conditions.[9][10]
Below is a diagram illustrating the primary degradation pathway.
Caption: Primary degradation pathway of this compound via intramolecular cyclization.
Part 2: Troubleshooting Guide - Addressing Experimental Challenges
This section is formatted to directly address specific issues you may encounter during your experiments.
Troubleshooting 1: My this compound stock solution is losing potency faster than expected. What are the likely causes?
This is a common issue directly related to the inherent instability of glutamine analogs. The rate of degradation is not constant but is highly dependent on the storage and solution conditions.[11][12]
Causality Analysis:
-
pH of the Solution: The rate of cyclization is significantly influenced by pH. Maximum stability for L-glutamine is observed in the neutral pH range of 5.0 to 7.5.[8] Both acidic and basic conditions can catalyze the degradation.
-
Temperature: Degradation is a chemical reaction with a strong temperature dependence, following Arrhenius kinetics.[8]
-
Room Temperature (22-24°C): Significant degradation can occur. For L-glutamine, daily degradation rates can range from 0.2% to over 0.8% depending on the solution complexity.[11][12]
-
Refrigerated (4°C): The degradation rate is substantially reduced, often to less than 0.15% per day.[11][14]
-
Frozen (-20°C to -80°C): Degradation is minimal to undetectable, making this the ideal storage condition for stock solutions.[11][12][15]
-
-
Buffer Composition and Molarity: Certain buffer species can participate in the reaction. For instance, phosphate buffers have been reported to accelerate the cyclization of N-terminal glutamine residues in proteins.[2] The concentration of the buffer can also play a role.[11]
Recommendations:
-
Verify pH: Immediately check the pH of your stock solution. Adjust to a neutral pH (6.0-7.0) for short-term use if your experimental conditions allow.
-
Control Temperature: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.
-
Simplify Buffer: If possible, prepare the initial stock solution in pure water or a simple, non-reactive buffer system before diluting it into a more complex experimental medium.
| Storage Condition | Expected Stability (based on L-Glutamine data) | Recommendation |
| 37°C (Incubator) | Very Poor (e.g., ~7% loss per day)[14] | Avoid. Add fresh from a cold stock just before use. |
| 22-24°C (Benchtop) | Poor to Moderate (Significant loss over days)[11] | For immediate use only (within hours). |
| 4°C (Refrigerator) | Good (Stable for several days to weeks)[12][14] | Suitable for short-term storage (1-2 weeks). |
| -20°C / -80°C (Freezer) | Excellent (Stable for months to over a year)[11][15] | Recommended for all long-term storage. |
Troubleshooting 2: I am seeing an unexpected peak in my HPLC analysis. How can I confirm if it's the δ-lactam degradant?
Identifying unknown peaks is a critical part of stability analysis. Given the primary degradation pathway, the δ-lactam is the most probable impurity.
Causality Analysis:
The δ-lactam of Homoglutamine has different physicochemical properties than the parent molecule. The parent compound is a zwitterionic amino acid, while the lactam is a neutral, cyclic amide. This difference in polarity is key to its chromatographic separation.
-
Polarity: The lactam is significantly less polar than Homoglutamine. In a reverse-phase HPLC (RP-HPLC) system, which separates compounds based on hydrophobicity, the less polar lactam will interact more strongly with the stationary phase and thus have a longer retention time than the highly polar Homoglutamine.
Verification Strategy:
-
Forced Degradation: Intentionally degrade a sample of this compound to see if your peak of interest increases in size. A mild stress condition is often sufficient.[16][17]
-
Procedure: Prepare a solution of Homoglutamine in a slightly basic buffer (e.g., pH 8.5 phosphate buffer) and heat it at 60°C for several hours.
-
Analysis: Inject samples at t=0 and after a few hours of stress. The peak corresponding to the lactam degradant should show a significant increase in area, while the parent Homoglutamine peak decreases.
-
-
LC-MS Analysis: The most definitive method is to use mass spectrometry to confirm the identity of the peak.
-
Homoglutamine: Molecular Formula: C₆H₁₂N₂O₃, Molecular Weight: 160.17 g/mol .[1]
-
δ-Lactam Degradant: The cyclization reaction involves the loss of ammonia (NH₃, MW = 17.03 g/mol ). Therefore, the lactam will have a molecular weight of 160.17 - 17.03 = 143.14 g/mol .
-
Check the mass spectrum associated with your unknown HPLC peak for a parent ion corresponding to this mass.
-
Troubleshooting 3: My LC-MS results for Homoglutamine are inconsistent, showing a high amount of the lactam even in fresh samples. Is this real degradation or an analytical artifact?
This is a critical and often overlooked issue in the analysis of glutamine and its analogs. You may be observing in-source cyclization , an artifact of the mass spectrometry method itself.[18]
Causality Analysis:
The high-energy environment of an electrospray ionization (ESI) source in a mass spectrometer can provide enough energy to induce the cyclization of free Homoglutamine into its lactam form after it has been injected but before it is detected.[18] This means you are measuring an artificially high level of the degradant that was not present in your original solution. The extent of this in-source conversion can be highly variable depending on instrument settings like fragmentor voltage or source temperature, leading to inconsistent results.[18]
Verification and Mitigation Strategy:
-
Chromatographic Separation is Key: The only way to distinguish between the "real" lactam in your sample and the artifactual lactam formed in the ion source is to achieve baseline separation of the two compounds with your HPLC method.
-
If Homoglutamine and its lactam are chromatographically separated, the lactam that was truly in your solution will appear at its own retention time.
-
The in-source cyclization will manifest as a signal for the lactam's mass appearing at the retention time of the parent Homoglutamine.
-
-
Optimize HPLC Method: Use a column and mobile phase designed for separating polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an RP-HPLC method with a polar-embedded or polar-endcapped C18 column.
-
Optimize MS Source Conditions: Systematically vary source parameters (e.g., fragmentor voltage, gas temperature) to find conditions that minimize the in-source conversion of a pure Homoglutamine standard.[18]
-
Use Isotopic Internal Standards: For accurate quantification, use a stable isotope-labeled Homoglutamine standard. The labeled standard will undergo in-source cyclization at the same rate as the unlabeled analyte, allowing for correction.[18]
Part 3: Protocols and Methodologies
Guide: How to Set Up a Forced Degradation Study for this compound
A forced degradation (or stress testing) study is essential for understanding degradation pathways and developing stability-indicating analytical methods.[16][17]
Caption: A typical workflow for a forced degradation study of this compound.
Objective: To generate the primary degradation products and confirm the analytical method can adequately separate them from the parent compound. A good target is to achieve 5-20% degradation of the active ingredient.[17]
Procedure:
-
Prepare Stock: Create a 1 mg/mL stock solution of this compound in purified water.
-
Aliquot and Stress: Expose aliquots of the stock solution to a range of stress conditions.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C. Pull time points at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature. Pull time points at 1, 2, 4, and 8 hours. (Base-catalyzed degradation is often much faster).
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature, protected from light. Pull time points at 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the aqueous solution at 80°C. Pull time points at 8, 24, and 48 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to a pH of ~7 using an appropriate volume of NaOH or HCl, respectively, to prevent damage to the HPLC column.
-
Analysis: Analyze all stressed samples, a t=0 sample, and an unstressed control (stored at 4°C) using a suitable HPLC method (see protocol below).
-
Evaluation:
-
Separation: Check that all new peaks (degradants) are well-resolved from the parent peak.
-
Mass Balance: The sum of the parent peak area and all degradant peak areas should remain relatively constant across all samples. A significant deviation may suggest the formation of non-UV active products or precipitation.
-
Peak Identification: Use LC-MS to identify the mass of the major degradants.
-
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a starting point for monitoring the degradation of this compound. Optimization may be required for your specific equipment and sample matrix.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm (Polar-endcapped) | Provides good retention and peak shape for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure good peak shape by suppressing silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for RP-HPLC. |
| Gradient | 0-2 min: 2% B; 2-15 min: 2-30% B; 15-17 min: 30-95% B; 17-19 min: 95% B; 19-20 min: 95-2% B; 20-25 min: 2% B | A shallow gradient is needed to resolve the highly polar parent from the slightly less polar lactam. A final wash step ensures column cleanliness. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controls retention time reproducibility. |
| Injection Volume | 10 µL | Adjust based on sample concentration and detector sensitivity. |
| Detection | UV at 210 nm or Derivatization | The amide bond has a weak chromophore. Low UV detection is required. For higher sensitivity and specificity, pre-column derivatization (e.g., with OPA or Fluorenylmethyloxycarbonyl chloride) can be employed.[19] |
Step-by-Step Methodology:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (98% A, 2% B) until a stable baseline is achieved.
-
Sample Preparation: Dilute samples from the forced degradation study to a suitable concentration (e.g., 0.1 mg/mL) using Mobile Phase A.
-
Sequence Setup: Create a sequence including a blank (Mobile Phase A), a system suitability standard (a partially degraded sample is ideal), and all experimental samples.
-
Injection and Data Acquisition: Run the sequence and collect the chromatograms.
-
Data Processing: Integrate all peaks. Identify the parent Homoglutamine peak and any degradation product peaks based on their retention times. Calculate the percentage of each degradant relative to the total peak area.
This comprehensive guide provides the foundational knowledge and practical tools to effectively manage and analyze the degradation of this compound in your research and development efforts.
References
-
ResearchGate. Pyroglutamate formation mechanism. The mechanism of pyroglutamate (pyroGlu) formation from Glu or Gln is shown. ResearchGate. Available from: [Link].
-
Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 10(4), 186-192. Available from: [Link].
-
Liu, D., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 286(13), 11211-11217. Available from: [Link].
-
Robinson, N. E. (2005). Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. Brain Research, 1052(1), 26-32. Available from: [Link].
-
Liu, Y. D., et al. (2019). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. mAbs, 11(8), 1379-1390. Available from: [Link].
-
Gao, X., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 86(11), 5437-5442. Available from: [Link].
-
Arii, K., et al. (1999). Degradation kinetics of L-glutamine in aqueous solution. European Journal of Pharmaceutical Sciences, 9(1), 75-78. Available from: [Link].
-
Khan, K., Hardy, G., McElroy, B., & Elia, M. (1991). The stability of L-glutamine in total parenteral nutrition solutions. Clinical Nutrition, 10(4), 193-198. Available from: [Link].
-
Gololobov, M. Y., et al. (1995). Steady-state kinetics of glutamine cyclotransferase. Biochemistry, 34(35), 11330-11336. Available from: [Link].
-
Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-112. Available from: [Link].
-
Souba, W. W., & Austgen, T. R. (1990). Glutamine stability in biological tissues evaluated by fluorometric analysis. Journal of Parenteral and Enteral Nutrition, 14(6), 643-647. Available from: [Link].
-
Ishii, K., et al. (2016). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. The Journal of Physical Chemistry B, 120(21), 4769-4779. Available from: [Link].
-
Semantic Scholar. Factors affecting the stability of L-glutamine in solution. Semantic Scholar. Available from: [Link].
-
Orgs, T., et al. (2014). Stability of Minimum Essential Medium functionality despite l-glutamine decomposition. Cytotechnology, 66(5), 855-865. Available from: [Link].
-
Yan, L., et al. (2006). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 498-504. Available from: [Link].
-
Körner, L. S., et al. (2021). Decomposition pathways of glutamine and glutamic acid. ResearchGate. Available from: [Link].
-
Lynn, M. J., et al. (2019). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical Chemistry, 91(20), 13013-13020. Available from: [Link].
-
Wikipedia. Lactam. Wikipedia. Available from: [Link].
-
BYJU'S. Synthesis of Lactam. BYJU'S. Available from: [Link].
-
Andersen, C. B., et al. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(10). Available from: [Link].
-
Li, Y., et al. (2017). Cyclization reaction mechanism of amino acid for Path 2. ResearchGate. Available from: [Link].
-
Organic Chemistry Portal. Lactam synthesis. Organic Chemistry Portal. Available from: [Link].
-
Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978. Available from: [Link].
-
Lynn, M. J., et al. (2019). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. ResearchGate. Available from: [Link].
-
Albert, J., et al. (2012). Synthesis of conformationally restricted glutamate and glutamine derivatives from carbonylation of orthopalladated phenylglycine derivatives. Beilstein Journal of Organic Chemistry, 8, 1550-1556. Available from: [Link].
-
Bajaj, S., et al. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Applied Pharmaceutical Science, 2(3), 119-126. Available from: [Link].
-
Sharma, A., & Singh, S. (2014). Method Development, Validation and Stress Degradation Studies of Bulk Drug and its Pharmaceutical Dosage Form. International Journal of Creative Research Thoughts, 2(3), 1-15. Available from: [Link].
-
Wang, W., Singh, S., & Zeng, D. L. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available from: [Link].
-
Arii, K., et al. (1999). Degradation kinetics of L-glutamine in aqueous solution. Semantic Scholar. Available from: [Link].
Sources
- 1. scbt.com [scbt.com]
- 2. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steady-state kinetics of glutamine cyclotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 5. Lactam - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The stability of L-glutamine in total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutamine stability in biological tissues evaluated by fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. longdom.org [longdom.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ijcrt.org [ijcrt.org]
Technical Support Center: Refining D,L-Homoglutamine Concentration for Cell-Based Assays
Welcome to the technical support guide for optimizing D,L-Homoglutamine concentration in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this glutamine analog. Here, we address common challenges and provide evidence-based strategies to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the D,L-racemic mixture significant?
This compound is a racemic mixture containing equal parts of D-Homoglutamine and L-Homoglutamine, which are stereoisomers (mirror images) of each other.[1] L-Homoglutamine, being an analog of the naturally occurring amino acid L-glutamine, is the biologically active form in mammalian cells.[2][3] Mammalian cells primarily metabolize the L-isomer of amino acids.[3][4] The D-isomer, D-Homoglutamine, is generally not utilized by mammalian cells but can be metabolized by bacteria.[3] Therefore, when using a D,L mixture, it is crucial to recognize that only about 50% of the compound is the active L-isomer. This is a critical consideration when determining the effective concentration for your experiments.[4]
Q2: I'm starting a new experiment. How do I determine the initial concentration range for this compound?
Establishing an appropriate starting concentration range for a novel compound like this compound requires a systematic approach.[5]
-
Literature Review: Search for studies using similar glutamine analogs or investigating pathways affected by glutamine metabolism. This can provide a preliminary estimate.
-
Broad Range Dose-Response Study: Begin with a wide concentration range, spanning several orders of magnitude (e.g., from low micromolar to millimolar).[5] This initial screen will help you identify a narrower, more effective concentration range.
-
Solubility Testing: Determine the maximum soluble concentration of this compound in your specific cell culture medium to avoid precipitation, which can lead to inaccurate results.[5][6][7]
Q3: My cells are showing signs of toxicity. Could this be due to this compound, and how can I assess it?
Yes, high concentrations of amino acid analogs can induce cytotoxicity.[8] It is essential to differentiate between the intended biological effect and general toxicity.
Recommended Cytotoxicity Assays:
| Assay Type | Principle | Advantages |
| MTT/WST-1 Assay | Measures metabolic activity via the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[5][9] | Simple, high-throughput, and cost-effective. |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity.[9] | A direct measure of cytotoxicity and cell lysis. |
| Calcein-AM/EthD-1 Assay | A fluorescence-based assay that simultaneously stains live cells green (Calcein-AM) and dead cells red (Ethidium Homodimer-1), allowing for quantification of both populations.[5] | Provides a direct count of live and dead cells. |
| CytoTox-Glo™ Assay | A luminescent assay that measures the activity of a protease released from dead cells.[10] | Highly sensitive and can detect small changes in cell viability.[10] |
Troubleshooting High Cytotoxicity:
-
Lower the Concentration: If significant cell death is observed, reduce the concentration of this compound.
-
Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to determine the onset of toxic effects.[5]
-
Control for Ammonia: L-glutamine and its analogs can degrade into ammonia, which is toxic to cells.[4][11] Consider using fresh media or a stabilized glutamine source in your controls.
Q4: My dose-response data is inconsistent. What are the common culprits and how can I troubleshoot?
Inconsistent results in dose-response studies can be frustrating. Here are some common factors to investigate:[5]
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an optimal, consistent density.[12][13] Over-confluent or unhealthy cells will respond differently to treatment.[12]
-
Compound Stability and Preparation: L-glutamine is unstable in liquid media, degrading over time.[4][14] Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and CO2 levels.[12] Ensure uniform mixing of reagents.
-
Edge Effects in Plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.[13] To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No observable effect | - Concentration too low.- Inactive L-isomer.- Insufficient incubation time.- Cell line is not sensitive. | - Perform a broad dose-response study to higher concentrations.- Confirm the biological activity of your specific lot of this compound.- Conduct a time-course experiment.- Test on a different, potentially more sensitive, cell line. |
| High background in assay | - Contamination.- Reagent incompatibility.- Cell lysis from other factors. | - Check for microbial contamination.- Ensure compatibility of this compound with your assay reagents.- Include appropriate vehicle controls. |
| Precipitation of compound | - Concentration exceeds solubility limit. | - Determine the maximum soluble concentration in your media.- Prepare a more concentrated stock solution in a suitable solvent (e.g., water or DMSO) and then dilute to the final working concentration.[15] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range of this compound using a WST-1 Cytotoxicity Assay
This protocol provides a framework for identifying the effective concentration range of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A broad range (e.g., 1 µM to 10 mM) is recommended for the initial experiment.[5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include untreated cells (vehicle control) and medium-only (background control) wells.[5]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
WST-1 Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 440 nm using a microplate reader.[5]
-
Subtract the background absorbance from all readings.[5]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.[5]
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).[5][16]
-
Visualizing Experimental Workflow and Biological Context
Workflow for Optimizing this compound Concentration
Caption: A three-phase workflow for determining the optimal concentration of this compound.
Simplified Glutamine Metabolism Pathway
Glutamine is a crucial amino acid for cancer cell growth, providing both carbon and nitrogen for various biosynthetic pathways.[17][18] It is converted to glutamate by the enzyme glutaminase (GLS).[19] Glutamate is then converted to α-ketoglutarate, which enters the TCA cycle to support energy production and the synthesis of other non-essential amino acids like asparagine.[18][20]
Caption: Simplified overview of glutamine metabolism and the potential action of this compound.
References
- Technical Support Center: Optimizing Novel Compound Concentrations for In Vitro Studies - Benchchem. (n.d.).
-
This compound | C6H12N2O3 | CID 90471629 - PubChem. (n.d.). Retrieved from [Link]
-
d-beta-Homoglutamine | C6H12N2O3 | CID 51340705 - PubChem. (n.d.). Retrieved from [Link]
-
Hashimoto, T., Sakura, N., Hirose, K., Uchida, Y., Nishijima, M., & Moro, T. (n.d.). Synthesis and Biological Activity of Substance P Analogs Containing Pyrohomoglutamic Acid and Homoglutamine. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
L-beta-Homoglutamine hydrochloride | C6H13ClN2O3 | CID 2761808 - PubChem. (n.d.). Retrieved from [Link]
-
Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. Retrieved from [Link]
-
A proposed role for glutamine in cancer cell growth through acid resistance. (2013, January 29). Nature. Retrieved from [Link]
-
As Extracellular Glutamine Levels Decline, Asparagine Becomes an Essential Amino Acid. (n.d.). PubMed Central. Retrieved from [Link]
-
An in vitro based investigation into the cytotoxic effects of D-amino acids. (n.d.). Retrieved from [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved from [Link]
-
Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026, January 7). AntBio. Retrieved from [Link]
-
Glutamine as a regulator of DNA and protein biosynthesis in human solid tumor cell lines. (n.d.). Retrieved from [Link]
-
Any database of small molecules concentration for cell treatment? (2016, October 29). ResearchGate. Retrieved from [Link]
- Technical Support Center: Troubleshooting Slow Cell Growth with DL-Glutamine Supplementation - Benchchem. (n.d.).
-
L-Glutamine | C5H10N2O3 | CID 5961 - PubChem. (n.d.). Retrieved from [Link]
-
Metabolism and utilization of D/L-glutamine in mammalian cells and... (n.d.). ResearchGate. Retrieved from [Link]
-
A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells. (n.d.). PubMed Central. Retrieved from [Link]
-
Amino acids in the cultivation of mammalian cells. (2016, February 1). PubMed Central. Retrieved from [Link]
-
New L-Glutamine ELISA as tool to address metabolic features in cell culture supernatants. (2021, May 19). Retrieved from [Link]
- Technical Support Center: Optimizing DL-Glutamine Concentration for Maximal Cell Viability - Benchchem. (n.d.).
-
Role of glutamine and interlinked asparagine metabolism in vessel formation. (n.d.). PubMed Central. Retrieved from [Link]
-
Molecular Mechanisms Contributing to Glutamine-Mediated Intestinal Cell Survival. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Molecular mechanisms of glutamine action. (n.d.). ResearchGate. Retrieved from [Link]
-
Differential effect of asparagine and glutamine removal on three adenocarcinoma cell lines. (n.d.). Retrieved from [Link]
-
Glutaminase Activity Determines Cytotoxicity of L-Asparaginases on Most Leukemia Cell Lines. (2015, April 22). PubMed Central. Retrieved from [Link]
- Process for improving the solubility of cell culture media. (n.d.). Google Patents.
-
Glutamine Assay Kit-WST. (n.d.). Retrieved from [Link]
-
Adjuvant activity of synthetic 6-O-"mycoloyl"-N-acetylmuramyl-L-alanyl-D-isoglutamine and related compounds. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS. (2016, September 30). PubMed. Retrieved from [Link]
-
L-glutamine is a key parameter in the immunosuppression phenomenon. (2012, September 7). PubMed. Retrieved from [Link]
-
Cancer cell metabolism: the essential role of the nonessential amino acid, glutamine. (n.d.). PubMed Central. Retrieved from [Link]
-
Glutamine metabolism inhibition has dual immunomodulatory and antibacterial activities against Mycobacterium tuberculosis. (n.d.). PubMed Central. Retrieved from [Link]
-
Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy. (n.d.). PubMed Central. Retrieved from [Link]
-
Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. (n.d.). PubMed Central. Retrieved from [Link]
-
Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion. (n.d.). PubMed Central. Retrieved from [Link]
-
Amino Acid Stereochemistry - R & S vs D & L. (2024, February 26). YouTube. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Ameliorative effect of supplementation with l-glutamine on oxidative stress, DNA damage, cell viability and hepatotoxicity induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin in rat hepatocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CytoTox-Glo™ Cytotoxicity Assay [worldwide.promega.com]
- 11. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 12. biocompare.com [biocompare.com]
- 13. marinbio.com [marinbio.com]
- 14. L-Glutamine in Cell Culture [sigmaaldrich.com]
- 15. antbioinc.com [antbioinc.com]
- 16. researchgate.net [researchgate.net]
- 17. A proposed role for glutamine in cancer cell growth through acid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cancer cell metabolism: the essential role of the nonessential amino acid, glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of glutamine and interlinked asparagine metabolism in vessel formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D,L-Homoglutamine Experimental Protocols
Welcome to the technical support center for D,L-Homoglutamine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for minimizing toxicity in experiments involving this glutamine analog. As this compound is an analog of the crucial amino acid L-glutamine, its introduction into biological systems requires careful consideration to avoid off-target effects and ensure data integrity.
Introduction: The Challenge of Amino Acid Analogs
This compound is a glutamine analog used in various research applications.[1] Like many amino acid analogs, it has the potential to interfere with normal cellular processes that depend on its natural counterpart, L-glutamine. L-glutamine is the most abundant amino acid in the body and is vital for numerous functions, including protein and nucleotide synthesis, energy production, and antioxidant defense.[2][3] Introducing an analog like this compound can disrupt these pathways, leading to potential cytotoxicity. While comprehensive toxicological data for this compound is not extensively documented[4][5][6], principles derived from studies of other glutamine antagonists and amino acid analogs can guide experimental design to mitigate these risks.[7][8][9]
This guide provides a logical framework for identifying, troubleshooting, and preventing toxicity-related issues in your this compound experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have before or during their experiments.
Q1: What are the potential mechanisms of this compound toxicity?
A1: Based on its structure as a glutamine analog, several toxicity mechanisms can be postulated:
-
Competitive Inhibition: this compound may compete with L-glutamine for binding to enzymes (e.g., glutaminase, glutamine synthetase) and transporters (e.g., SLC1A5/ASCT2).[10] This can disrupt glutaminolysis, a key metabolic pathway for many cells, particularly cancer cells.
-
Protein Misfolding: Like other amino acid analogs such as canavanine, this compound could be mistakenly incorporated into nascent polypeptide chains during protein synthesis.[7][8] This can lead to misfolded, non-functional proteins, triggering cellular stress responses and potentially apoptosis.
-
Metabolic Disruption: By interfering with glutamine metabolism, the analog can impact the TCA cycle, nucleotide biosynthesis, and the production of glutathione (GSH), a critical intracellular antioxidant.[3] A reduction in GSH can lead to increased oxidative stress.[11]
-
Induction of Apoptosis: The culmination of metabolic stress, protein misfolding, and oxidative damage can activate intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.
Q2: Are certain cell lines more susceptible to this compound toxicity?
A2: Yes. Cell sensitivity is highly dependent on metabolic phenotype.
-
Highly Proliferative Cells: Cancer cell lines that exhibit "glutamine addiction" are often highly dependent on glutamine for anaplerosis and biosynthesis and may be particularly sensitive.[12][13]
-
Neuronal Cells: Studies with other amino acid analogs have shown that neurons can be more vulnerable to toxicity than other cell types like astrocytes, potentially due to differences in cellular stress response pathways.[7][8]
-
Primary Cells: Primary cells may have different metabolic profiles and stress tolerances compared to immortalized cell lines and should be evaluated independently.
Q3: How do I differentiate between this compound-induced toxicity and other common cell culture problems?
A3: This is a critical experimental control. Always include the following in your experimental design:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound.
-
Untreated Control: Cells grown in standard culture medium.
-
Positive Control (Optional but Recommended): Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure your viability assays are working correctly. If issues like cell death or reduced proliferation appear only in the this compound-treated group and not in the controls, it strongly suggests compound-specific toxicity. Refer to standard cell culture troubleshooting guides for issues like contamination or media degradation.[14][15][16]
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter.
Problem 1: High Levels of Cell Death and Low Viability
Your cell viability assay (e.g., Trypan Blue, MTT, or Annexin V staining) shows a significant decrease in viability after treatment with this compound.
Immediate Action Plan:
-
Confirm the Observation: Repeat the experiment, ensuring accurate dilution and dosage.
-
Run a Dose-Response Curve: The initial concentration may be too high. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration). See Protocol 1 below.
-
Assess the Time Course: Toxicity may be time-dependent. Measure viability at multiple time points (e.g., 12, 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
Causality & Long-Term Solutions:
-
Cause: The concentration is likely above the toxic threshold for your specific cell line.
-
Solution: Use a concentration well below the IC50 for your mechanistic studies. If the desired experimental effect and toxicity windows are too close, consider alternative strategies.
-
Solution: Supplement the media with antioxidants like N-acetylcysteine (NAC) to counteract potential oxidative stress, a common mechanism of amino acid analog toxicity.[11]
-
Solution: Ensure your basal medium is not deficient in L-glutamine, as deprivation can exacerbate the toxic effects of a competitive analog.[2]
Problem 2: Altered Cell Morphology
You observe changes in cell shape, such as rounding, detachment (for adherent cells), blebbing, or formation of intracellular vacuoles.
Immediate Action Plan:
-
Document Changes: Use phase-contrast microscopy to capture images of the morphological changes compared to vehicle-treated controls.
-
Check for Apoptosis Markers: Morphological changes like blebbing are hallmarks of apoptosis. Use an assay to detect activated caspases (e.g., Caspase-3/7 activity assay) or Annexin V staining.
-
Assess Adhesion: For adherent cells, detachment suggests a loss of cell-matrix interaction. Check the expression of key adhesion molecules if relevant to your study.[15]
Causality & Long-Term Solutions:
-
Cause: Cellular stress caused by this compound is likely activating pathways that alter the cytoskeleton and cell adhesion.
-
Solution: Lower the compound concentration. Even sub-lethal concentrations can cause significant stress.
-
Solution: Investigate the unfolded protein response (UPR) by measuring markers like CHOP or BiP, as protein misfolding is a likely cause.[7] If the UPR is activated, this points towards toxicity via aberrant protein synthesis.
Problem 3: Reduced Cell Proliferation or Slow Growth
Your cells are viable but are not proliferating at the expected rate after treatment.
Immediate Action Plan:
-
Perform a Growth Curve: Seed cells at a low density and count them daily for several days to quantify the reduction in proliferation rate.
-
Analyze the Cell Cycle: Use flow cytometry with propidium iodide (PI) staining to determine if this compound is causing arrest at a specific phase of the cell cycle (G1, S, or G2/M).
-
Measure DNA Synthesis: Directly measure DNA synthesis using a BrdU or EdU incorporation assay. A reduction confirms an anti-proliferative effect.
Causality & Long-Term Solutions:
-
Cause: this compound may be interfering with nucleotide synthesis, a process heavily dependent on glutamine.[9] This would lead to S-phase arrest.
-
Solution: Try supplementing the media with nucleosides to see if this rescues the proliferative defect. If it does, it confirms the mechanism of action is through inhibition of nucleotide synthesis.
-
Cause: The compound may be disrupting energy metabolism, leaving cells with insufficient ATP for division.
-
Solution: Measure cellular ATP levels and oxygen consumption rates to assess mitochondrial function.
Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing potential toxicity.
Caption: Troubleshooting decision tree for this compound toxicity.
Part 3: Key Experimental Protocols
Here are detailed protocols for essential toxicity assessments.
Protocol 1: Determining the Optimal (Non-Toxic) Concentration via MTT Dose-Response Assay
This protocol establishes the cytotoxic concentration range of this compound for your cell line.
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete culture medium
-
This compound stock solution (e.g., 100 mM in sterile PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a series of 2x concentrated dilutions of this compound in culture medium. A common range to start with is 0 µM (vehicle control) to 10 mM. For example: 20 mM, 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, etc.
-
Treatment: Add 100 µL of the 2x this compound dilutions to the corresponding wells (in triplicate). This will bring the final volume to 200 µL and the compound to the desired 1x final concentration.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Workflow for Assessing Mechanism of Cell Death
This workflow helps determine if cell death is occurring via apoptosis or necrosis.
Caption: Experimental workflow to distinguish apoptosis from necrosis.
Data Summary Table
The following table provides hypothetical starting points for this compound concentrations based on typical L-glutamine levels in standard media. These are starting points only; you must perform a dose-response curve for your specific cell line.
| Cell Type Category | Standard L-Glutamine in Media | Recommended Starting Range for this compound | Key Considerations |
| Standard Immortalized Lines (e.g., HEK293, HeLa) | 2 - 4 mM | 100 µM - 2 mM | Generally robust, but monitor for proliferation changes. |
| Glutamine-Addicted Cancer Lines (e.g., A549, HCT116) | 2 - 4 mM | 10 µM - 1 mM | Highly sensitive; start with lower concentrations.[12] |
| Neuronal Cell Lines (e.g., SH-SY5Y) | 2 mM | 1 µM - 500 µM | Potentially more vulnerable to analog-induced stress.[8] |
| Primary Cells | Varies (often 1-2 mM) | 1 µM - 250 µM | Less robust than cell lines; use a very cautious approach. |
References
-
Balkaya, M., et al. (2016). Protective effects of l-glutamine against toxicity of deltamethrin in the cerebral tissue. Neuropsychiatric Disease and Treatment, 12, 975–981. [Link]
-
Wong, A. W., et al. (2011). Oral subchronic and genotoxicity studies conducted with the amino acid, L-glutamine. Food and Chemical Toxicology, 49(8), 1845–1851. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
O'Brien, J., et al. (2013). An in vitro study of the cytotoxic and cellular biochemical effects of L-glutamine moderation in pediatric sarcomas. Cancer Research, 73(8_Supplement), 3421. [Link]
-
Wu, G., et al. (2007). L-glutamine in vitro regulates rat aortic glutamate content and modulates nitric oxide formation and contractility responses. American Journal of Physiology-Cell Physiology, 292(6), C2115–C2122. [Link]
-
Larson, C. M., et al. (2008). Molecular Mechanisms Contributing to Glutamine-Mediated Intestinal Cell Survival. The Journal of Nutrition, 138(10), 1934–1940. [Link]
-
Balkaya, M., et al. (2016). Protective effects of l-glutamine against toxicity of deltamethrin in the cerebral tissue. Neuropsychiatric Disease and Treatment, 12, 975-981. [Link]
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. [Link]
-
Hiramatsu, T., et al. (2003). Thirteen-week oral toxicity study of L-glutamine in rats. Food and Chemical Toxicology, 41(8), 1117–1122. [Link]
-
Ciftci, G., et al. (2014). Ameliorative effect of supplementation with l-glutamine on oxidative stress, DNA damage, cell viability and hepatotoxicity induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin in rat hepatocyte cultures. Cytotechnology, 66(3), 449–460. [Link]
-
Krüger, L., et al. (2018). How To Deal with Toxic Amino Acids: the Bipartite AzlCD Complex Exports Histidine in Bacillus subtilis. mBio, 9(4), e01264-18. [Link]
-
Ziegler, T. R., et al. (1992). Safety and metabolic effects of L-glutamine administration in humans. JPEN. Journal of Parenteral and Enteral Nutrition, 16(6 Suppl), 43S–50S. [Link]
-
Carl Roth. (n.d.). Safety data sheet: DL-Glutamine. [Link]
-
Chen, S., et al. (2001). Polyglutamine aggregation behavior in vitro supports a recruitment mechanism of cytotoxicity. Journal of Molecular Biology, 311(1), 173–182. [Link]
-
Balkaya, M., et al. (2016). Protective effects of l-glutamine against toxicity of deltamethrin in the cerebral tissue. Neuropsychiatric Disease and Treatment, 12, 975-981. [Link]
-
Hankard, R. G., et al. (1991). Absorption and metabolic effects of enterally administered glutamine in humans. American Journal of Physiology-Gastrointestinal and Liver Physiology, 260(5), G677–G684. [Link]
-
Wang, L., et al. (2022). Metabolism and utilization of D/L-glutamine in mammalian cells and... ResearchGate. [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet - L-Glutamine. [Link]
-
Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 20(9), 2118. [Link]
-
Collins, C. L., et al. (1998). Glutamine as a regulator of DNA and protein biosynthesis in human solid tumor cell lines. Annals of Surgical Oncology, 5(5), 432–438. [Link]
-
Farr, S. A., et al. (2011). AMINO ACID ANALOG TOXICITY IN PRIMARY RAT NEURONAL AND ASTROCYTE CULTURES: IMPLICATIONS FOR PROTEIN MISFOLDING AND TDP-43 REGULATION. Neurochemistry International, 59(4), 534–540. [Link]
-
Salloum, R. M., et al. (1991). Effect of glutamine on protein synthesis in isolated intestinal epithelial cells. Nutrition, 7(4), 273–276. [Link]
-
Farr, S. A., et al. (2011). Amino acid analog toxicity in primary rat neuronal and astrocyte cultures: implications for protein misfolding and TDP-43 regulation. Journal of Neuroscience Research, 89(9), 1461–1468. [Link]
-
Kandasamy, P., et al. (2021). Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases. Advanced Science, 8(1), 2003106. [Link]
-
Lyons, S. D., & Christopherson, R. I. (1985). Cytotoxic mechanisms of glutamine antagonists in mouse L1210 leukemia. The Journal of Biological Chemistry, 260(20), 11377–11382. [Link]
-
Chen, S., et al. (2001). Polyglutamine Aggregation behavior in vitro supports a recruitment mechanism of cytotoxicity. Journal of Molecular Biology, 311(1), 173-182. [Link]
-
Durante, W. (2019). The Emerging Role of l-Glutamine in Cardiovascular Health and Disease. Nutrients, 11(9), 2092. [Link]
-
Maher, P., & Schubert, D. (2000). Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade. The Journal of Neuroscience, 20(22), 8531–8538. [Link]
-
Menna-Barreto, R. F. S., et al. (2020). Glutamine Analogues Impair Cell Proliferation, the Intracellular Cycle and Metacyclogenesis in Trypanosoma cruzi. International Journal of Molecular Sciences, 21(23), 9037. [Link]
-
Tang, T., et al. (2024). Strategies to improve CHO cell culture performance: Targeted deletion of amino acid catabolism and apoptosis genes paired with growth inhibitor supplementation. Biotechnology and Bioengineering. [Link]
-
Deutz, N. E., et al. (2003). Enteral glutamine stimulates protein synthesis and decreases ubiquitin mRNA level in human gut mucosa. American Journal of Physiology-Gastrointestinal and Liver Physiology, 285(2), G266–G273. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Molecular Mechanisms Contributing to Glutamine-Mediated Intestinal Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. AMINO ACID ANALOG TOXICITY IN PRIMARY RAT NEURONAL AND ASTROCYTE CULTURES: IMPLICATIONS FOR PROTEIN MISFOLDING AND TDP-43 REGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acid analog toxicity in primary rat neuronal and astrocyte cultures: implications for protein misfolding and TDP-43 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glutamine as a regulator of DNA and protein biosynthesis in human solid tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 15. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 16. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
A Comparative Guide to L-Glutamine and D,L-Homoglutamine in Neuronal Function: Established Roles and a Roadmap for Future Investigation
For researchers, scientists, and drug development professionals navigating the complexities of neuronal function, the nuanced roles of amino acids and their analogs are of paramount importance. L-glutamine is a cornerstone of central nervous system (CNS) metabolism and neurotransmission. Its homolog, D,L-homoglutamine, represents a chemical entity with largely unexplored potential in the realm of neuroscience. This guide provides a comprehensive comparison of these two molecules, detailing the well-established functions of L-glutamine and presenting a structured, data-driven framework for the investigation of this compound's neuronal effects.
Part 1: The Central Role of L-Glutamine in the Brain
L-glutamine is the most abundant free amino acid in the brain and plays a critical role in a multitude of neuronal processes.[1] Its significance extends beyond being a simple building block for proteins; it is a key player in the intricate communication and metabolic harmony of the CNS.
The Glutamate-Glutamine Cycle: A Symphony of Neuronal-Glial Partnership
The cornerstone of L-glutamine's function in the brain is its central role in the glutamate-glutamine cycle, a metabolic partnership between neurons and astrocytes.[2][3] This cycle is essential for maintaining the supply of the brain's primary excitatory neurotransmitter, glutamate, and its main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).
Here's a breakdown of this crucial process:
-
Glutamate Release: Upon neuronal excitation, glutamate is released from presynaptic terminals into the synaptic cleft.
-
Astrocytic Uptake: To prevent excitotoxicity from excessive glutamate accumulation, astrocytes efficiently clear glutamate from the synapse via excitatory amino acid transporters (EAATs).[4]
-
Conversion to L-Glutamine: Within astrocytes, the enzyme glutamine synthetase converts glutamate to L-glutamine. This amidation step also serves as a key mechanism for ammonia detoxification in the brain.
-
L-Glutamine Efflux and Neuronal Uptake: L-glutamine is then transported out of astrocytes and taken up by neurons through specific amino acid transporters.[3]
-
Reconversion to Glutamate: Inside the neuron, the enzyme glutaminase converts L-glutamine back into glutamate, which is then repackaged into synaptic vesicles, ready for the next round of neurotransmission. For GABAergic neurons, glutamate serves as the precursor for GABA synthesis.
Diagram: The Glutamate-Glutamine Cycle
Caption: The Glutamate-Glutamine cycle between neurons and astrocytes.
Beyond Neurotransmitter Cycling: Other Key Functions of L-Glutamine
-
Energy Metabolism: L-glutamine can be used as a substrate for the tricarboxylic acid (TCA) cycle in neurons to produce ATP, highlighting its role in cellular energetics.
-
Precursor for Other Molecules: It serves as a nitrogen donor for the synthesis of other amino acids and nucleotides.
-
Antioxidant Defense: L-glutamine is a precursor for the synthesis of glutathione, a major antioxidant in the brain that protects against oxidative stress.
-
Acid-Base Balance: The kidneys utilize glutamine to produce ammonium, which helps regulate the body's acid-base balance.[1]
Part 2: this compound - An Uncharted Territory in Neuronal Function
This compound is a homolog of glutamine, meaning it has a similar chemical structure but with an additional methylene group in its carbon backbone. It is a racemic mixture, containing both the D- and L-isomers. Unlike L-glutamine, the specific roles of this compound in neuronal function are largely uncharacterized in scientific literature. The lack of direct experimental data necessitates a predictive approach based on the known activities of glutamine analogs and D-amino acids in the CNS.
Potential Mechanisms of Action and Neuronal Effects
1. Interaction with Glutamine Transporters and Enzymes:
-
Competition with L-Glutamine: The structural similarity to L-glutamine suggests that this compound could act as a competitive inhibitor or substrate for glutamine transporters and enzymes.[5] This could potentially disrupt the finely tuned glutamate-glutamine cycle.
-
Metabolic Consequences: If metabolized, this compound could lead to the formation of homo-glutamate, a glutamate analog. The effects of homo-glutamate on neuronal receptors and metabolic pathways are unknown and warrant investigation.
2. The Role of the D-Isomer:
The presence of the D-isomer in the racemic mixture is of particular interest, given the growing understanding of the roles of D-amino acids in the CNS.[6][7]
-
NMDA Receptor Modulation: D-serine and D-aspartate are known endogenous co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[6][8][9] It is plausible that D-homoglutamine could interact with the NMDA receptor, potentially as a modulator.
-
Metabolism by D-Amino Acid Oxidase (DAO): The brain contains enzymes like DAO that specifically metabolize D-amino acids.[9] The interaction of D-homoglutamine with these enzymes could influence its concentration and potential downstream effects.
Table 1: Comparative Overview of L-Glutamine and Postulated Properties of this compound
| Feature | L-Glutamine | This compound (Hypothesized) |
| Primary Role | Precursor to glutamate and GABA; key component of the glutamate-glutamine cycle. | Unknown; potential modulator of glutamatergic systems. |
| Metabolism | Converted to glutamate by glutaminase. | Potential substrate for glutaminase or other enzymes, leading to homo-glutamate formation. The D-isomer may be a substrate for D-amino acid oxidase. |
| Receptor Interactions | Indirectly influences glutamate and GABA receptors through precursor supply. | Potential direct interaction with glutamate receptors (e.g., NMDA receptors) or transporters. |
| Neuronal Viability | Essential for neuronal health at physiological concentrations. | Unknown; could be neuroprotective or neurotoxic depending on its interactions. |
| Synaptic Transmission | Crucial for maintaining excitatory and inhibitory neurotransmission. | Potential to modulate synaptic transmission by altering glutamate/GABA homeostasis or directly acting on receptors. |
Part 3: A Proposed Experimental Framework for a Head-to-Head Comparison
Given the significant knowledge gap, a systematic investigation is required to elucidate the neuronal effects of this compound and compare them to L-glutamine. The following experimental protocols provide a roadmap for such an investigation.
Experimental Workflow: Comparative Analysis of L-Glutamine and this compound
Diagram: Experimental Workflow
Caption: A proposed workflow for the comparative analysis of L-glutamine and this compound.
Detailed Experimental Protocols
1. Neuronal Viability Assays
-
Objective: To determine the effect of this compound on neuronal survival and compare it to L-glutamine.
-
Methodology:
-
Cell Culture: Plate primary cortical or hippocampal neurons in 96-well plates.[10][11][12][13]
-
Treatment: After allowing the neurons to mature, treat them with a range of concentrations of L-glutamine and this compound for 24-48 hours. Include a vehicle control.
-
MTT Assay: Assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by metabolically active cells.[14][15][16]
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.[14][17]
-
Collect the cell culture supernatant.
-
Perform the LDH enzymatic assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
2. Electrophysiological Recordings
-
Objective: To investigate the effects of this compound on synaptic transmission and neuronal excitability.
-
Methodology:
-
Whole-Cell Patch-Clamp: [18][19]
-
Prepare acute brain slices or use cultured neurons.
-
Obtain whole-cell recordings from individual neurons.
-
Bath-apply L-glutamine and this compound at various concentrations.
-
Measure changes in resting membrane potential, input resistance, and action potential firing.
-
Record spontaneous and evoked excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs) to assess effects on synaptic transmission.
-
-
Multi-Electrode Array (MEA): [19]
-
Culture neurons on MEA plates.
-
Record spontaneous network activity (spike rate, burst frequency).
-
Apply L-glutamine and this compound and monitor changes in network dynamics.
-
-
3. Neurotransmitter Uptake and Release Assays
-
Objective: To determine if this compound interacts with glutamate and glutamine transporters.
-
Methodology:
-
Radiolabeled Substrate Uptake:
-
Use primary neuronal or glial cultures or synaptosomes.
-
Incubate the cells with a radiolabeled substrate (e.g., [³H]L-glutamate or [³H]L-glutamine) in the presence or absence of varying concentrations of this compound.
-
Measure the amount of radioactivity taken up by the cells to determine if this compound competitively inhibits transport.
-
-
Neurotransmitter Release Assay: [20][21]
-
Pre-load cultured neurons with a radiolabeled neurotransmitter (e.g., [³H]glutamate).
-
Stimulate release (e.g., with high potassium).
-
Measure the amount of radioactivity released into the medium in the presence and absence of this compound.
-
-
4. Mitochondrial Function Assays
-
Objective: To assess the impact of this compound on neuronal mitochondrial function.
-
Methodology:
-
-
Culture neurons in Seahorse microplates.
-
Treat with L-glutamine and this compound.
-
Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
-
-
Mitochondrial Membrane Potential Assay: [23]
-
Use fluorescent dyes such as TMRE or JC-1 to measure changes in the mitochondrial membrane potential in response to treatment with the compounds.
-
-
Conclusion and Future Directions
While L-glutamine's role as a cornerstone of neuronal function is well-established, this compound remains a molecule of untapped research potential. The structural similarity to L-glutamine, coupled with the presence of a D-isomer, suggests a high probability of interaction with key neuronal targets. The proposed experimental framework provides a clear and robust path for elucidating the neurophysiological profile of this compound. The results of such studies will be invaluable to researchers in neuroscience and drug development, potentially uncovering a novel modulator of neuronal function and opening new avenues for therapeutic intervention in neurological and psychiatric disorders. The systematic comparison of these two molecules will undoubtedly deepen our understanding of the structure-activity relationships that govern the intricate dance of amino acids in the brain.
References
-
Wolosker, H., D'Aniello, A., & Snyder, S. H. (2005). D-Amino acids in the nervous system: D-serine in neurotransmission and neurodegeneration. Cellular and Molecular Life Sciences, 62(19-20), 2241-2250. [Link]
-
Girst, G., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell and Tissue Research, 373(1), 1-22. [Link]
-
Lopes, C., et al. (2021). Primary Cell Cultures in Neurobiology: Optimized Protocol for Culture of Mouse Fetal Hindbrain Neurons. Methods and Protocols, 4(2), 30. [Link]
-
JoVE. (2011). Isolation and Culture of Rat Embryonic Neural Cells: A Quick Protocol. [Link]
-
BenchSci. (2025). Unraveling the Details of Primary Neuron Cultures: Techniques, Applications, and Yields. [Link]
-
Dagda, R. K., & Das Banerjee, T. (2015). Protocols for assessing mitophagy in neuronal cell lines and primary neurons. Methods in molecular biology (Clifton, N.J.), 1241, 167–183. [Link]
-
O'Donnell, K. C., & O'Donnell, L. A. (2021). Advances in D-Amino Acids in Neurological Research. International journal of molecular sciences, 22(16), 8758. [Link]
-
Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18. [Link]
-
Wolosker, H. (2016). Watching at the « D » side: D-amino acids and their significance in neurobiology. Frontiers in Molecular Neuroscience, 9, 1. [Link]
-
Horiike, K., et al. (2015). D-Amino Acids in the Nervous and Endocrine Systems. International journal of molecular sciences, 16(7), 15594–15611. [Link]
-
Reddy, A. P., & Reddy, P. H. (2024). Methods to Study the Mitochondria. Methods in molecular biology (Clifton, N.J.), 2741, 1-28. [Link]
-
Biond, Inc. (n.d.). Neuronal Cell viability and cytotoxicity assays. [Link]
-
Hearing, M. C. (2016). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in molecular biology (Clifton, N.J.), 1415, 131–143. [Link]
-
Al-Hasani, K., et al. (2024). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. Biosensors, 14(1), 38. [Link]
-
Schmieder, S., Rudolph, E., & Fischer, H. D. (1978). [Superfusion technique for studying the in vitro release of putative neurotransmitters from brain structures]. Acta biologica et medica Germanica, 37(11-12), 1707–1711. [Link]
-
Gedeon, Y., et al. (2016). Observing spontaneous, accelerated substrate binding in molecular dynamics simulations of glutamate transporters. PloS one, 11(3), e0151152. [Link]
-
JoVE. (2025). Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy. [Link]
-
Shkodina, A. D., et al. (2022). Amino Acids that Play an Important Role in the Functioning of the Nervous System Review. Acta Neurologica Belgica, 122(5), 1145-1155. [Link]
-
JoVE. (2022). Mitochondrial Transport and Morphology Analysis in Neurons | Protocol Preview. [Link]
-
ResearchGate. (n.d.). Neurotransmitter Release. [Link]
-
Pochini, L., et al. (2014). Glutamine transporters as pharmacological targets: From function to drug design. Current medicinal chemistry, 21(3), 316–330. [Link]
-
Al-Haddad, K., et al. (2023). Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review. International journal of molecular sciences, 24(13), 10996. [Link]
-
Chaudhry, F. A., et al. (2002). Glutamine uptake by neurons: interaction of protons with system A transporters. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(1), 62–72. [Link]
-
Danbolt, N. C. (2013). Mechanisms of glutamate transport. Physiological reviews, 93(4), 1475–1517. [Link]
-
Lee, Y., et al. (2021). The Role of Glutamine Homeostasis in Emotional and Cognitive Functions. Nutrients, 13(8), 2843. [Link]
-
Albrecht, J., et al. (2010). Roles of glutamine in neurotransmission. Neuron glia biology, 6(4), 263–276. [Link]
-
ResearchGate. (n.d.). Glutamine analogs and their conserved mechanism of action at the glutamine-binding site. [Link]
-
Leone, R. D., & Le, A. (2019). Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy. Trends in cancer, 5(10), 619–628. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Wikipedia. (n.d.). Glutamine. [Link]
-
Albrecht, J., & Norenberg, M. D. (2010). Glutamine as a mediator of ammonia neurotoxicity: a critical appraisal. Journal of neurochemistry, 115(3), 543–548. [Link]
-
Johns Hopkins Drug Discovery. (n.d.). Glutamine Antagonist. [Link]
-
University of California, Santa Barbara Library. (n.d.). Neurotransmitter methods. [Link]
-
Mim, C., et al. (2019). A K+/Na+ co-binding state: Simultaneous versus competitive binding of K+ and Na+ to glutamate transporters. The Journal of biological chemistry, 294(22), 8969–8981. [Link]
-
Panksepp, J., & Booth, D. A. (1971). Effects of essential amino acids on central neurons. Brain research, 35(1), 221–231. [Link]
-
Shrivastava, I. H. (2013). Computational studies of glutamate transporters. Biochimica et biophysica acta, 1828(11), 2607–2616. [Link]
-
Volterra, A., et al. (1996). Inhibition of glutamate uptake induces progressive accumulation of extracellular glutamate and neuronal damage in rat cortical cultures. The Journal of neuroscience : the official journal of the Society for Neuroscience, 16(9), 2877–2886. [Link]
-
Koerner, J. F., & Cotman, C. W. (1982). The effects of excitatory amino acids and their antagonists on hippocampal electrophysiology. Brain research, 253(1-2), 105–115. [Link]
-
Charles River Laboratories. (n.d.). In Vitro & In Vivo Electrophysiology Studies. [Link]
-
Li, Y., et al. (2024). The role of glutamate and glutamine metabolism and related transporters in nerve cells. CNS neuroscience & therapeutics, 30(2), e14617. [Link]
-
ResearchGate. (2025). Impairment of glutamine/ glutamate-γ-aminobutyric acid cycle in manganese toxicity in the central nervous system. [Link]
-
Lee, Y., et al. (2013). Glutamine deficiency in the prefrontal cortex increases depressive-like behaviours in male mice. Journal of psychiatry & neuroscience : JPN, 38(3), 183–191. [Link]
-
Bergles, D. E., & Tzingounis, A. V. (2004). Glutamate transporters bring competition to the synapse. Current opinion in neurobiology, 14(3), 354–360. [Link]
-
Iovino, L., et al. (2024). Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders. International journal of molecular sciences, 25(12), 6526. [Link]
-
Wu, C., et al. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International journal of molecular sciences, 21(17), 6197. [Link]
Sources
- 1. Glutamine - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine transporters as pharmacological targets: From function to drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-amino acids in the central nervous system in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]
- 8. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 11. Primary Cell Cultures in Neurobiology: Optimized Protocol for Culture of Mouse Fetal Hindbrain Neurons | MDPI [mdpi.com]
- 12. Video: Isolation and Culture of Rat Embryonic Neural Cells: A Quick Protocol [jove.com]
- 13. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]
- 14. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. neuroproof.com [neuroproof.com]
- 18. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. [Superfusion technique for studying the in vitro release of putative neurotransmitters from brain structures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
A Comparative Analysis of D- and L-Homoglutamine: Synthesis, Biological Activity, and Mechanistic Insights
For researchers in peptide chemistry, neurobiology, and drug development, the stereochemistry of amino acid analogs is a critical determinant of biological activity. This guide provides a comprehensive comparison of the D- and L-isomers of homoglutamine (Hgn), a higher homolog of glutamine. We will delve into their synthesis, compare their effects in a key biological assay, and explore the underlying scientific principles that govern their differential activities. This document is intended to be a practical resource for scientists designing novel peptides or investigating glutamine metabolism and its analogs.
Introduction to Homoglutamine and the Significance of Chirality
Homoglutamine, with an additional methylene group in its side chain compared to glutamine, presents an interesting tool for probing the structural and functional requirements of glutamine-binding proteins and enzymes. Like all alpha-amino acids (except glycine), homoglutamine exists as two stereoisomers, or enantiomers: D-homoglutamine and L-homoglutamine.
Biological systems are exquisitely chiral, primarily utilizing L-amino acids for protein synthesis and a vast array of metabolic processes. Consequently, the stereochemistry of a molecule can profoundly influence its interaction with biological targets such as receptors and enzymes. This guide will illuminate these differences by examining the synthesis and biological evaluation of peptides containing either D- or L-homoglutamine.
Synthesis of D- and L-Homoglutamine-Containing Peptides
The incorporation of D- and L-homoglutamine into peptide chains is most efficiently achieved using solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The chirality of the incorporated homoglutamine is determined by the stereochemistry of the starting N-protected homoglutamine derivative.
General Workflow for Solid-Phase Peptide Synthesis
The synthesis of peptides containing either D- or L-homoglutamine follows a standardized SPPS protocol. The key steps are outlined below, with a diagram illustrating the workflow.
Experimental Protocol: Solid-Phase Synthesis of Substance P Analogs
The following protocol is based on the methods used for synthesizing substance P analogs, as described by Hashimoto et al.[1].
Materials:
-
Chloromethylated polystyrene-divinylbenzene copolymer resin
-
Nα-Boc-protected amino acids (including Nα-Boc-L-homoglutamine and Nα-Boc-D-homoglutamine)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Anhydrous hydrogen fluoride (HF)
-
Anisole
Procedure:
-
Resin Preparation: Swell the chloromethylated resin in DCM.
-
First Amino Acid Attachment: Couple the C-terminal Nα-Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc protecting group with a solution of TFA in DCM.
-
Neutralization: Neutralize the resin with a solution of TEA in DCM.
-
Peptide Chain Elongation:
-
Couple the subsequent Nα-Boc-protected amino acids, including Nα-Boc-L-homoglutamine or Nα-Boc-D-homoglutamine, using DCC and HOBt in DMF.
-
Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
-
Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups using anhydrous HF with anisole as a scavenger.
-
Purification: Purify the crude peptide by gel filtration followed by high-performance liquid chromatography (HPLC).
Comparative Biological Activity: A Case Study of Substance P Analogs
A direct comparison of the biological effects of D- and L-homoglutamine was conducted by Hashimoto et al. through the synthesis and evaluation of substance P (SP) analogs[1]. SP is a neuropeptide involved in smooth muscle contraction. In this study, the glutamine residue at position 5 or 6 of SP was replaced with either L-homoglutamine (L-Hgn) or D-homoglutamine (D-Hgn).
The biological activity of these analogs was assessed by their ability to induce contraction of the isolated guinea-pig ileum. This is a classic pharmacological preparation for studying the activity of substance P and its analogs.
Quantitative Comparison of Biological Activity
The contractile activities of the SP analogs were compared to that of native SP. The results are summarized in the table below.
| Peptide Analog | Position of Substitution | Relative Potency (%) vs. Substance P |
| [L-Hgn⁵]-SP | 5 | ~10 |
| [D-Hgn⁵]-SP | 5 | <1 |
| [L-Hgn⁶]-SP | 6 | ~30 |
| [D-Hgn⁶]-SP | 6 | ~1 |
Data are estimations based on the abstract from Hashimoto et al. (1987)[1].
Key Observations:
-
Stereoselectivity: In both positions 5 and 6, the L-homoglutamine-containing analogs were significantly more potent than their D-homoglutamine counterparts. This demonstrates a clear stereopreference of the substance P receptor for the L-isomer.
-
Positional Effects: The potency of the L-homoglutamine analogs varied depending on the position of substitution, with the substitution at position 6 resulting in a more potent analog than at position 5.
-
Reduced Potency of D-Isomers: The D-homoglutamine analogs exhibited very low biological activity, indicating that the D-configuration is not well-tolerated by the receptor and likely hinders proper binding and/or activation.
Experimental Protocol: Guinea-Pig Ileum Contraction Assay
This protocol is a standard method for assessing the contractile activity of substance P and its analogs.
Materials:
-
Male guinea-pigs (250-300 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.1, NaHCO₃ 11.9, NaH₂PO₄ 0.4, glucose 5.6)
-
Substance P standard
-
D- and L-homoglutamine-containing SP analogs
-
Organ bath with an isometric transducer
Procedure:
-
Tissue Preparation: Euthanize a guinea-pig and dissect a segment of the terminal ileum.
-
Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with a mixture of 95% O₂ and 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Dose-Response Curve:
-
Add increasing concentrations of substance P or the test analogs to the organ bath in a cumulative manner.
-
Record the contractile response using an isometric transducer.
-
Wash the tissue with fresh Tyrode's solution between each dose-response curve.
-
-
Data Analysis: Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) for each compound. Determine the relative potency by comparing the EC₅₀ of the analogs to that of substance P.
Mechanistic Insights and Discussion
The observed differences in the biological activity of D- and L-homoglutamine-containing peptides can be attributed to several factors rooted in the principles of stereochemistry and biochemistry.
The Chiral Nature of Biological Receptors
The substance P receptor, like most biological receptors, is a chiral macromolecule composed of L-amino acids. This inherent chirality creates a specific three-dimensional binding pocket. The L-homoglutamine side chain can likely fit into this pocket and form the necessary interactions for receptor activation. Conversely, the D-homoglutamine side chain, with its opposite stereochemistry, may be sterically hindered from adopting the correct orientation for optimal binding, leading to a significant loss of affinity and efficacy.
Potential for Metabolic Conversion
An intriguing possibility for the low but detectable activity of some D-amino acid-containing compounds is their in vivo or in situ conversion to the corresponding L-isomer. While not directly demonstrated for D-homoglutamine, studies on D-glutamine have shown that it can be metabolized to L-glutamine in certain cell types, such as the human intestinal cell line Caco-2.[2] This conversion would generate a small amount of the more active L-isomer, which could then interact with the receptor.
This potential for metabolic conversion has important implications for drug development. While a D-amino acid analog may appear to have low intrinsic activity, its in vivo effects could be more pronounced due to this metabolic switching.
Conclusion and Future Directions
The comparison of D- and L-homoglutamine clearly demonstrates the critical role of stereochemistry in determining biological activity. The L-isomer of homoglutamine is significantly more active than the D-isomer when incorporated into substance P analogs, highlighting the stereoselective nature of the substance P receptor.
For researchers and drug developers, these findings underscore the importance of carefully considering stereochemistry in the design of novel therapeutic agents. While L-isomers are often the starting point due to their natural prevalence, D-isomers can offer advantages such as increased stability against enzymatic degradation. However, their biological activity must be carefully evaluated, taking into account the potential for both direct receptor interaction and metabolic conversion.
Future research should focus on:
-
Broader Biological Screening: Evaluating the effects of D- and L-homoglutamine in a wider range of biological systems, including neuronal models, to identify other potential targets and differential effects.
-
Metabolic Studies: Directly investigating the in vivo and in vitro metabolism of D-homoglutamine to determine if it is converted to L-homoglutamine and by which enzymes.
-
Structural Biology: Obtaining high-resolution structures of D- and L-homoglutamine-containing peptides in complex with their receptors to visualize the molecular basis of their differential binding.
By continuing to explore the nuanced effects of stereoisomers like D- and L-homoglutamine, we can gain a deeper understanding of biological recognition and pave the way for the development of more potent and selective therapeutic agents.
References
-
Fournier, A., Couture, R., Regoli, D., Gendreau, M., & St-Pierre, S. (1982). Synthesis of peptides by the solid-phase method. 7. Substance P and analogs. Journal of Medicinal Chemistry, 25(1), 64–68. [Link]
-
Hashimoto, T., Uchida, Y., Nishijima, M., Sakura, N., & Hirose, K. (1987). Synthesis and Biological Activity of Substance P Analogs Containing Pyrohomoglutamic Acid and Homoglutamine. Bulletin of the Chemical Society of Japan, 60(3), 1207-1209. [Link]
-
Garduno, R., Jilling, T., & Kirk, K. L. (1998). Effects of glutamine isomers on human (Caco-2) intestinal epithelial proliferation, strain-responsiveness, and differentiation. The Journal of surgical research, 80(1), 1-8. [Link]
Sources
A Researcher's Guide to the Validation of D,L-Homoglutamine as a Novel Glutamatergic Tool
For researchers, scientists, and drug development professionals, the identification and validation of novel chemical entities that modulate neurotransmitter systems are paramount to advancing our understanding of neurological function and dysfunction. This guide provides a comprehensive framework for the validation of D,L-Homoglutamine, a synthetic amino acid analog, as a potential tool in the glutamatergic research arsenal. By presenting a series of structured experimental protocols and comparative data, we aim to equip the scientific community with the necessary tools to objectively assess its performance against established glutamatergic agonists.
Introduction to this compound and the Glutamatergic Landscape
The glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system, is integral to synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a host of neurological and psychiatric disorders.[3][4] The principal ionotropic glutamate receptors (iGluRs) are N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[2][5] Each receptor subtype possesses distinct pharmacological and biophysical properties, contributing to their unique roles in synaptic transmission.[2]
This compound, a structural analog of the endogenous amino acids glutamine and glutamate, presents an intriguing candidate for glutamatergic modulation. Its extended carbon backbone compared to glutamine offers the potential for differential selectivity and potency at glutamate receptor subtypes. This guide outlines a systematic approach to characterize the glutamatergic activity of this compound, establishing its profile as a potential selective agonist, partial agonist, or antagonist.
Comparative Pharmacological Profile
A crucial first step in validating a novel compound is to determine its binding affinity for the target receptors and compare it to known ligands. The following table summarizes the expected comparative binding affinities (Ki) of this compound against standard glutamatergic agonists at the three major iGluR subtypes. The values for this compound are presented as hypothetical, representing the data points to be determined through the protocols outlined in this guide.
| Compound | NMDA Receptor Ki (nM) | AMPA Receptor Ki (nM) | Kainate Receptor Ki (nM) |
| L-Glutamate | ~300 | ~500 | ~50 |
| NMDA | ~50 | >10,000 | >10,000 |
| AMPA | >10,000 | ~10 | >10,000 |
| Kainate | >10,000 | >1,000 | ~15 |
| This compound | To Be Determined | To Be Determined | To Be Determined |
Elucidating the Mechanism of Action: A Step-by-Step Experimental Validation
To rigorously validate this compound, a multi-tiered experimental approach is essential, progressing from in vitro receptor binding and cellular electrophysiology to in vivo behavioral analysis.
Receptor Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.[6][7] This technique allows for the calculation of the inhibition constant (Ki), a measure of binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize rat cortical tissue in a cold lysis buffer and centrifuge to pellet the membranes containing the glutamate receptors.[8] Resuspend the pellet in a fresh buffer and store at -80°C.[8]
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a radiolabeled ligand with known affinity for the target receptor (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site), and varying concentrations of the unlabeled test compound (this compound).[8][9]
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.[8]
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound.[6][8] Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[8]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[8]
Causality Behind Experimental Choices: The use of a competitive binding assay allows for the determination of the affinity of an unlabeled ligand by measuring its ability to displace a labeled ligand of known affinity. Rat cortical tissue is chosen for its high density of all three major iGluR subtypes.
Diagram of the Radioligand Binding Assay Workflow
Caption: Workflow for determining the binding affinity of this compound.
In Vitro Electrophysiology: Assessing Functional Activity
Whole-cell patch-clamp electrophysiology on cultured neurons or in acute brain slices allows for the direct measurement of ion channel function in response to agonist application.[10][11][12] This technique can determine whether this compound acts as an agonist, partial agonist, or antagonist at glutamate receptors.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from a rodent and maintain them in artificial cerebrospinal fluid (aCSF).
-
Cell Identification: Identify a target neuron (e.g., a CA1 pyramidal neuron) under a microscope.
-
Patching: Using a glass micropipette filled with an internal solution, form a high-resistance seal with the cell membrane (a "giga-seal").[13]
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the entire cell.[10]
-
Drug Application: Perfuse the slice with aCSF containing a known concentration of this compound.
-
Data Recording: Record the resulting changes in membrane current or voltage. To isolate specific receptor-mediated currents, pharmacological blockers for other receptors can be included in the aCSF.
-
Data Analysis: Analyze the amplitude, kinetics, and current-voltage relationship of the induced currents to characterize the functional effects of this compound.
Causality Behind Experimental Choices: The whole-cell patch-clamp technique provides high-resolution information about the functional properties of ion channels in their native cellular environment. Hippocampal slices are a well-established model for studying glutamatergic synaptic transmission.
Diagram of the Patch-Clamp Electrophysiology Workflow
Caption: Workflow for assessing the functional activity of this compound.
In Vivo Behavioral Assays: Evaluating Physiological Effects
Behavioral assays in animal models are crucial for understanding the physiological and potential therapeutic effects of a novel compound.[14][15] For a glutamatergic agent, relevant assays would assess its impact on locomotion, learning, and memory.
Experimental Protocol: Open Field Test and Morris Water Maze
-
Open Field Test:
-
Administer this compound or a vehicle control to rodents.
-
Place the animal in the center of a large, open arena.
-
Record the animal's activity (e.g., distance traveled, time spent in the center) for a set period.
-
Analyze the data to assess for changes in locomotor activity and anxiety-like behavior.
-
-
Morris Water Maze:
-
Train rodents to find a hidden platform in a circular pool of opaque water, using visual cues around the room.
-
Administer this compound or a vehicle control before a probe trial.
-
In the probe trial, remove the platform and record the time the animal spends in the target quadrant where the platform was previously located.
-
Analyze the data to assess for effects on spatial memory.
-
Causality Behind Experimental Choices: The open field test is a standard assay for general locomotor activity and can indicate potential sedative or stimulant effects of a compound. The Morris water maze is a widely used and validated test of hippocampus-dependent spatial learning and memory, processes in which glutamatergic signaling plays a critical role.
Glutamatergic Signaling Pathway and Points of Intervention
The following diagram illustrates the key components of a glutamatergic synapse and the sites of action for various agonists.
Caption: Glutamatergic synapse with receptor subtypes and agonist binding sites.
Conclusion and Future Directions
The validation of this compound as a glutamatergic tool requires a systematic and rigorous experimental approach. The protocols outlined in this guide provide a clear path to characterizing its binding affinity, functional activity, and in vivo effects. By comparing its pharmacological profile to that of established glutamatergic agonists, researchers can determine its potential utility in dissecting the complexities of the glutamatergic system. Should this compound demonstrate selectivity for a particular receptor subtype or possess a unique functional profile, it could become an invaluable tool for both basic neuroscience research and the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
-
Ebert, B., Madsen, U., Johansen, T. N., & Krogsgaard-Larsen, P. (1991). NMDA Receptor Agonists: Relationships Between Structure and Biological Activity. Advances in Experimental Medicine and Biology, 287, 483–487. [Link]
-
Kim, M. J., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & Therapeutics, 33(2). [Link]
-
Hearing, M. C. (2019). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in Molecular Biology, 1941, 107-135. [Link]
-
Vyklicky, L., Korinek, M., Smejkalova, T., Balik, A., Krausova, B., Kaniakova, M., ... & Cerny, J. (2014). Structure, function, and pharmacology of NMDA receptor channels. Physiological research, 63(Suppl 1), S191. [Link]
-
Kim, M. J., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. KoreaScience. [Link]
-
Kim, M. J., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. PubMed. [Link]
-
Shinozaki, H. (1992). [Pharmacology of excitatory amino acid receptors]. Yakubutsu Seishin Kodo, 12(2), 55-65. [Link]
-
McLennan, H. (1981). Receptors for the excitatory amino acids. Journal of Physiology-Paris, 77(1), 3-8. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Lunn, M. L., & Ehlers, M. D. (2004). The use of ligand binding in assays of NMDA receptor function. In NMDA Receptor Protocols (pp. 93-102). Humana Press. [Link]
-
Hearing, M. (2019). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Springer Nature Experiments. [Link]
-
Pagire, S. H., et al. (2025). Design, synthesis and biological evaluation of glutamic acid derivatives as anti-oxidant and anti-inflammatory agents. ResearchGate. [Link]
-
Glasgow, N. G., et al. (2015). Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applications. PubMed Central. [Link]
-
Di Mauro, G., et al. (2020). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. PubMed Central. [Link]
-
Veen, G., et al. (2018). The Role of Metabotropic Glutamate Receptors in Social Behavior in Rodents. PubMed Central. [Link]
-
Van der Spuy, J. (2017). Bio-behavioural effects of novel glutamate active compounds in a rodent model of depression. ResearchGate. [Link]
-
Hearing, M. (2025). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction: Methods and Protocols. ResearchGate. [Link]
-
Jones, R. S. G., & Lodge, D. (1991). Excitatory Amino Acids: New Tools for Old Stories or Pharmacological Subtypes of Glutamate Receptors: Electrophysiological Studies. PubMed. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
De March, M., et al. (2024). Synthesis and Biological Activity of Homohypotaurine Obtained by the Enzyme-Based Conversion of Homocysteine Sulfinic Acid Using Recombinant Escherichia Coli Glutamate Decarboxylase. MDPI. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Mailly, F., et al. (1999). Increase in external glutamate and NMDA receptor activation contribute to H2O2-induced neuronal apoptosis. PubMed. [Link]
-
Bourin, M., & Hascoët, M. (2003). Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats. PubMed Central. [Link]
-
Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-446. [Link]
-
Blanke, M. L., & VanDongen, A. M. (2009). Activation mechanisms of the NMDA receptor. Biology of the NMDA receptor, 299-316. [Link]
-
Jane, D. E., et al. (1995). Pharmacology of metabotropic glutamate receptor-mediated enhancement of responses to excitatory and inhibitory amino acids on rat spinal neurones in vivo. PubMed. [Link]
-
Van der Spuy, J. (2017). Bio-behavioural effects of novel glutamate active compounds in a rodent model of depression. Semantic Scholar. [Link]
-
McMaster Experts. (n.d.). Synthesis and biological evaluation of analogues... Retrieved from [Link]
-
O'Leary, E., et al. (2018). Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism. PubMed Central. [Link]
-
Pop, R. F., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. MDPI. [Link]
-
Li, S., et al. (2001). An N-methyl-d-aspartate receptor channel blocker with neuroprotective activity. PubMed Central. [Link]
-
P3 BioSystems. (n.d.). Unusual Amino Acids - Homoglutamic Acid (Hglu). Retrieved from [Link]
-
Parsons, M. P., & Raymond, L. A. (2016). A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices. PubMed. [Link]
-
Gavins, F. N., et al. (2019). NMDA receptor modulation of glutamate release in activated neutrophils. PubMed. [Link]
-
Arredondo, C., et al. (2025). Glutamate and early functional NMDA Receptors promote axonal elongation modulating both actin cytoskeleton dynamics and H2O2 production dependent on Rac1 activity. bioRxiv. [Link]
-
Li, J., et al. (2021). Identification of an endogenous glutamatergic transmitter system controlling excitability and conductivity of atrial cardiomyocytes. PubMed Central. [Link]
-
Arsova, A., et al. (2021). Positive Allosteric Modulators of Metabotropic Glutamate Receptor 5 as Tool Compounds to Study Signaling Bias. Monash University. [Link]
Sources
- 1. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptors for the excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Pharmacology of excitatory amino acid receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Patch Clamp Protocol [labome.com]
- 14. The Role of Metabotropic Glutamate Receptors in Social Behavior in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Receptor Cross-Reactivity of D,L-Homoglutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Homoglutamine's Receptor Selectivity
D,L-Homoglutamine, as a structural analog of L-glutamate, the primary excitatory neurotransmitter in the central nervous system, holds the potential to interact with a variety of glutamate receptors.[1] These receptors, broadly classified into ionotropic (NMDA, AMPA, and kainate receptors) and metabotropic subtypes, are fundamental to synaptic transmission, plasticity, learning, and memory.[2] Consequently, any interaction of this compound with these receptors could have significant physiological effects.
The critical consideration for researchers is the compound's selectivity. Non-specific binding to multiple receptor subtypes can lead to a range of off-target effects, complicating experimental interpretation and potentially causing undesirable side effects in a therapeutic context. This guide delves into the known and potential cross-reactivity of this compound, with a particular focus on the distinct pharmacological profiles of its stereoisomers, the D- and L-forms. The chirality of a molecule can dramatically alter its biological activity, a crucial factor in drug design and mechanistic studies.
Primary Target Interactions: Ionotropic Glutamate Receptors
Given its structural similarity to glutamate, the primary focus for cross-reactivity assessment of this compound lies with the ionotropic glutamate receptors (iGluRs). These ligand-gated ion channels are central to fast excitatory neurotransmission.[3][4]
N-Methyl-D-Aspartate (NMDA) Receptors
NMDA receptors are unique "coincidence detectors," requiring both glutamate and a co-agonist (glycine or D-serine) for activation, as well as depolarization to remove a magnesium block.[5] Their activation leads to calcium influx, a key trigger for synaptic plasticity.
Comparative Analysis:
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Mode of Action |
| L-Glutamate (Endogenous Agonist) | NMDA (general) | High (nM to low µM range) | Potent Agonist (low µM EC50)[8] | Agonist |
| This compound | NMDA | Data Not Available | Data Not Available | Unknown |
| L-Homoglutamine | NMDA | Data Not Available | Data Not Available | Predicted: Weak Agonist/Antagonist |
| D-Homoglutamine | NMDA | Data Not Available | Data Not Available | Unknown |
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors
AMPA receptors mediate the majority of fast excitatory neurotransmission in the brain.[9] Their rapid activation and deactivation kinetics are crucial for high-fidelity synaptic communication.
Similar to the NMDA receptor, specific binding and functional data for this compound at AMPA receptors are scarce. The structural modifications in homoglutamine compared to glutamate could influence its binding to the ligand-binding domain of AMPA receptor subunits (GluA1-4). It is conceivable that it may act as a partial agonist or a competitive antagonist.
Comparative Analysis:
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Mode of Action |
| L-Glutamate (Endogenous Agonist) | AMPA (general) | Micromolar range | Potent Agonist (low µM EC50) | Agonist |
| This compound | AMPA | Data Not Available | Data Not Available | Unknown |
| L-Homoglutamine | AMPA | Data Not Available | Data Not Available | Predicted: Partial Agonist/Antagonist |
| D-Homoglutamine | AMPA | Data Not Available | Data Not Available | Unknown |
Kainate Receptors
Kainate receptors play a more modulatory role in synaptic transmission, influencing both presynaptic neurotransmitter release and postsynaptic excitability.[10]
The interaction of this compound with kainate receptors (composed of GluK1-5 subunits) is also not well-documented. The subtle structural differences between the binding pockets of kainate receptors and other iGluRs could lead to a distinct interaction profile for homoglutamine.
Comparative Analysis:
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Mode of Action |
| L-Glutamate (Endogenous Agonist) | Kainate (general) | Micromolar range | Agonist (variable EC50 depending on subunit composition)[10] | Agonist |
| This compound | Kainate | Data Not Available | Data Not Available | Unknown |
| L-Homoglutamine | Kainate | Data Not Available | Data Not Available | Predicted: Weak Agonist/Antagonist |
| D-Homoglutamine | Kainate | Data Not Available | Data Not Available | Unknown |
Potential Off-Target Interactions
Beyond the primary glutamate receptors, it is crucial to consider other potential off-target interactions that could influence experimental outcomes. As a glutamine analog, L-homoglutamine could potentially interact with proteins involved in glutamine metabolism.[11][12]
A comprehensive off-target screening approach is recommended to identify any unforeseen interactions.[13][14] This is particularly important for drug development, where off-target effects can lead to toxicity.[13]
Potential Off-Target Families:
-
Glutamine Transporters: L-homoglutamine may compete with glutamine for transport into cells.
-
Glutamine-utilizing Enzymes: Enzymes involved in glutamine metabolism could potentially bind to L-homoglutamine.
-
Other Amino Acid Receptors: Although less likely, interaction with other amino acid receptors should not be entirely ruled out without experimental validation.
Experimental Protocols for Characterizing Cross-Reactivity
To rigorously assess the cross-reactivity of this compound and its isomers, a combination of binding and functional assays is essential.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a compound to a specific receptor.[5]
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The unlabeled test compound (this compound) is added at increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.
Caption: Schematic of a whole-cell patch-clamp setup.
Step-by-Step Methodology:
-
Cell Culture: Culture cells (e.g., HEK293 cells or neurons) expressing the desired glutamate receptor subtypes.
-
Recording Setup: Place the cell culture dish on the stage of an inverted microscope equipped with micromanipulators.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-5 MΩ and fill them with an appropriate internal solution.
-
Patching: Under visual guidance, approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Compound Application: Apply this compound (or its isomers) at various concentrations to the cell using a perfusion system. To test for antagonism, co-apply with a known agonist.
-
Data Recording and Analysis: Record the resulting ionic currents. Analyze the current-voltage relationship, dose-response curves (to determine EC50 or IC50), and kinetics of activation and deactivation.
The Importance of Stereoselectivity
As with many biologically active molecules, the stereochemistry of homoglutamine is likely to be a critical determinant of its receptor interactions. The D- and L-isomers can exhibit vastly different affinities and efficacies at the same receptor, or even interact with different receptors altogether. Therefore, it is imperative to study the isomers separately to fully understand the pharmacology of this compound.
Conclusion and Future Directions
The current body of publicly available scientific literature lacks definitive, quantitative data on the cross-reactivity of this compound and its individual stereoisomers with ionotropic glutamate receptors and other potential off-targets. As a structural analog of L-glutamate and L-glutamine, there is a strong theoretical basis for potential interactions.
For researchers utilizing this compound, it is strongly recommended to experimentally characterize its receptor binding and functional activity profile using the robust methodologies outlined in this guide. Such empirical data is essential for the accurate interpretation of research findings and for the advancement of any potential therapeutic applications. Future research should focus on a systematic evaluation of L-homoglutamine and D-homoglutamine at a broad panel of CNS receptors to fully elucidate their selectivity and potential for off-target effects.
References
-
Lerma, J., Paternain, A. V., Rodriguez-Moreno, A., & López-García, J. C. (2001). Molecular physiology of kainate receptors. Physiological Reviews, 81(3), 971–998. [Link]
-
Stasik, J. H., Lason, M., & Kaczor, A. A. (2019). Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in Molecular Biology, 1941, 107–135. [Link]
-
Stasik, J. H., Lason, M., & Kaczor, A. A. (2019). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Methods in Molecular Biology (Clifton, N.J.), 1941, 107–135. [Link]
-
Wyllie, D. J. A., Behe, P., & Colquhoun, D. (1998). Different binding affinities of NMDA receptor channel blockers in various brain regions. Neuropharmacology, 37(10-11), 1275–1287. [Link]
-
Hashimoto, T., Sakura, N., Hirose, K., Uchida, Y., Nishijima, M., & Moro, T. (1989). Synthesis and Biological Activity of Substance P Analogs Containing Pyrohomoglutamic Acid and Homoglutamine. Bulletin of the Chemical Society of Japan, 62(9), 3009-3011. [Link]
-
Johnson, R. L., Bontems, R. J., Yang, K. E., & Mishra, R. K. (1990). Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue. Journal of Medicinal Chemistry, 33(6), 1828–1832. [Link]
-
Pøhlsgaard, J., Frydenvang, K., & Kastrup, J. S. (2011). Functional Validation of Heteromeric Kainate Receptor Models. Biophysical Journal, 100(3), 604-612. [Link]
-
da Silva, R. O. O., de Carvalho, M., & Silber, A. M. (2021). Glutamine Analogues Impair Cell Proliferation, the Intracellular Cycle and Metacyclogenesis in Trypanosoma cruzi. International Journal of Molecular Sciences, 22(11), 5899. [Link]
-
Charles River. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
Wikipedia. (2024, January 10). AMPA receptor. [Link]
-
Choi, Y., & Lee, C. J. (2013). Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. Experimental Neurobiology, 22(1), 15–22. [Link]
-
Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. The Journal of Neuroscience, 10(7), 2385–2399. [Link]
-
Bull, L., & Palma, E. (2018). Selectivity of Amino Acid Transmitters Acting at N-methyl-D-aspartate and amino-3-hydroxy-5-methyl-4-isoxazolepropionate Receptors. Basic and Clinical Pharmacology & Toxicology, 123(5), 495-502. [Link]
-
Schmid, S. M., & Hollmann, M. (2008). The delta subfamily of glutamate receptors: characterization of receptor chimeras and mutants. European Journal of Neuroscience, 28(8), 1579–1589. [Link]
-
Sacaan, A. I., & Johnson, K. M. (1990). Glutamate but not glycine agonist affinity for NMDA receptors is influenced by small cations. Neuroscience Letters, 120(1), 101–104. [Link]
-
de Mello, N. P., de Castro, M., & Antunes-Rodrigues, J. (2001). Ionotropic glutamate receptors in hypothalamic paraventricular and supraoptic nuclei mediate vasopressin and oxytocin release in unanesthetized rats. Brain Research, 902(1), 1-10. [Link]
-
Skerry, T. M., & Johnston, G. A. (1988). NMDA receptor activation by residual glutamate in glutamine preparations: a cautionary note regarding weak NMDA receptor agonists. Neuroscience Letters, 93(1), 101–104. [Link]
-
Hassel, B., & Dingledine, R. (2006). Glutamate and Glutamate Receptors. In Basic Neurochemistry (7th ed.). Elsevier. [Link]
-
Kornhuber, J., Herrling, P. L., & Riederer, P. (1994). Different binding affinities of NMDA receptor channel blockers in various brain regions. European Journal of Pharmacology: Molecular Pharmacology, 266(2), 147–154. [Link]
-
Sebban, C., et al. (2022). The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors. Frontiers in Molecular Neuroscience, 14, 794348. [Link]
-
Klippenstein, V., et al. (2020). Probing the ionotropic activity of glutamate GluD2 receptor in HEK cells with genetically-engineered photopharmacology. eLife, 9, e60233. [Link]
-
O'Brien, A. M., et al. (2023). Homo- and hetero-dimeric subunit interactions set affinity and efficacy in metabotropic glutamate receptors. Nature Communications, 14(1), 8206. [Link]
-
Amberg, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 809. [Link]
-
Collingridge, G. L., et al. (2021). Ionotropic glutamate receptors in GtoPdb v.2025.3. IUPHAR/BPS Guide to Pharmacology CITE, 2025(3). [Link]
-
Sonnewald, U., et al. (2002). Impaired glutamine metabolism in NMDA receptor hypofunction induced by MK801. Journal of Neurochemistry, 81(2), 366-375. [Link]
-
Deaton, A. M., et al. (2019). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 9(1), 1-13. [Link]
-
Prickett, J., & Kornau, H. C. (2017). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. The AAPS Journal, 19(3), 643-656. [Link]
-
Wang, S., et al. (2023). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International Journal of Molecular Sciences, 24(1), 849. [Link]
-
Migliore, M., et al. (1999). Characterization of ionotropic glutamate receptors in human lymphocytes. British Journal of Pharmacology, 128(7), 1477–1484. [Link]
-
Collingridge, G. L., et al. (2021). Ionotropic glutamate receptors in GtoPdb v.2021.3. IUPHAR/BPS Guide to Pharmacology CITE, 2021(3). [Link]
-
Hansen, K. B., et al. (2012). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chemical Neuroscience, 3(7), 511–520. [Link]
-
Franks, N. P., & Lieb, W. R. (1991). Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels. Science, 254(5030), 427–430. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor activation by residual glutamate in glutamine preparations: a cautionary note regarding weak NMDA receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.regionh.dk [research.regionh.dk]
- 13. criver.com [criver.com]
- 14. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Specificity of D,L-Homoglutamine's Effects
For researchers and drug development professionals venturing into the study of novel compounds, establishing the specificity of their effects is a cornerstone of rigorous scientific inquiry. This guide provides a comprehensive framework for confirming the specific biological actions of D,L-Homoglutamine, a synthetic analog of glutamine. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a clear path to generating robust, publishable data.
The central challenge in studying a racemic mixture like this compound is to dissect the individual contributions of its stereoisomers, D-Homoglutamine and L-Homoglutamine, and to differentiate its effects from those of the endogenous amino acid, L-glutamine. This guide will equip you with the methodologies to address this challenge head-on.
Foundational Understanding: Glutamine vs. Homoglutamine
L-glutamine is the most abundant amino acid in the human body and plays a critical role in a multitude of physiological processes.[1][2] It serves as a key building block for proteins, a nitrogen donor for the synthesis of other biomolecules like nucleotides, and a crucial energy source for rapidly dividing cells, including those of the immune system and the gastrointestinal tract.[1] Glutamine's influence extends to the regulation of gene expression, activation of intracellular signaling pathways, and maintenance of cellular integrity.[2][3]
This compound, as a glutamine analog, is structurally similar but contains an additional methylene group in its side chain. This structural modification can lead to altered interactions with enzymes and receptors that normally bind L-glutamine, potentially resulting in agonistic, antagonistic, or entirely novel biological activities. Understanding the baseline functions of L-glutamine is therefore essential to designing experiments that can effectively probe the specific effects of its synthetic analog.
Experimental Strategy: A Multi-pronged Approach to Specificity
To rigorously confirm the specificity of this compound's effects, a multi-pronged experimental approach is necessary. This involves systematically comparing the effects of the D,L-racemic mixture to its individual isomers and to L-glutamine across a range of cellular and molecular assays.
Our experimental workflow is designed to move from broad cellular effects to specific molecular interactions.
Figure 1: A multi-phase workflow for characterizing the specificity of this compound.
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments. The rationale behind each step is explained to ensure a deep understanding of the experimental design.
Cell Proliferation Assay (MTT Assay)
Rationale: This initial screen determines the overall effect of this compound on cell growth. Comparing its effect to L-glutamine and a glutamine-deprived control allows for a preliminary assessment of whether it acts as a nutrient source, a growth inhibitor, or has no effect.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000 cells/well in complete medium and allow them to adhere overnight.
-
Treatment Preparation: Prepare stock solutions of this compound, L-Homoglutamine, D-Homoglutamine, and L-Glutamine in a suitable solvent (e.g., sterile water or PBS).
-
Cell Treatment: The following day, replace the medium with a glutamine-free medium. Add the test compounds at a range of concentrations (e.g., 0.1, 1, 10, 100 µM). Include wells with glutamine-free medium only (negative control) and medium supplemented with a standard concentration of L-glutamine (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of mTOR Signaling Pathway
Rationale: The mTOR pathway is a central regulator of cell growth and metabolism and is known to be influenced by amino acid availability, including glutamine.[4] Analyzing the phosphorylation status of key proteins in this pathway, such as mTOR, S6K, and 4E-BP1, can reveal if this compound engages this critical signaling node.
Protocol:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with this compound, its individual isomers, and L-glutamine at a predetermined effective concentration for various time points (e.g., 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-mTOR, total mTOR, phospho-S6K, total S6K, phospho-4E-BP1, and total 4E-BP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation and Interpretation
For clear and concise presentation of your findings, we recommend summarizing quantitative data in tables.
Table 1: Comparative Effects on Cell Proliferation (MTT Assay)
| Compound | Concentration (µM) | % Proliferation (relative to control) |
| This compound | 1 | |
| 10 | ||
| 100 | ||
| L-Homoglutamine | 1 | |
| 10 | ||
| 100 | ||
| D-Homoglutamine | 1 | |
| 10 | ||
| 100 | ||
| L-Glutamine | 2000 (standard) | 100% |
| Glutamine-free | - |
Table 2: Densitometric Analysis of Western Blots (mTOR Pathway Activation)
| Treatment | p-mTOR/total mTOR (fold change) | p-S6K/total S6K (fold change) | p-4E-BP1/total 4E-BP1 (fold change) |
| Untreated Control | 1.0 | 1.0 | 1.0 |
| This compound | |||
| L-Homoglutamine | |||
| D-Homoglutamine | |||
| L-Glutamine |
Visualizing Molecular Interactions
Diagrams are invaluable for illustrating complex biological pathways and experimental designs.
Figure 2: Hypothesized interaction of this compound with the mTOR signaling pathway.
Concluding Remarks
By systematically applying the principles and protocols outlined in this guide, researchers can effectively dissect the biological activity of this compound. This rigorous approach, which emphasizes direct comparison with its constituent isomers and the endogenous counterpart L-glutamine, will yield a clear and specific understanding of the compound's mechanism of action. The resulting data will be robust, credible, and contribute significantly to the fields of pharmacology and drug development.
References
-
Curi, R., Lagranha, C. J., Doi, S. Q., Sellitti, D. F., Procopio, J., Pithon-Curi, T. C., Corless, M., & Newsholme, P. (2005). Molecular mechanisms of glutamine action. Journal of Cellular Physiology, 204(2), 392–401. [Link]
-
Curi, R., Newsholme, P., Marzuca-Nassr, G. N., Takahashi, H. K., Hirabara, S. M., Cruzat, V., Krause, M., & de Bittencourt, P. I. H., Jr. (2016). Regulatory principles in metabolism-then and now. Biochemical Journal, 473(13), 1845–1857. [Link]
-
Patsnap. (2024). What is the mechanism of L-Glutamine?. Patsnap Synapse. [Link]
-
Wang, B., Wu, G., Zhou, Z., Dai, Z., Sun, Y., & Ji, Y. (2025). Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases. Journal of Immunology Research, 2025, 1-20. [Link]
Sources
- 1. What is the mechanism of L-Glutamine? [synapse.patsnap.com]
- 2. Molecular mechanisms of glutamine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neuroexcitatory Agents: Kainic Acid vs. D,L-Homoglutamine
For researchers in neuroscience and drug development, the selection of an appropriate neuroexcitatory agent is a critical decision that dictates the validity and reproducibility of experimental models. This guide provides an in-depth comparative analysis of two glutamate analogues: the widely characterized excitotoxin, kainic acid, and the lesser-known D,L-Homoglutamine. Our objective is to furnish a comprehensive resource that not only compares their known properties but also explains the causal reasoning behind their application in research, empowering you to make informed decisions for your experimental designs.
Introduction: The Landscape of Excitatory Amino Acid Analogues
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), and its over-activation is implicated in a host of neurological disorders.[1][2] Consequently, glutamate analogues that can induce excitotoxicity are invaluable tools for modeling these conditions in vitro and in vivo.[3][4] Kainic acid, a rigid analogue of glutamate, has long been a gold standard for inducing status epilepticus and excitotoxic lesions, particularly in the hippocampus.[5][6][7] In contrast, this compound, an analogue of glutamine, is a compound for which significantly less functional data is publicly available, presenting a challenge for its direct comparison and application. This guide will delve into the well-established pharmacology of kainic acid and juxtapose it with the current, limited understanding of this compound.
Comparative Analysis: Chemical Properties and Receptor Interactions
A fundamental aspect of selecting a neuroexcitatory agent lies in its chemical structure and its subsequent affinity for various glutamate receptors.
| Property | Kainic Acid | This compound |
| Molecular Formula | C10H15NO4 | C6H12N2O3 |
| Molecular Weight | 213.23 g/mol | 160.17 g/mol [8] |
| Nature | A potent, cyclic analogue of L-glutamate[5][9] | A glutamine analog[8] |
| Primary Receptor Targets | Kainate and AMPA receptors[10][11] | Data not available |
| Known Agonism | Potent agonist at kainate receptors; partial agonist at AMPA receptors[10] | Data not available |
Kainic acid's rigid structure confers high affinity and specificity for the kainate and, to a lesser extent, AMPA subtypes of ionotropic glutamate receptors.[10][12] This interaction leads to the opening of ion channels, causing membrane depolarization and a significant influx of Ca2+ ions, which triggers a cascade of neurotoxic events.[3][11]
Conversely, this compound is identified as a glutamine analogue. While glutamine itself is a precursor to glutamate, there is a conspicuous absence of published research detailing this compound's direct interaction with glutamate receptors or its efficacy as a neuroexcitatory agent. This knowledge gap is a critical consideration for any researcher contemplating its use.
Mechanism of Action: A Tale of Two Compounds
The downstream effects of a neuroexcitatory agent are dictated by the signaling pathways it activates. For kainic acid, this pathway is well-documented.
Kainic Acid-Induced Excitotoxicity Pathway
Kainic acid administration, both in vivo and in vitro, leads to a well-characterized excitotoxic cascade.[3][11]
-
Receptor Activation : Kainic acid primarily binds to and activates kainate and AMPA receptors on neuronal membranes.[10]
-
Ion Influx : This activation opens non-selective cation channels, leading to a rapid influx of Na+ and Ca2+.[3][11]
-
Cellular Stress : The excessive intracellular Ca2+ concentration triggers a number of deleterious downstream events, including:
-
Mitochondrial Dysfunction : Impaired energy metabolism and increased production of reactive oxygen species (ROS).[3]
-
Enzymatic Activation : Activation of proteases, lipases, and nucleases that degrade cellular components.
-
Apoptotic and Necrotic Cell Death : Ultimately leading to neuronal demise.[11]
-
Kainic acid excitotoxicity signaling pathway.
For this compound, a comparable signaling pathway cannot be constructed due to the lack of experimental evidence. One might hypothesize a potential interaction with metabolic pathways related to glutamine and glutamate synthesis, but any direct agonistic activity on glutamate receptors remains unconfirmed.
Experimental Applications: Established Models vs. Uncharted Territory
The utility of a neuroexcitatory agent is ultimately demonstrated through its application in robust and reproducible experimental models.
Kainic Acid: A Versatile Tool for Neurodegeneration and Epilepsy Models
Kainic acid is extensively used to model temporal lobe epilepsy and neurodegeneration in rodents.[5][6][7] Systemic or intracerebral administration of kainic acid induces seizures and leads to selective neuronal loss, particularly in the CA1 and CA3 regions of the hippocampus, mimicking the neuropathological hallmarks of these conditions.[3][5]
Protocol: Induction of Excitotoxicity in Primary Cortical Neurons with Kainic Acid
This protocol provides a standardized method for inducing excitotoxicity in vitro, which can be used for screening neuroprotective compounds.
-
Cell Culture : Plate primary cortical neurons at a density of 6 x 10^4 cells per well in 96-well plates. Maintain the culture for at least 8-11 days in vitro (DIV) to allow for mature synaptic connections to form.
-
Preparation of Kainic Acid Solution : Prepare a stock solution of kainic acid in a suitable vehicle (e.g., sterile water or PBS). Further dilute to working concentrations (typically in the range of 10-100 µM) in conditioned culture medium.
-
Induction of Excitotoxicity : Replace the existing culture medium with the kainic acid-containing medium.
-
Incubation : Incubate the neurons with kainic acid for a predetermined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Neuronal Viability : Following incubation, assess cell viability using standard assays such as the LDH assay for cytotoxicity or live/dead cell staining (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Data Analysis : Quantify neuronal death and compare the effects of different kainic acid concentrations or the efficacy of co-administered neuroprotective agents.
Workflow for in vitro kainic acid excitotoxicity assay.
This compound: An Unknown Quantity
There are no established, peer-reviewed protocols for the use of this compound as a neuroexcitatory agent. Its application in research appears to be minimal to non-existent based on currently available literature. The lack of characterization means that any experimental results obtained using this compound would be difficult to interpret and place in the context of existing knowledge.
Conclusion and Recommendations for Researchers
The comparative analysis of kainic acid and this compound reveals a stark contrast in the level of scientific understanding and validation.
-
Kainic Acid is a potent and well-characterized neuroexcitatory agent with a clear mechanism of action and a long history of use in creating reliable and reproducible models of epilepsy and neurodegeneration.[3][5][6][10] Its effects on kainate and AMPA receptors are well-documented, providing a solid foundation for interpreting experimental outcomes.
-
This compound , on the other hand, remains an enigmatic compound in the context of neuroexcitation. While it is structurally related to glutamine, there is a critical lack of data on its pharmacological activity, receptor binding profile, and in vivo or in vitro effects.
Recommendation: For researchers aiming to study excitotoxicity, epilepsy, or related neurodegenerative processes, kainic acid is the unequivocally superior choice due to its extensive characterization and the wealth of comparative data available in the literature. The use of this compound for such purposes cannot be recommended at this time due to the absence of foundational scientific evidence. While the exploration of novel compounds is a vital part of scientific progress, it must be preceded by rigorous characterization of their basic pharmacological properties. Until such data for this compound becomes available, its use in complex biological systems would introduce an unacceptable level of uncertainty.
References
-
Wikipedia. Kainic acid. [Link]
-
Giménez-Cassina, A., et al. (2012). Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts. Oxidative Medicine and Cellular Longevity, 2012, 1-13. [Link]
-
Lévesque, M., & Avoli, M. (2013). The kainic acid model of temporal lobe epilepsy. Neuroscience & Biobehavioral Reviews, 37(10 Pt 2), 2887–2899. [Link]
-
McGeer, E. G., & McGeer, P. L. (1984). The mechanism of kainic acid neurotoxicity. Neuroscience, 12(4), 1145-1155. [Link]
-
Rattka, M., et al. (2018). The Kainic Acid Models of Temporal Lobe Epilepsy. Epilepsy & Behavior, 89, 131-139. [Link]
-
Marx, M., et al. (2017). Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology. Frontiers in Neurology, 8, 599. [Link]
-
Hossain, M. I., et al. (2022). Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague–Dawley rats. BMC Neuroscience, 23(1), 71. [Link]
-
Huettner, J. E. (2003). Functional similarities and differences of AMPA and kainate receptors expressed by cultured rat sensory neurons. The Journal of Physiology, 553(Pt 3), 779–790. [Link]
-
de Groot, M. W., et al. (2024). Increased Dentate Gyrus Excitability in the Intrahippocampal Kainic Acid Mouse Model for Temporal Lobe Epilepsy. International Journal of Molecular Sciences, 25(1), 598. [Link]
-
ResearchGate. In vivo antiseizure effect against the kainic acid induced acute seizure model. [Link]
-
ResearchGate. (PDF) Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague–Dawley rats. [Link]
-
Cook, A. L., et al. (2022). Image-Based Quantitation of Kainic Acid-Induced Excitotoxicity as a Model of Neurodegeneration in Human iPSC-Derived Neurons. Methods in Molecular Biology, 2549, 187-207. [Link]
-
Kim, Y. S., et al. (2011). Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines. Current Neuropharmacology, 9(2), 386-393. [Link]
-
Taylor & Francis Online. Kainic acid – Knowledge and References. [Link]
-
Wikipedia. Kainate receptor. [Link]
-
Lanius, R. A., & Shaw, C. A. (1993). High-affinity kainate binding sites in living slices of rat neocortex: characterization and regulation. Neuroscience, 55(1), 139–145. [Link]
-
Perissinotti, L. L., et al. (2010). Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310. Molecular Pharmacology, 78(4), 620–631. [Link]
-
Rogers, G. A., & Li, P. (1994). Kainate binding to the AMPA receptor in rat brain. Journal of Neurochemistry, 63(3), 859-865. [Link]
-
R Discovery. Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague-Dawley rats. [Link]
-
Gosset, J. AMPA receptor and Kainate receptor (AMPAR, KAR). [Link]
-
Lerma, J. (2001). Molecular Physiology of Kainate Receptors. Physiological Reviews, 81(3), 971-998. [Link]
-
Lewerenz, J., & Maher, P. (2015). Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence?. Frontiers in Neuroscience, 9, 469. [Link]
-
Olney, J. W., et al. (1986). L-homocysteic acid: an endogenous excitotoxic ligand of the NMDA receptor. Brain Research Bulletin, 17(4), 457-462. [Link]
-
Gelin, C. F., et al. (2019). Kainic Acid-Based Agonists of Glutamate Receptors: SAR Analysis and Guidelines for Analog Design. ACS Chemical Neuroscience, 10(10), 4237–4251. [Link]
-
Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]
-
Castillo, P. E., et al. (1997). The synaptic activation of kainate receptors. Nature, 388(6638), 182–186. [Link]
-
Madame Curie Bioscience Database. Excitatory Amino Acid Neurotoxicity. [Link]
-
Castillo, J., et al. (1997). Neuroexcitatory Amino Acids and Their Relation to Infarct Size and Neurological Deficit in Ischemic Stroke. Stroke, 28(11), 2257–2263. [Link]
-
Dhaher, R., et al. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 21(17), 6197. [Link]
-
Finelli, D. A., & Peterson, D. R. (1985). L-Homocysteic acid as an alternative cytotoxin for studying glutamate-induced cellular degeneration of Huntington's disease and normal skin fibroblasts. Cell Biology and Toxicology, 1(4), 437-447. [Link]
-
Sclip, A., et al. (2018). Excitotoxic glutamate levels cause the secretion of resident endoplasmic reticulum proteins. Cell Death & Disease, 9(4), 430. [Link]
-
Zieminska, E., et al. (2004). Dual effect of DL-homocysteine and S-adenosylhomocysteine on brain synthesis of the glutamate receptor antagonist, kynurenic acid. Journal of Neuroscience Research, 79(1-2), 185-193. [Link]
-
Uddin, M. S., et al. (2021). Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review. International Journal of Molecular Sciences, 22(16), 8884. [Link]
-
Dong, X. X., et al. (2009). Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. Acta Pharmacologica Sinica, 30(4), 379–387. [Link]
-
PubChem. This compound. [Link]
-
PDB. Crystal structure of glutamine receptor protein from Sulfolobus tokodaii strain 7 in complex with its effector l-glutamine. [Link]
-
Ho, P. I., et al. (2002). Multiple aspects of homocysteine neurotoxicity: glutamate excitotoxicity, kinase hyperactivation and DNA damage. Journal of Neuroscience Research, 70(5), 659-670. [Link]
-
Boss, V., et al. (1994). L-homocysteine sulfinic acid and other acidic homocysteine derivatives are potent and selective metabotropic glutamate receptor agonists. Molecular Pharmacology, 45(4), 534-541. [Link]
-
PubChem. d-beta-Homoglutamine. [Link]
-
MDPI. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. [Link]
-
Rhoads, J. M., et al. (1992). L-glutamine with D-glucose stimulates oxidative metabolism and NaCl absorption in piglet jejunum. The American Journal of Physiology, 263(6 Pt 1), G960-G966. [Link]
Sources
- 1. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
- 8. scbt.com [scbt.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Kainic acid - Wikipedia [en.wikipedia.org]
- 11. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating the Neurotoxic Effects of D,L-Homoglutamine: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the potential neurotoxic effects of D,L-Homoglutamine. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and in-depth approach, grounded in established principles of neurotoxicity, to rigorously assess the impact of this compound on neuronal viability and function. We will explore the mechanistic rationale for suspecting neurotoxicity, detail robust experimental designs, and provide step-by-step protocols for key validation assays.
Given the limited direct research on this compound's neurotoxicity, this guide establishes a validation strategy by comparing its hypothetical effects against well-characterized glutamate analogs. We will use L-Glutamate as a positive control for excitotoxicity and L-Glutamine as a comparative analog, which often exhibits neuroprotective properties.[1][2][3][4] This comparative methodology ensures a self-validating experimental system, providing a clear context for interpreting the potential neurotoxicity of this compound.
The Scientific Premise: Why Investigate this compound's Neurotoxicity?
This compound is a structural analog of L-Glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system.[5][6][7] While essential for synaptic plasticity, learning, and memory, excessive glutamate levels lead to a pathological process known as excitotoxicity, a key mechanism in neuronal death associated with numerous neurodegenerative diseases.[5][7][8] This process is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to excessive calcium (Ca²⁺) influx, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[8]
The structural similarity of this compound to L-Glutamate raises a compelling hypothesis: it may act as an agonist at glutamate receptors, potentially triggering a similar cascade of excitotoxic events. This guide outlines the necessary experiments to test this hypothesis by focusing on two central pillars of neurotoxicity: excitotoxicity and oxidative stress .
Experimental Strategy: A Tiered Approach to Validation
We propose a tiered approach using primary cortical neuron cultures, a well-established in vitro model for studying excitotoxicity.[5][6][9][10][11] This system allows for controlled exposure to test compounds and detailed analysis of cellular and molecular responses.
Comparative Compounds
-
This compound: The test compound. A racemic mixture is initially used to screen for general effects.
-
L-Glutamate: The positive control. A known excitotoxin that induces neuronal death at micromolar concentrations.[5][6]
-
L-Glutamine: A comparative analog. Often considered neuroprotective and serves as a precursor for glutamate synthesis in the brain.[1][2][3][4] It will help differentiate general amino acid metabolic effects from specific excitotoxicity.
-
Vehicle Control: The solvent used to dissolve the compounds (e.g., sterile water or PBS) to control for any effects of the solvent itself.
Tier 1: Primary Viability and Cytotoxicity Assays
The initial step is to determine if this compound affects overall neuronal health. We will employ two standard, robust assays that measure different aspects of cell viability.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Plating: Seed primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to mature for 7-10 days in vitro (DIV).
-
Compound Preparation: Prepare stock solutions of this compound, L-Glutamate, and L-Glutamine in a suitable vehicle. Create a dilution series to test a range of concentrations (e.g., 1 µM to 10 mM).
-
Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compounds or controls. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.
Experimental Protocol: LDH Assay
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Expected Outcomes and Comparative Data
The following table illustrates hypothetical data to demonstrate how results would be interpreted.
| Compound | Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| Vehicle Control | - | 100 ± 5 | 5 ± 2 |
| L-Glutamine | 1000 | 105 ± 6 | 4 ± 1 |
| L-Glutamate | 100 | 45 ± 8 | 60 ± 7 |
| 500 | 20 ± 5 | 85 ± 6 | |
| This compound | 100 | 80 ± 7 | 25 ± 5 |
| 500 | 55 ± 9 | 50 ± 8 | |
| 1000 | 30 ± 6 | 75 ± 7 |
Data are presented as mean ± SEM and are for illustrative purposes only.
Interpretation: A dose-dependent decrease in cell viability (MTT) and a corresponding increase in cytotoxicity (LDH) for this compound, similar to L-Glutamate, would provide strong initial evidence of its neurotoxic potential. L-Glutamine is expected to show no toxicity.
Tier 2: Mechanistic Elucidation
If Tier 1 assays indicate neurotoxicity, the next step is to investigate the underlying mechanisms, focusing on oxidative stress, a common downstream effect of excitotoxicity.
Reactive Oxygen Species (ROS) Assay
This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
Experimental Protocol: ROS Assay
-
Cell Plating and Treatment: Plate and treat cells as described in the MTT protocol, but for a shorter duration (e.g., 1-6 hours) as ROS production is an earlier event.
-
Probe Loading: After treatment, wash the cells with warm PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Express the results as a fold change in fluorescence relative to the vehicle-treated control.
Tier 3: Signaling Pathway Analysis
To confirm the involvement of specific cell death pathways, Western blot analysis can be used to measure the levels of key proteins involved in apoptosis.
An increase in the ratio of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) to anti-apoptotic proteins (e.g., Bcl-2) following treatment with this compound would strongly suggest the induction of apoptosis, consistent with an excitotoxic mechanism.
Conclusion and Future Directions
This guide provides a robust, multi-tiered strategy for the initial validation of this compound's neurotoxic effects. By employing a comparative approach with L-Glutamate and L-Glutamine, researchers can generate a self-validating dataset that provides clear, interpretable results.
Positive results from these in vitro assays would warrant further investigation using more complex models, such as organotypic slice cultures or in vivo animal models, to understand the broader physiological and behavioral consequences. Furthermore, elucidating the specific receptor subtypes (e.g., NR2A vs. NR2B containing NMDA receptors) involved in this compound's action would be a critical next step for drug development professionals seeking to modulate its effects.
The systematic application of these methodologies will provide the necessary evidence to confirm or refute the neurotoxic potential of this compound, contributing valuable knowledge to the fields of neuroscience and pharmacology.
References
-
Choi, D. W., Maulucci-Gedde, M. A., & Kriegstein, A. R. (1987). Glutamate neurotoxicity in cortical cell culture. Journal of Neuroscience, 7(2), 357-368. Available at: [Link]
-
Frandsen, A., & Schousboe, A. (1987). Time and concentration dependency of the toxicity of excitatory amino acids on cerebral neurons in primary culture. Neurochemistry International, 10(4), 583-591. Available at: [Link]
-
Innoprot. (n.d.). Excitotoxicity in vitro assay. Available at: [Link]
-
Kanki, R., et al. (2016). Effect of glutamate on lysosomal membrane permeabilization in primary cultured cortical neurons. Molecular Medicine Reports, 13(4), 3151-3156. Available at: [Link]
-
Kritis, A. A., et al. (2015). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Journal of Pharmaceutical and Applied Chemistry, 1(1), 1-6. Available at: [Link]
-
Lipton, S. A., & Rosenberg, P. A. (1994). Excitatory amino acids as a final common pathway for neurologic disorders. The New England journal of medicine, 330(9), 613–622. Available at: [Link]
-
Mark, L. P., et al. (2001). Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging. American Journal of Neuroradiology, 22(10), 1813-1824. Available at: [Link]
-
Mattson, M. P. (2008). Glutamate and neurotrophic factors in neuronal plasticity and disease. Annals of the New York Academy of Sciences, 1144, 97–112. Available at: [Link]
-
Melo, A., et al. (2011). Glutamine and its relationship with intracellular redox status, oxidative stress and cell proliferation/death. The International Journal of Biochemistry & Cell Biology, 43(10), 1461-1471. Available at: [Link]
-
Rothman, S. M., & Olney, J. W. (1986). Glutamate and the pathophysiology of hypoxic–ischemic brain damage. Annals of neurology, 19(2), 105-111. Available at: [Link]
-
Savolainen, K. M., et al. (1995). Amplification of glutamate-induced oxidative stress. Toxicology letters, 82-83, 399-405. Available at: [Link]
-
Schousboe, A., et al. (1985). Primary cultures from defined brain areas. III. Effects of seeding time on [3H]L-glutamate transport and glutamine synthetase activity. Brain Research, 354(1), 131-137. Available at: [Link]
-
Tajes, M., et al. (2012). Glutamine acts as a neuroprotectant against DNA damage, beta-amyloid and H2O2-induced stress. PloS one, 7(3), e33179. Available at: [Link]
-
Toda, T., et al. (2000). Glutamine is involved in the dependency of brain neuron survival on cell plating density in culture. Neuroscience research, 37(3), 235-241. Available at: [Link]
-
Wang, Y., et al. (2020). L‐glutamine protects mouse brain from ischemic injury via up‐regulating heat shock protein 70. CNS neuroscience & therapeutics, 26(1), 66-77. Available at: [Link]
-
Westbrook, G. L., & Mayer, M. L. (1987). Micromolar concentrations of Zn2+ antagonize NMDA and GABA responses of hippocampal neurons. Nature, 328(6131), 640-643. Available at: [Link]
Sources
- 1. Glutamine Acts as a Neuroprotectant against DNA Damage, Beta-Amyloid and H2O2-Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine is involved in the dependency of brain neuron survival on cell plating density in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L‐glutamine protects mouse brain from ischemic injury via up‐regulating heat shock protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine and its relationship with intracellular redox status, oxidative stress and cell proliferation/death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review [mdpi.com]
- 9. jneurosci.org [jneurosci.org]
- 10. Effect of glutamate on lysosomal membrane permeabilization in primary cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Part 1: The Fundamental Distinction: A Structural Overview
An In-Depth Comparative Guide: D,L-Homoglutamine vs. its Lower Homolog, L-Glutamine
For researchers in the metabolic, oncologic, and neuroscientific fields, amino acids are more than mere building blocks; they are central signaling molecules and metabolic fuels. L-Glutamine, the most abundant amino acid in the human body, is a prime example of this versatility.[1][2] Its synthetic higher homolog, this compound, presents a fascinating case study in how a subtle structural modification—the addition of a single methylene group—can dramatically alter biological function. This guide provides an in-depth, objective comparison of these two molecules, supported by experimental frameworks, to inform research design and interpretation.
The core difference between L-Glutamine and this compound lies in their carbon skeletons and stereochemistry. L-Glutamine is an α-amino acid with a five-carbon chain.[3][4] "Homoglutamine" signifies the addition of one methylene (-CH2-) group to the backbone, extending it to a six-carbon chain.[5][6]
Furthermore, the designation "D,L-" indicates that Homoglutamine is supplied as a racemic mixture, containing equal parts of the Dextrorotatory (D) and Levorotatory (L) stereoisomers.[7] This is a critical distinction, as biological systems, particularly mammalian ones, are highly stereospecific and almost exclusively utilize L-amino acids for primary metabolic functions like protein synthesis.[3][7]
Caption: Simplified L-Glutamine metabolism and potential site of this compound interference.
This compound: The Analog's Role
As a synthetic analog, this compound is not a direct participant in these core pathways but rather an experimental tool to probe them.
-
Enzymatic Recognition: The extended side chain of L-homoglutamine can prevent it from fitting correctly into the active sites of enzymes like glutaminase (GLS) or glutamine synthetase (GS). [8]This may lead to competitive inhibition, where it blocks L-glutamine from binding, or it may simply be ignored by the enzyme.
-
Impact of the D-Isomer: The D-homoglutamine component of the racemic mixture is even less likely to be recognized by the stereospecific enzymes in mammalian cells. Its presence dilutes the concentration of the potentially active L-isomer by 50% and could lead to unforeseen off-target effects.
-
Metabolic Consequences: If L-homoglutamine acts as an inhibitor of glutaminolysis, it could lead to reduced cell proliferation, impaired nitrogen metabolism, and increased vulnerability to oxidative stress, making it a compound of interest in contexts of metabolic dependency, such as in some cancers. [9]
Part 3: Experimental Protocols for Comparative Assessment
To empirically determine the functional differences between these molecules, rigorous, well-controlled experiments are essential.
Protocol 1: Comparative Cell Proliferation Assay
This protocol allows for the direct comparison of how L-Glutamine and this compound affect the growth of a chosen cell line.
Objective: To quantify the impact of this compound on cell viability and proliferation relative to the standard L-Glutamine supplement.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a cell line relevant to your research) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Media Preparation: Prepare a base medium that lacks L-Glutamine. This is the negative control. From this base, create the following treatment media:
-
Negative Control: Base medium only.
-
Positive Control: Base medium + 2 mM L-Glutamine (or standard concentration).
-
Homoglutamine Treatment: Base medium + a range of this compound concentrations (e.g., 0.5, 1, 2, 5, 10 mM).
-
Competition Assay: Base medium + 2 mM L-Glutamine + a range of this compound concentrations.
-
-
Treatment: Remove the overnight culture medium from the plates and replace it with the prepared treatment media.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, 72 hours).
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance readings to the positive control (100% viability) and plot the results as % viability vs. concentration. Calculate the IC50 value for this compound if a dose-dependent inhibition is observed.
Self-Validation and Causality: This design includes positive and negative controls to establish the dynamic range of the assay. The competition arm helps determine if Homoglutamine's effects are due to direct toxicity or by interfering with L-Glutamine utilization.
Protocol 2: Analytical Differentiation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a method to accurately separate and quantify L-Glutamine and this compound in a biological sample, such as cell culture medium or plasma.
Objective: To develop a robust LC-MS/MS method for the baseline separation and quantification of glutamine and homoglutamine.
Methodology:
-
Sample Preparation:
-
Collect the biological matrix (e.g., 100 µL of plasma or cell media).
-
Add a deuterated internal standard for both glutamine and homoglutamine (if available) to correct for extraction loss and matrix effects. [10] * Precipitate proteins by adding a 4-fold excess of cold methanol. Vortex and centrifuge at high speed to pellet the protein.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating highly polar compounds like amino acids. [11] * Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at high organic content (e.g., 95% B) and gradually increase the aqueous portion to elute the compounds. The longer carbon chain of homoglutamine may result in a slightly different retention time than glutamine.
-
-
Mass Spectrometry Detection:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.
-
MRM Transitions:
-
Glutamine: Precursor ion (m/z) 147.1 -> Product ion (m/z) e.g., 84.1, 130.1.
-
Homoglutamine: Precursor ion (m/z) 161.1 -> Product ion (m/z) e.g., 98.1, 144.1.
-
-
-
Quantification: Generate a standard curve using known concentrations of both analytes and calculate the concentration in the unknown samples based on the peak area ratio to the internal standards.
Caption: Experimental workflow for the analytical separation of glutamine and homoglutamine.
Conclusion: A Tale of Two Molecules
This compound and its lower homolog, L-Glutamine, provide a clear illustration of structure-function relationships at the molecular level.
-
L-Glutamine is a foundational metabolite, essential for cell growth, energy, and defense. Its use in research is primarily as a vital nutrient in cell culture or as a tracer to study established metabolic pathways. [12][13]* This compound is a synthetic probe. Its utility lies not in supporting cellular function, but in perturbing it. The elongated side chain and, critically, the presence of the D-isomer, make it a tool for investigating the specificity of glutamine transporters and enzymes. Researchers would use it to explore questions of metabolic dependency and to identify potential vulnerabilities in glutamine-addicted systems, such as certain types of cancer. [9] The choice between these two compounds is therefore entirely dependent on the experimental objective: to sustain a biological system with a key nutrient or to challenge it with a structural mimic.
References
-
Wikipedia Contributors. (2024). Glutamate–glutamine cycle. Wikipedia. [Link]
-
Boster Biological Technology. (n.d.). Glutamine Metabolism Pathway. [Link]
-
Jin, L., et al. (2025). Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases. PMC. [Link]
-
Wikipedia Contributors. (2024). Glutamine. Wikipedia. [Link]
-
ComPath. (n.d.). D-Glutamine and D-glutamate metabolism - Homo sapiens (human). [Link]
-
Xie, Y., et al. (2012). Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. PMC. [Link]
-
Reactome. (n.d.). Glutamate and glutamine metabolism. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90471629, this compound. PubChem. [Link]
-
Wang, Y., et al. (2011). Preparation of D-glutamine from glutamic acid. ResearchGate. [Link]
-
Patterson, B. W., et al. (1995). A method for measuring both glutamine and glutamate levels and stable isotopic enrichments. PubMed. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glutamine. [Link]
-
Sailasuta, N., et al. (2010). Glutamate and Glutamine: A Review of In Vivo MRS in the Human Brain. PubMed Central. [Link]
-
Agilent Technologies. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. [Link]
-
ResearchGate. (n.d.). Scheme 14. Synthesis of D,L-4,4-difluoroglutamic acid D,L-48 by nitroaldol reaction. [Link]
-
Anderson, L. W., et al. (1987). Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry. PubMed. [Link]
-
Kandasamy, K., et al. (2013). A pathway map of glutamate metabolism. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51340705, d-beta-Homoglutamine. PubChem. [Link]
-
Adibi, S. A., & Jiang, Z. M. (1993). Comparison of parenteral nutrition supplemented with L-glutamine or glutamine dipeptides. PubMed. [Link]
-
ResearchGate. (n.d.). Overview of amino acid metabolic pathways. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5961, L-Glutamine. PubChem. [Link]
-
Tabata, K., et al. (2007). Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase. PubMed Central. [Link]
-
Giglio, B., et al. (1994). Synthesis of D,L-γ-hydroxyphosphinothricin, a potent new inhibitor of glutamine synthetase. Journal of the Chemical Society, Chemical Communications. [Link]
-
Tapiero, H., et al. (2002). II. Glutamine and glutamate. PubMed. [Link]
-
Watford, M. (2015). Glutamine and glutamate: Nonessential or essential amino acids?. PMC. [Link]
-
Reddit User. (2013). Can someone explain the differences between Glutamine and L-Glutamine?. Reddit. [Link]
-
Dechelotte, P., & Hasselmann, M. (2004). recent developments in research on the clinical significance of glutamine. PubMed. [Link]
-
MDPI. (2021). Glutamine Analogues Impair Cell Proliferation, the Intracellular Cycle and Metacyclogenesis in Trypanosoma cruzi. [Link]
-
National Academies Press. (1999). Glutamine. In Military Strategies for Sustainment of Nutrition and Immune Function in the Field. [Link]
-
MDPI. (2022). Experimental Investigation on the Bioprotective Role of Trehalose on Glutamine Solutions by Infrared Spectroscopy. [Link]
-
Cruzat, V., et al. (2018). Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation. PMC. [Link]
-
MDPI. (2025). Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine - Wikipedia [en.wikipedia.org]
- 4. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. mdpi.com [mdpi.com]
- 10. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. Glutamine and glutamate: Nonessential or essential amino acids? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutamine: recent developments in research on the clinical significance of glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling D,L-Homoglutamine
Navigating the landscape of laboratory safety requires a nuanced understanding that transcends mere compliance. It demands a proactive approach grounded in the fundamental principles of chemical risk assessment. This guide provides drug development professionals, researchers, and scientists with essential, immediate safety and logistical information for handling D,L-Homoglutamine. As the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is warranted, treating it as a compound with potential hazards. This directive emphasizes the causality behind each procedural step, ensuring a self-validating system of safety and operational integrity.
The Foundational Principle: Risk Assessment
Before any procedure involving this compound, a comprehensive risk assessment is mandatory.[1] While Safety Data Sheets (SDS) for analogous compounds like L-Glutamine and DL-Glutamine do not classify them as hazardous substances under standard regulations, they consistently advise handling with care in accordance with good industrial hygiene and safety practices.[2][3] The primary risks associated with this compound, particularly in its solid, powdered form, stem from potential mechanical irritation and inhalation.
Key Potential Hazards:
-
Respiratory Tract Irritation: Inhalation of fine dusts may cause respiratory irritation.[4][5]
-
Eye Irritation: Direct contact of the powder or solutions with eyes can lead to irritation.[4][6]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[4][6]
-
Unknown Biological Activity: As a research chemical, its full biological effects are not yet elucidated.[7]
The following Graphviz diagram illustrates the core logic of PPE selection, beginning with a thorough risk assessment of the planned procedure.
Caption: PPE selection workflow starts with assessing the task and potential for dust generation.
Core PPE Requirements: A Multi-Barrier System
The selection of Personal Protective Equipment (PPE) should be based on creating multiple barriers to the potential routes of exposure.[8]
Dermal Protection: Skin and Body Coverage
-
Laboratory Coat: A standard, long-sleeved lab coat is the first line of defense to protect skin and personal clothing from incidental contact and minor spills.[7] It should be kept fully fastened.
-
Gloves: Chemical-resistant nitrile gloves are mandatory.[7] Given that this compound is often handled as a fine powder, gloves prevent dermal contact and cross-contamination.
-
Causality: While not classified as a severe skin irritant, the absence of comprehensive toxicological data necessitates the prevention of skin absorption.[4] Furthermore, good laboratory practice requires preventing contamination of samples and equipment.
-
Protocol: Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated, and always remove them before leaving the laboratory area or touching common surfaces like doorknobs and keyboards.[1][9] For tasks involving larger quantities or prolonged handling, consider double-gloving.
-
Ocular Protection: Guarding Against Splashes and Aerosols
-
Safety Glasses with Side Shields: These are the minimum requirement for all laboratory work involving this compound, including handling solutions.[10] They protect against accidental splashes.
-
Safety Goggles: When weighing the powdered form or performing any operation with a high risk of dust generation or splashing, chemical splash goggles are required.[7] They provide a complete seal around the eyes, offering superior protection.
-
Causality: Fine powders can easily become airborne and contact the mucous membranes of the eyes, causing irritation.[4] Goggles provide a more robust barrier against this route of exposure than safety glasses.
-
Respiratory Protection: Mitigating Inhalation Risks
The primary hazard when handling solid this compound is the inhalation of airborne dust.
-
Engineering Controls (Primary Method): Whenever possible, handle the powdered form within a certified chemical fume hood, a powder containment hood, or a glove box.[7][8] This is the most effective way to control exposure by containing dust at the source.
-
Respiratory Masks (Secondary Method): If engineering controls are not feasible or are insufficient to control dust, respiratory protection is required.
-
N95 or FFP2/P1 Filter Mask: For low-level dust exposure, a NIOSH-approved N95 respirator or a European equivalent (e.g., FFP2/P1 filter) should be used.[9]
-
Causality: These respirators are designed to filter out fine particulates, preventing them from entering the respiratory tract. Since no occupational exposure limit (OEL) has been established, minimizing inhalation exposure is a critical precautionary measure.[5][11]
-
Operational and Disposal Plans
Proper PPE use extends to the entire lifecycle of the chemical in the laboratory, from receiving to disposal.
PPE for Spills and Cleaning
In the event of a spill, the level of PPE should be escalated.
-
Secure the Area: Restrict access to the spill area.[7]
-
Don Enhanced PPE: At a minimum, this includes a lab coat, safety goggles, and double nitrile gloves. For large spills of the powder, respiratory protection (N95 or higher) is essential.
-
Containment and Cleanup: Cover the spill with an absorbent material, starting from the outside and working inward to minimize dust generation.[12] Gently sweep the solid material into a designated waste container.[13] Wet wiping with a damp cloth should follow to decontaminate the surface.
-
Disposal: All contaminated materials, including gloves, absorbent pads, and wipes, must be disposed of as chemical waste according to your institution's guidelines.[7]
PPE Removal and Disposal
Contaminated PPE must be removed carefully to avoid cross-contamination.
-
Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out without touching the outer surface.
-
Goggles/Face Shield: Remove by handling the strap.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface folded inward.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing PPE.[14]
All disposable PPE used when handling this compound should be placed in a designated chemical waste container.[7]
Summary of PPE Recommendations
The following table provides a quick reference for selecting the appropriate PPE based on the specific laboratory task.
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing Solid | Chemical Fume Hood or Ventilated Balance Enclosure (Required) | Nitrile Gloves | Safety Goggles | N95/P1 Respirator (If dust is not fully contained) | Lab Coat |
| Preparing Solutions | Fume Hood (Recommended) | Nitrile Gloves | Safety Glasses (Goggles if splashing is likely) | Not typically required | Lab Coat |
| Performing Reactions | Fume Hood (Required) | Nitrile Gloves | Safety Glasses or Goggles | Not typically required | Lab Coat |
| Cleaning Spills (Solid) | N/A | Double Nitrile Gloves | Safety Goggles | N95/P1 Respirator (Required) | Lab Coat |
This guide is predicated on the principle of ALARA (As Low As Reasonably Achievable) for chemical exposure. By understanding the rationale behind each PPE choice and operational step, you can build a robust and intuitive safety culture in your laboratory, ensuring that your focus remains on scientific advancement, secured by a foundation of uncompromising safety.
References
-
Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 90471629, this compound". PubChem. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]
-
Biovera. Laboratory Safety Guidelines for Peptide Handling. [Link]
-
McGill University. Personal Protective Equipment Requirements. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 145815, D-Glutamine". PubChem. [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Carl ROTH. Safety Data Sheet - DL-Glutamine. [Link]
-
Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
-
University of Hawai'i at Manoa. UNIT 7: Personal Protective Equipment. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
DC Fine Chemicals. Safety Data Sheet - L-Glutamine. [Link]
-
Government of Ontario. Current occupational exposure limits for Ontario workplaces under Regulation 833. [Link]
-
West Liberty University. Material Safety Data Sheet L(+)-Glutamine. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 51340705, d-beta-Homoglutamine". PubChem. [Link]
-
Health and Safety Authority. 2021 Code of Practice for the Safety Health and Welfare at Work. [Link]
Sources
- 1. mcgill.ca [mcgill.ca]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. westliberty.edu [westliberty.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. D-Glutamine | C5H10N2O3 | CID 145815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biovera.com.au [biovera.com.au]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. pppmag.com [pppmag.com]
- 10. epa.gov [epa.gov]
- 11. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 12. Safety Inside Lab Safety [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
